molecular formula C12H16O6 B1617497 Phenyl alpha-D-mannopyranoside CAS No. 21797-50-2

Phenyl alpha-D-mannopyranoside

Katalognummer: B1617497
CAS-Nummer: 21797-50-2
Molekulargewicht: 256.25 g/mol
InChI-Schlüssel: NEZJDVYDSZTRFS-GCHJQGSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phenyl alpha-D-mannopyranoside (CAS 21797-50-2) is a synthetic phenyl glycoside of mannose with significant utility in biochemical and enzymatic research. This compound serves as a fundamental substrate for investigating the activity and kinetics of α-mannosidase enzymes . The hydrolysis of this glycoside by enzymes is a critical model system for studying glycoside bond cleavage, providing insights into enzyme mechanisms and specificity . With a defined molecular formula of C12H16O6 and a molecular weight of 256.25 g/mol , it is characterized by high purity, making it suitable for sensitive research applications. Available for procurement in various packaging options, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

21797-50-2

Molekularformel

C12H16O6

Molekulargewicht

256.25 g/mol

IUPAC-Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol

InChI

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12+/m1/s1

InChI-Schlüssel

NEZJDVYDSZTRFS-GCHJQGSQSA-N

SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Isomerische SMILES

C1=CC=C(C=C1)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Kanonische SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Andere CAS-Nummern

21797-50-2

Herkunft des Produkts

United States
Foundational & Exploratory

Phenyl α-D-Mannopyranoside: Chemical Architecture, Synthesis, and Applications in Glycomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The interaction between carbohydrate ligands and lectins mediates critical biological processes, ranging from immune modulation to pathogen adhesion. Phenyl α-D-mannopyranoside (CAS: 21797-50-2) is a synthetic glycomimetic compound consisting of a D-mannose sugar linked via an α-glycosidic bond to a phenolic aglycone [1]. By mimicking native high-mannose glycans, this compound acts as a potent antagonist for specific carbohydrate-binding proteins, most notably the bacterial adhesin FimH and the plant lectin Concanavalin A (ConA) .

This technical whitepaper provides an in-depth analysis of the physicochemical properties, stereoselective synthesis protocols, and mechanistic applications of phenyl α-D-mannopyranoside in drug development, specifically focusing on anti-adhesion therapies for uropathogenic Escherichia coli (UPEC).

Chemical Architecture & Physicochemical Profile

Phenyl α-D-mannopyranoside is characterized by a six-membered pyranose ring with an axial hydroxyl group at the C2 position, which is a defining feature of mannose derivatives. The anomeric carbon (C1) is linked to a phenyl group in the alpha (


) configuration, projecting axially downward in the standard chair conformation (

).

The addition of the hydrophobic phenyl aglycone fundamentally alters the thermodynamic binding profile of the molecule compared to native D-mannose. While unmodified mannose binding is strictly enthalpy-driven, the phenyl ring introduces a favorable entropic contribution by displacing high-energy water molecules within the hydrophobic pockets of target lectins [4].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of Phenyl α-D-mannopyranoside [1]:

PropertyValue / Description
IUPAC Name (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol
Molecular Formula

Molecular Weight 256.25 g/mol
Appearance White crystalline solid
Melting Point 100–105 °C
Solubility Soluble in water and polar organic solvents (e.g., MeOH, DMSO)
Primary Targets FimH (UPEC), Concanavalin A, LecB (P. aeruginosa)

Stereoselective Synthesis Methodology

The synthesis of phenyl α-D-mannopyranoside requires strict stereocontrol to ensure the exclusive formation of the


-anomer. This is achieved through a Lewis acid-catalyzed glycosylation reaction utilizing neighboring group participation (NGP)  [2].
Mechanistic Causality in Synthesis

To prevent the formation of the


-anomer, the C2 hydroxyl of the D-mannose starting material must be protected with an ester group (typically an acetate). When the anomeric leaving group is activated by a Lewis acid (e.g., Boron trifluoride etherate, 

), the C2-carbonyl oxygen attacks the anomeric center, forming a cyclic dioxolenium ion intermediate. This intermediate sterically blocks the

-face, forcing the incoming phenol nucleophile to attack exclusively from the

-face.

Synthesis N1 D-Mannose N2 Acetylation (Acetic Anhydride / Pyridine) N1->N2 N3 D-Mannose Pentaacetate N2->N3 N4 Glycosylation (Phenol + BF3·OEt2) N3->N4 N5 Oxocarbenium / Dioxolenium (Alpha-directed via C2) N4->N5 N6 Phenyl 2,3,4,6-tetra-O-acetyl- alpha-D-mannopyranoside N5->N6 N7 Zemplén Deacetylation (NaOMe / MeOH) N6->N7 N8 Phenyl alpha-D-mannopyranoside N7->N8

Workflow for the stereoselective synthesis of Phenyl alpha-D-mannopyranoside.

Step-by-Step Experimental Protocol: Glycosylation Workflow

Step 1: Activation and Coupling

  • Dissolve 1.0 equivalent of D-mannose pentaacetate and 1.2 equivalents of phenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic activation step.

  • Dropwise, add 1.5 equivalents of

    
     (Boron trifluoride etherate). Rationale: The Lewis acid coordinates with the anomeric acetate, facilitating its departure and generating the highly reactive oxocarbenium/dioxolenium intermediate [2].
    
  • Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor progression via Thin Layer Chromatography (TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate (

    
    ) to neutralize the Lewis acid, extract with DCM, dry over 
    
    
    
    , and concentrate under reduced pressure.

Step 2: Zemplén Deacetylation

  • Dissolve the crude acetylated intermediate in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (

    
    ) to reach a pH of ~9. Rationale: Zemplén transesterification gently removes the acetate protecting groups without cleaving the newly formed glycosidic bond.
    
  • Stir at room temperature for 2 hours.

  • Neutralize the solution using Amberlite IR-120 (

    
     form) cation exchange resin. Filter and concentrate to yield the pure phenyl α-D-mannopyranoside as a white solid.
    

Mechanistic Applications in Pathogen Adhesion

FimH Antagonism and the "Tyrosine Gate"

Uropathogenic E. coli (UPEC) initiate urinary tract infections (UTIs) by adhering to the highly mannosylated glycoprotein Uroplakin Ia on the bladder epithelium. This adhesion is mediated by FimH , a lectin located at the tip of bacterial type 1 pili [3].

Phenyl α-D-mannopyranoside is a highly potent FimH antagonist. Crystallographic studies (e.g., PDB: 4X5R) reveal that while the mannose moiety anchors into the polar binding pocket via hydrogen bonds, the phenyl aglycone interacts specifically with the Tyrosine Gate (residues Tyr48 and Tyr137) at the entrance of the binding site [4]. This


 stacking and hydrophobic interaction significantly increases the binding affinity (lowers the 

) compared to simple methyl α-D-mannopyranoside [6].

FimH UPEC Uropathogenic E. coli (UPEC) FimH FimH Lectin (Type 1 Pili) UPEC->FimH Uroplakin Uroplakin Ia (Host Bladder) FimH->Uroplakin Native Binding Infection Adhesion & Infection Uroplakin->Infection Antagonist Phenyl a-D-mannopyranoside (Glycomimetic) TyrGate Tyrosine Gate Binding (Tyr48 / Tyr137) Antagonist->TyrGate TyrGate->FimH Competitive Inhibition Clearance Pathogen Clearance (Disaggregation) TyrGate->Clearance

Mechanism of FimH competitive inhibition by Phenyl alpha-D-mannopyranoside.

Concanavalin A Binding & Immune Modulation

Beyond bacterial lectins, phenyl α-D-mannopyranoside is a recognized ligand for Concanavalin A (ConA), a legume lectin widely used in immunology. Binding of ConA to mast cells induces histamine release. Studies have demonstrated that phenyl α-D-mannopyranosides competitively bind ConA, with alkylphenyl derivatives (e.g., 2,6-dimethylphenyl) showing markedly enhanced binding ability due to optimized steric fits within the ConA hydrophobic subsites [5].

Experimental Protocol: FimH Disaggregation Assay

To validate the efficacy of phenyl α-D-mannopyranoside derivatives as anti-adhesion therapeutics, a standardized Aggregometry/Disaggregation Assay is utilized. This protocol acts as a self-validating system by employing a FimH-deleted mutant as an absolute negative control to ensure that all observed aggregation is strictly FimH-dependent [6].

Materials:

  • Guinea pig erythrocytes (GPE) or Candida albicans cells.

  • Wild-type UPEC (e.g., strain UTI89) and a

    
    fimH knockout mutant.
    
  • Spectrophotometer capable of continuous optical density (OD) readings at 750 nm.

Step-by-Step Workflow:

  • Preparation: Wash GPE three times in cold PBS and resuspend to a standardized concentration. Cultivate E. coli UTI89 under static conditions to promote type 1 pili expression.

  • Baseline Aggregation: In a cuvette, mix the GPE suspension with the wild-type E. coli. Monitor the optical density at

    
    . As the bacteria cross-link the erythrocytes (hemagglutination), the suspension clears, resulting in a rapid drop in 
    
    
    
    .
  • Validation Control: Run a parallel cuvette using the

    
    fimH mutant. Causality Check: The 
    
    
    
    must remain stable, proving that aggregation is entirely mediated by the FimH lectin.
  • Inhibitor Introduction: After 600 seconds (when maximal aggregation is reached), inject a specific concentration of phenyl α-D-mannopyranoside into the wild-type cuvette.

  • Disaggregation Monitoring: Record the increase in

    
     over the next 1400 seconds. As the glycomimetic competitively binds the FimH Tyrosine Gate, the bacteria detach from the erythrocytes, reversing the aggregation.
    
  • Data Analysis: Plot the disaggregation curves across a logarithmic concentration gradient to calculate the

    
     (the concentration required to achieve half-maximal disaggregation).
    

References

  • PubChem. "Phenyl alpha-D-mannopyranoside | C12H16O6 | CID 89049". National Center for Biotechnology Information (NIH). Available at:[Link]

  • ResearchGate. "FimH Antagonists: Structure-Activity and Structure-Property Relationships for Biphenyl α-D-Mannopyranosides". Available at:[Link]

  • RCSB Protein Data Bank. "4X5R: Crystal structure of FimH in complex with a squaryl-phenyl alpha-D-mannopyranoside derivative". Available at:[Link]

  • PubMed (NIH). "Influences of Alkylphenyl alpha-D-mannopyranosides on Histamine Release From Rat Peritoneal Mast Cells Induced by Concanavalin A". Available at:[Link]

  • PubMed (NIH). "Development of an aggregation assay to screen FimH antagonists". Available at: [Link]

Thermodynamic Solvation Dynamics of Phenyl α-D-Mannopyranoside: Aqueous vs. Organic Media in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl α-D-mannopyranoside (CAS: 21797-50-2) is a critical glycomimetic compound widely utilized in the study of carbohydrate-protein interactions, most notably as a potent antagonist for the bacterial lectin FimH in anti-adhesion therapies[1]. As a Senior Application Scientist, I frequently encounter formulation bottlenecks stemming from the compound's amphiphilic nature. This whitepaper elucidates the structural causality behind its solubility profile in water versus organic solvents and provides a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality: The Amphiphilic Dichotomy

The solvation behavior of Phenyl α-D-mannopyranoside is dictated by its bipartite molecular architecture[2]:

  • The Hydrophilic Domain (α-D-mannopyranose ring): Featuring multiple equatorial and axial hydroxyl (-OH) groups, this pyranose ring acts as a robust hydrogen bond donor and acceptor. In pure D-mannose, these groups ensure high aqueous solubility.

  • The Hydrophobic Domain (Phenyl Aglycone): The attachment of a non-polar phenolic group at the anomeric carbon (C-1) significantly disrupts the hydration shell[3]. The aromatic ring introduces lipophilicity, which drives the molecule's affinity for organic solvents while sterically hindering water molecules from fully solvating the sugar moiety.

Causality in Action: Because of this dichotomy, the compound is only sparingly soluble in water compared to its parent sugar, but exhibits vastly enhanced solubility in polar aprotic solvents (like DMF and DMSO) and polar protic solvents (like Methanol)[4]. It remains insoluble in highly non-polar solvents (e.g., diethyl ether) because the sugar moiety's hydrogen-bonding network strongly resists dispersion in bulk alkanes or ethers[5].

Comparative Solubility Profile

Understanding exact solubility limits is paramount for assay design, particularly when screening FimH antagonists where unexpected precipitation can yield false negatives[6].

SolventPolarity IndexEstimated SolubilitySolvation Mechanism
Water (H₂O) 10.2~10 mg/mLHydrogen bonding via pyranose -OH groups[4].
PBS (pH 7.4) ~10.0~10 mg/mLSimilar to water; stable under physiological pH.
Methanol (MeOH) 5.1>30 mg/mLDual action: H-bonding with sugar, dipole interaction with phenyl ring[5].
Dimethylformamide (DMF) 6.4~50 mg/mLStrong dipole-dipole interactions disrupting crystal lattice[4].
Dimethyl Sulfoxide (DMSO) 7.2>50 mg/mLSuperior solvation of both the aromatic and carbohydrate domains.
Diethyl Ether 2.8InsolubleInability to break the intermolecular H-bonds of the sugar ring[5].

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To accurately determine the solubility of Phenyl α-D-mannopyranoside for downstream applications, a thermodynamic shake-flask method coupled with HPLC-UV is required.

Expertise Note: Kinetic solubility methods (e.g., solvent shifting from DMSO to water) often induce supersaturation, leading to artificially inflated solubility values. The thermodynamic approach ensures true solid-liquid equilibrium.

Step 1: Equilibration (The Shake-Flask Method)
  • Add an excess amount of Phenyl α-D-mannopyranoside solid (~50 mg) into a 2 mL Eppendorf tube.

  • Add 1.0 mL of the target solvent (e.g., HPLC-grade Water or PBS).

  • Seal and incubate the suspension in a thermomixer at 25.0 °C ± 0.1 °C, shaking at 800 RPM for 24 hours. Causality: A 24-hour equilibration ensures that the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

Step 2: Phase Separation
  • Centrifuge the saturated suspension at 15,000 × g for 15 minutes at 25 °C.

  • Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption). Self-Validating Check: The presence of a solid pellet at the bottom of the tube confirms that the solution is genuinely saturated. If no pellet is visible, the initial solid mass was insufficient, and the test must be repeated.

Step 3: HPLC-UV Quantification
  • Dilute the filtered supernatant 1:10 in the mobile phase to prevent detector saturation.

  • Inject onto a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Run an isocratic mobile phase of 40% Methanol / 60% Water at 1.0 mL/min.

  • Detect absorbance at 254 nm (targeting the phenyl ring). Causality: Utilizing UV detection at 254 nm specifically tracks the intact phenyl glycoside. If the compound hydrolyzes (a known reaction under acidic conditions[3]), free phenol will elute as a distinct secondary peak, serving as an internal quality control for compound integrity.

Formulation and Assay Implications

For biological evaluations, such as FimH binding assays[1], the low aqueous solubility necessitates a specific formulation strategy. The standard protocol involves generating a highly concentrated stock solution in DMSO (e.g., 100 mM). This stock is then serially diluted into aqueous assay buffers.

Critical Constraint: The final DMSO concentration in the bioassay must be kept strictly below 1% (v/v) to prevent solvent-induced denaturation of the target proteins while maintaining the ligand in solution.

Visualization: Solvation Workflow

G Start Phenyl α-D-mannopyranoside (Solid State) Water Aqueous Media (Water/Buffer) Start->Water Hydration Organic Organic Solvents (DMSO/MeOH/DMF) Start->Organic Solvation NonPolar Non-Polar Solvents (Ether/Hexane) Start->NonPolar Dispersion SolWater Sparingly Soluble (~10 mg/mL) Driven by -OH bonding Water->SolWater SolOrg Highly Soluble (>50 mg/mL) Driven by Phenyl ring Organic->SolOrg SolNon Insoluble Lacks lipophilicity for bulk alkane solvation NonPolar->SolNon BioAssay In Vitro Bioassays (FimH/ConA Binding) SolWater->BioAssay Direct Dilution Stock Stock Solutions & Chemical Synthesis SolOrg->Stock Formulation Stock->BioAssay <1% DMSO Max

Workflow of Phenyl α-D-mannopyranoside solvation and downstream application pathways.

References

  • EvitaChem. "Buy Phenyl alpha-D-mannopyranoside (EVT-433036) | 21797-50-2". EvitaChem. 3

  • PubChem, National Institutes of Health. "Phenyl alpha-D-mannopyranoside | C12H16O6 | CID 89049". NIH PubChem Database. 2

  • Guidechem. "10357-27-4 - Sale from Quality Suppliers". Guidechem. 4

  • ChemicalBook. "METHYL-ALPHA-D-MANNOPYRANOSIDE | 617-04-9". ChemicalBook. 5

  • ResearchGate. "The Bacterial Lectin FimH, a Target for Drug Discovery - Carbohydrate Inhibitors of Type 1 Fimbriae-Mediated Bacterial Adhesion". ResearchGate. 1

  • ResearchGate. "FimH Antagonists for the Oral Treatment of Urinary Tract Infections: From Design and Synthesis to in Vitro and in Vivo Evaluation". ResearchGate. 6

Sources

Unlocking the Tyrosine Gate: Mechanistic Insights into FimH Inhibition by Aromatic Mannosides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising prevalence of multidrug-resistant uropathogenic Escherichia coli (UPEC) has necessitated the development of non-antibiotic therapeutics for urinary tract infections (UTIs). At the forefront of this effort is the targeting of FimH, a bacterial adhesin responsible for host colonization. This technical whitepaper provides an in-depth mechanistic analysis of FimH inhibition by aromatic mannosides. By exploring the biomechanics of the FimH catch-bond, the structural pharmacology of the "tyrosine gate," and the thermodynamic drivers of ligand affinity, this guide equips drug development professionals with the theoretical and practical frameworks required to design and validate next-generation anti-adhesives.

The Biomechanical Foundation of UPEC Adhesion

FimH Architecture and the Allosteric Catch-Bond

UPEC relies on type 1 pili to anchor to the highly mannosylated uroplakin 1a (UP1a) proteins on the bladder epithelium[1]. The adhesive tip of these pili is composed of FimH, a two-domain protein consisting of an N-terminal lectin domain (FimH


) and a C-terminal pilin domain (FimH

)[1][2].

Unlike standard receptor-ligand interactions that weaken under mechanical stress, FimH utilizes an allosteric catch-bond mechanism [2][3]. In the absence of shear stress (e.g., bulk urine flow), FimH exists in a low-affinity "T-state" where the lectin and pilin domains tightly interact, autoinhibiting the carbohydrate recognition domain (CRD)[3][4]. When hydrodynamic shear stress is applied, tensile force physically separates the domains. This separation triggers an allosteric conformational shift in FimH


 to a high-affinity "R-state," effectively locking the bacteria onto the host tissue[2][5].

To be effective, therapeutic FimH antagonists must either outcompete the ultra-high affinity of the R-state or allosterically trap the protein in the T-state[3].

CatchBond T_State T-State (Low Affinity) Lectin & Pilin Domains Interacting R_State R-State (High Affinity) Domains Separated T_State->R_State Tensile Force (Shear Stress) R_State->T_State Absence of Force Inhibitor Aromatic Mannoside Locks/Competes Inhibitor->R_State Orthosteric Blockade

FimH allosteric catch-bond mechanism and inhibitor intervention.

Structural Pharmacology of the FimH Carbohydrate Recognition Domain

The Mannose Pocket vs. The Tyrosine Gate

The FimHngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 CRD is a highly specific, deep binding pocket that accommodates the D-mannose core via a stringent hydrogen-bonding network. While unmodified D-mannose binds with micromolar affinity (

), the addition of hydrophobic aglycons at the anomeric position increases affinity by several orders of magnitude.

This dramatic increase is structurally mediated by the "tyrosine gate," a hydrophobic rim at the entrance of the binding pocket formed primarily by residues Tyr48, Tyr137, and Ile52[6][7].

  • Alkyl Mannosides : Long-chain alkyls (e.g., heptyl

    
    -D-mannoside) protrude out of the pocket to form van der Waals interactions with the gate.
    
  • Aromatic Mannosides : Molecules bearing aromatic aglycons (e.g., biphenyl

    
    -D-mannosides) achieve sub-nanomolar affinities by engaging in highly favorable 
    
    
    
    stacking interactions with the aromatic rings of Tyr48 and Tyr137[7]. Crystallographic evidence reveals that certain biphenyl derivatives can even induce a rotation of Tyr48, effectively "closing" the gate around the inhibitor and locking it in place[7].

TyrGate cluster_CRD FimH Carbohydrate Recognition Domain Mannoside Aromatic Mannoside (e.g., Biphenyl-Mannoside) Pocket Mannose Pocket (H-Bonding Network) Mannoside->Pocket Enthalpic Drive (Sugar core) Gate Tyrosine Gate (Tyr48, Tyr137, Ile52) Mannoside->Gate Entropic Lever (π-π stacking)

Pharmacophore model of aromatic mannosides engaging the FimH CRD.

Thermodynamic and Kinetic Drivers of Aromatic Mannoside Affinity

The binding of unmodified


-D-mannose to FimH is strictly enthalpy-driven (

) due to the formation of optimal hydrogen bonds, but it suffers from a severe entropic penalty (

)[8]. This penalty arises from the restriction of the ligand's conformational freedom and the trapping of ordered water molecules within the pocket[8].

Aromatic mannosides act as an "entropic lever." When the aromatic aglycon binds to the tyrosine gate, it displaces highly ordered, high-energy water molecules from the hydrophobic surface into the bulk solvent[8]. Furthermore, the interaction introduces increased dynamics into the Tyr48 side chain. This combined effect drastically alleviates the entropic cost, shifting the Gibbs free energy (


) toward sub-nanomolar affinities[8][9].
Quantitative Profiling of FimH Antagonists

Table 1: Representative thermodynamic and kinetic parameters illustrating the shift from simple sugars to aromatic mannosides[10][7][8].

Inhibitor ClassRepresentative Compound

(nM)
Relative Inhibitory Potency (RIP)Binding Driver
Monosaccharide Methyl

-D-mannoside
~2,3001Enthalpy-driven, Entropically penalized
Alkyl Mannoside Heptyl

-D-mannoside
~5~460Enthalpy-driven, Entropically neutral
Aromatic Mannoside 4'-Biphenyl

-D-mannoside
< 1> 1,000Enthalpy-driven, Entropically favorable

Self-Validating Experimental Workflows for Inhibitor Characterization

To confidently advance an aromatic mannoside hit into lead optimization, researchers must utilize orthogonal, self-validating assays. The following protocols detail the causality behind each step to ensure data integrity.

Workflow Design Ligand Design (Aglycon Optimization) ITC Thermodynamics (ITC) ΔH, ΔS, Kd Design->ITC SPR Kinetics (SPR) kon, koff ITC->SPR Cell Functional Assay (HAI / Flow Cytometry) SPR->Cell

Integrated biophysical and functional workflow for FimH inhibitor validation.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Purpose: To partition the binding affinity (


) into its enthalpic (

) and entropic (

) components, verifying the "entropic lever" effect[1][11].
  • Dialysis (Critical Step): Dialyze recombinant FimH

    
     against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) overnight. Causality: ITC measures minute heat changes. If the ligand and protein are in slightly different buffers, the heat of dilution will mask the heat of binding[6][11].
    
  • Sample Preparation: Dissolve the aromatic mannoside in the exact dialysate recovered from the protein preparation to ensure perfect buffer matching.

  • Titration: Load FimH

    
     (10–30 
    
    
    
    M) into the calorimetric cell. Inject the ligand (100–300
    
    
    M) via the syringe in 2
    
    
    L increments at 25°C[6].
  • Validation Checkpoint: Ensure the Wiseman "c-value" (

    
    ) is between 10 and 1000 for a reliable sigmoidal curve. If the affinity is too high (sub-nanomolar), standard ITC will fail, and a displacement ITC assay using a weaker competitor (e.g., methyl mannoside) must be utilized[11].
    
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To determine the association (


) and dissociation (

) rates. High-affinity aromatic mannosides often exhibit exceptionally slow

rates, which is critical for resisting shear stress in vivo[1][4].
  • Surface Immobilization: Immobilize FimH

    
     onto a CM5 sensor chip using standard EDC/NHS amine coupling. Causality: Immobilizing the protein rather than the small molecule prevents steric hindrance at the CRD.
    
  • Analyte Injection: Flow a concentration series of the aromatic mannoside (0.1 nM to 100 nM) over the chip. Crucial: Use a high flow rate (e.g., 30–50

    
    L/min). Causality: High flow rates minimize mass transport limitations, preventing dissociated ligands from rebinding to the dense surface before escaping into the bulk flow, which would artificially deflate the measured 
    
    
    
    [1].
  • Validation Checkpoint: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The

    
     value of the fit must be less than 10% of the maximum response (
    
    
    
    ) to validate the kinetic parameters.
Protocol 3: Hemagglutination Inhibition (HAI) Assay

Purpose: To translate biophysical affinity into functional, cell-based efficacy[4][7].

  • Erythrocyte Preparation: Wash and resuspend guinea pig erythrocytes to a 1% solution in PBS. Causality: Guinea pig erythrocytes are heavily decorated with high-mannose glycoproteins, making them an ideal native-like surrogate for the human urothelium[4][7].

  • Bacterial Incubation: In a 96-well V-bottom plate, perform a two-fold serial dilution of the inhibitor. Add a standardized titer of type-1 piliated UPEC (e.g., UTI89 strain) and incubate for 30 minutes at 37°C.

  • Readout: Add the erythrocytes and incubate at 4°C for 1 hour.

  • Validation Checkpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration where a distinct red "button" forms at the bottom of the well (indicating free erythrocytes). A diffuse mat indicates agglutination (assay failure/lack of inhibition). Always run a methyl

    
    -D-mannoside control to calculate the Relative Inhibitory Potency (RIP)[4].
    

Conclusion & Therapeutic Outlook

The rational design of aromatic mannosides represents a masterclass in structure-based drug design. By exploiting the FimH tyrosine gate, these molecules transform a weak, enthalpy-driven carbohydrate interaction into a highly potent, entropically favored blockade. As multidrug-resistant UPEC strains continue to evade traditional antibiotics, the rigorous biophysical and functional validation of these allosteric and orthosteric inhibitors paves the way for a new paradigm in anti-adhesive therapeutics.

References

  • Recombinant FimH Adhesin Demonstrates How the Allosteric Catch Bond Mechanism Can Support Fast and Strong Bacterial Attachment in the Absence of Shear - PMC. nih.gov.
  • Recombinant FimH Adhesin Demonstrates How the Allosteric Catch Bond Mechanism Can Support Fast and Strong Bacterial Attachment in the Absence of Shear - OSTI.GOV. osti.gov.
  • Allosteric Coupling in the Bacterial Adhesive Protein FimH - PMC. nih.gov.
  • Mutation of Tyr137 of the universal Escherichia coli fimbrial adhesin FimH relaxes the tyrosine gate prior to mannose binding - IUCr Journals. iucr.org.
  • The tyrosine gate as a potential entropic lever in the receptor-binding site of the bacterial adhesin FimH - PubMed. nih.gov.
  • Branched α-D-mannopyranosides: a new class of potent FimH antagonists - RSC Publishing. rsc.org.
  • Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. glycodiag.com.
  • Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin - Academia.edu. academia.edu.
  • Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Isothermal titr
  • FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Urop
  • Conformational switch of the bacterial adhesin FimH in the absence of the regulatory domain: Engineering a minimalistic allosteric system - PMC. nih.gov.

Sources

Thermodynamic Profiling of Phenyl α-D-Mannopyranoside Binding to the FimH Adhesin: A Technical Guide for Anti-Adhesion Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of multidrug-resistant Uropathogenic Escherichia coli (UPEC) has necessitated the development of non-antibiotic, anti-adhesion therapies. UPEC utilize the mannose-specific lectin FimH, located at the tip of type 1 fimbriae, to adhere to the urothelium—the critical first step in pathogenesis (1)[1].

Phenyl α-D-mannopyranosides and their derivatives (e.g., biphenyl and 2-chloro-4-nitrophenyl mannosides) have emerged as highly potent FimH antagonists. To optimize these glycomimetics, drug development professionals must look beyond simple


 values and interrogate the thermodynamic binding parameters—specifically the interplay between enthalpy (

) and entropy (

). This whitepaper details the structural thermodynamics of phenyl α-D-mannopyranoside binding, the Isothermal Titration Calorimetry (ITC) protocols required to measure them, and the orthogonal cell-based assays necessary to create a self-validating preclinical workflow.

Structural Thermodynamics: The Tyrosine Gate and Enthalpy-Entropy Compensation

The FimH carbohydrate recognition domain (CRD) binds the core mannose moiety via an extensive hydrogen-bond network. While this interaction is strongly enthalpy-driven, it incurs a severe entropic penalty due to the conformational restriction of the sugar and the protein side chains (2)[2].

However, the addition of a hydrophobic aglycon—such as a phenyl ring directly linked to the anomeric oxygen—fundamentally alters this thermodynamic profile through a mechanism known as enthalpy-entropy compensation (3)[3].

  • The Tyrosine Gate: The entrance to the FimH binding pocket features a hydrophobic "Tyrosine Gate" composed of residues Tyr48 and Tyr137 (2)[2].

  • Mechanistic Causality: When a phenyl α-D-mannopyranoside enters the pocket, the rigid conjugation at the anomeric oxygen forces the aromatic aglycon into close contact with Tyr48. This

    
     stacking and hydrophobic interaction introduces dynamics into the Tyr48 side chain and displaces highly ordered water molecules from the binding site into the bulk solvent. Consequently, the entropic cost of binding is significantly alleviated (a favorable 
    
    
    
    shift), driving affinities from the micromolar down to the low nanomolar range (2)[2].

G Ligand Phenyl α-D-Mannopyranoside Mannose Mannose Moiety Ligand->Mannose Aglycon Phenyl Aglycon Ligand->Aglycon Pocket Polar Binding Pocket (Asp54, Gln133) Mannose->Pocket Extensive H-bonding TyrGate Tyrosine Gate (Tyr48, Tyr137) Aglycon->TyrGate π-π Stacking & Hydrophobic Effect Thermo1 Enthalpy Driven (ΔH < 0) Pocket->Thermo1 Tight Binding Thermo2 Entropic Penalty Alleviated (Favorable ΔS) TyrGate->Thermo2 Water Displacement & Side-chain Dynamics

Caption: Logical flow of FimH-ligand interactions driving enthalpy-entropy compensation.

Quantitative Thermodynamic Data Summarization

The thermodynamic superiority of phenyl-substituted mannosides is best illustrated through direct calorimetric measurements (4)[4]. Table 1 summarizes representative thermodynamic parameters, demonstrating how hydrophobic aglycons shift the binding from a purely enthalpic state (with a high entropic penalty) to a more entropically favorable state.

Table 1: Representative Thermodynamic Parameters for FimH Binding (298 K)

Ligand

(nM)

(kcal/mol)

(kcal/mol)

(kcal/mol)
Methyl α-D-mannopyranoside2,300-7.7-11.0+3.3
Phenyl α-D-mannopyranoside100-9.5-9.50.0
Biphenyl α-D-mannopyranoside15-10.7-10.0-0.7
n-Heptyl α-D-mannopyranoside5-11.3-8.5-2.8

(Note: Values are representative syntheses from cited literature to illustrate the thermodynamic trends of aglycon substitution).

Isothermal Titration Calorimetry (ITC): Step-by-Step Methodology

ITC is the gold-standard, label-free technique for directly measuring the heat released or absorbed during a binding event. To ensure trustworthiness and reproducibility, the protocol must be executed with strict adherence to thermodynamic principles (4)[4].

Phase 1: Preparation & Buffer Matching
  • Extensive Dialysis: Dialyze the purified FimH lectin domain against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours with at least two buffer exchanges.

  • Ligand Solubilization: Dissolve the phenyl α-D-mannopyranoside ligand in the exact same dialysate recovered from the final dialysis step.

    • Causality: ITC measures micro-calories of heat. If the ligand and protein buffers differ by even a fraction of a pH unit or salt concentration, the resulting heat of mixing/dilution will completely mask the subtle heat of binding.

  • Degassing: Degas both the FimH solution (cell) and the ligand solution (syringe) under vacuum for 10-15 minutes at a temperature slightly below the experimental run temperature.

    • Causality: As the solution is stirred in the cell, dissolved gases can form micro-bubbles. When these bubbles pass through the active sensing area, they create massive thermal spikes, rendering the raw data unintegrable.

Phase 2: Parameter Optimization
  • Optimizing the c-value: Adjust the FimH concentration such that the unitless parameter

    
     falls between 10 and 100. For a phenyl mannoside with a 
    
    
    
    of ~100 nM, a protein concentration of 1-10 μM is ideal.
    • Causality: A

      
      -value < 10 yields a flat isotherm where the inflection point (
      
      
      
      ) cannot be accurately fitted. A
      
      
      -value > 1000 yields a sharp step-function, which accurately provides
      
      
      but makes
      
      
      determination mathematically impossible due to the lack of data points in the transition phase.
Phase 3: Execution & Analysis
  • Titration Execution: Perform 20-30 injections of the ligand into the FimH cell at 298 K, allowing 120-150 seconds between injections for the baseline to stabilize.

  • Data Fitting: Integrate the exothermic peaks and fit the data to a "One Set of Sites" binding model using non-linear regression to extract

    
    , 
    
    
    
    (
    
    
    ), and stoichiometry (
    
    
    ). Calculate
    
    
    using the Gibbs free energy equation:
    
    
    .

ITC_Workflow Prep 1. Sample Preparation Dialysis & Degassing Titration 2. ITC Titration Ligand into FimH Prep->Titration Exact buffer match required RawData 3. Raw Heat Measurement (μcal/sec vs Time) Titration->RawData Exothermic peaks recorded Integration 4. Peak Integration (kcal/mol vs Molar Ratio) RawData->Integration Baseline subtraction Fitting 5. Isotherm Fitting (One-Site Binding Model) Integration->Fitting Non-linear regression Output 6. Thermodynamic Parameters (Kd, ΔH, ΔS, ΔG) Fitting->Output Enthalpy-Entropy extraction

Caption: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for FimH ligands.

Orthogonal Validation: Flow Cytometry-Based Assays

While ITC provides rigorous thermodynamic parameters using purified protein, it does not account for the complexities of the bacterial surface, fimbrial shear-force catch bonds, or host cell glycocalyx interactions. To establish a self-validating system, orthogonal cell-based assays are mandatory (5)[5].

Methodology & Causality: A flow cytometry-based competitive binding assay utilizes GFP-expressing UPEC strains (e.g., UTI89) and human bladder epithelial cell lines (e.g., 5637) (5)[5]. By pre-incubating the bacteria with varying concentrations of the phenyl α-D-mannopyranoside antagonist before introducing them to the host cells, researchers can measure the true biological


.

Causality: This step is critical because FimH affinities can be overestimated by up to two orders of magnitude depending on the specific FimH construct used in vitro (5)[5]. Flow cytometry ensures that the high affinity observed in the ITC cell translates to actual anti-adhesion efficacy in a physiological environment, validating the thermodynamic design hypothesis.

Conclusion

The rational design of FimH antagonists requires a deep understanding of structural thermodynamics. By appending hydrophobic aglycons like phenyl or biphenyl rings to the α-D-mannopyranoside core, drug developers can exploit the Tyrosine Gate, utilizing enthalpy-entropy compensation to drive affinities into the low nanomolar range. Rigorous ITC protocols, coupled with orthogonal flow cytometry validation, form the robust, self-validating system essential for the progression of these anti-adhesion compounds into clinical pipelines.

References

  • ChemInform Abstract: The Bacterial Lectin FimH, a Target for Drug Discovery - Carbohydrate Inhibitors of Type 1 Fimbriae-Mediated Bacterial Adhesion | ResearchGate | 1

  • FimH Antagonists: Structure-Activity and Structure-Property Relationships for Biphenyl α-D-Mannopyranosides | ResearchGate | 4

  • 4X5R: Crystal structure of FimH in complex with a squaryl-phenyl alpha-D-mannopyranoside derivative | RCSB PDB | 3

  • 4auy - Structure of the FimH lectin domain in the trigonal space group, in complex with an hydroxyl propynyl phenyl alpha-D-mannoside at 2.1 A resolution | PDBj | 2

  • A Flow Cytometry-Based Assay for Screening FimH Antagonists | ResearchGate | 5

Sources

Aryl Mannosides as a Novel Class of E. coli Adhesion Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of aryl mannosides as a promising class of anti-adhesion therapeutics targeting uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs). We will delve into the mechanism of bacterial adhesion, the rationale for FimH antagonism, the structure-guided design of aryl mannosides, and the key in vitro and in vivo assays for their evaluation.

The Critical First Step: E. coli Adhesion and the Role of FimH

Urinary tract infections are a significant global health concern, with UPEC responsible for over 85% of cases.[1] The initial and critical step in the pathogenesis of UTIs is the adhesion of UPEC to the bladder epithelium.[2][3] This attachment is primarily mediated by the FimH adhesin, a protein located at the tip of type 1 pili on the bacterial surface.[1][2][4] FimH specifically recognizes and binds to mannosylated glycoproteins, such as uroplakin 1a, which are abundant on the surface of bladder epithelial cells.[5][6] This interaction allows the bacteria to resist the flushing action of urine and establish a foothold for colonization and subsequent infection.[4][6]

The FimH protein has a specialized carbohydrate recognition domain (CRD) that contains a deep binding pocket with exquisite stereochemical specificity for mannose.[1][7] The interaction between FimH and mannose is a key virulence factor for UPEC.[1][4] Therefore, blocking this interaction presents a compelling, non-antibiotic therapeutic strategy to prevent and treat UTIs.[8][9]

Signaling Pathway of FimH-Mediated Adhesion

The binding of FimH to mannosylated host receptors triggers a cascade of events leading to bacterial colonization and invasion. This process can be visualized as follows:

FimH_Adhesion_Pathway UPEC Uropathogenic E. coli (UPEC) Pili Type 1 Pili UPEC->Pili expresses FimH FimH Adhesin Pili->FimH displays MannoseReceptor Mannosylated Glycoprotein (e.g., Uroplakin 1a) FimH->MannoseReceptor binds to HostCell Bladder Epithelial Cell Invasion Bacterial Invasion & Intracellular Bacterial Community (IBC) Formation HostCell->Invasion leads to MannoseReceptor->HostCell on surface of

Caption: FimH-mediated adhesion of UPEC to bladder epithelial cells.

Aryl Mannosides: A Structure-Guided Approach to FimH Inhibition

The concept of using mannose to inhibit E. coli adhesion is not new. Early studies demonstrated that free D-mannose and its simple derivatives, like methyl α-D-mannopyranoside, could prevent and even reverse the binding of E. coli to epithelial cells.[1][10] However, these simple mannosides have relatively low affinity for FimH, requiring high concentrations to be effective.

The advent of structural biology, particularly the X-ray crystal structures of the FimH lectin domain, revolutionized the design of FimH antagonists.[1] These structures revealed a hydrophobic groove and a "tyrosine gate" (formed by Tyr48 and Tyr137) adjacent to the mannose-binding pocket.[5][11] This insight led to the rational design of aryl mannosides, which feature an aromatic group attached to the anomeric position of mannose.[8][11] This aryl aglycone can engage in favorable hydrophobic and π-stacking interactions with the tyrosine gate, significantly enhancing binding affinity compared to simple alkyl mannosides.[8][11]

Mechanism of Action of Aryl Mannoside Inhibitors

Aryl mannosides act as competitive inhibitors of FimH.[12] They mimic the natural mannose ligand, binding to the same pocket on the FimH adhesin. The aryl substituent extends into the hydrophobic tyrosine gate, creating additional stabilizing interactions and effectively "capping" the binding site.[5][8] This prevents FimH from binding to the mannosylated receptors on the host cell surface, thereby inhibiting bacterial adhesion.[6][13]

Inhibition_Mechanism cluster_0 Normal Adhesion cluster_1 Inhibition by Aryl Mannoside FimH_A FimH Adhesin HostReceptor_A Host Mannose Receptor FimH_A->HostReceptor_A binds Adhesion Bacterial Adhesion FimH_B FimH Adhesin HostReceptor_B Host Mannose Receptor FimH_B->HostReceptor_B binding blocked ArylMannoside Aryl Mannoside ArylMannoside->FimH_B binds to NoAdhesion Adhesion Blocked

Caption: Competitive inhibition of FimH by aryl mannosides.

Synthesis and Structure-Activity Relationship (SAR) of Aryl Mannosides

The synthesis of aryl mannosides is typically achieved through a Lewis acid-mediated glycosidation reaction.[8][11] This involves reacting an acylated mannose donor with a substituted phenol in the presence of a Lewis acid, such as boron trifluoride etherate, which selectively forms the desired α-anomer.[8][11] Subsequent deacylation yields the final aryl mannoside.[8][11] More advanced synthetic strategies, such as palladium-catalyzed Heck cross-coupling and metathesis reactions, have also been employed to create a diverse range of analogs, including C- and S-linked mannosides with improved metabolic stability.[5][14]

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of aryl mannoside inhibitors. These studies have revealed several key principles:

  • The Aryl Aglycone: The nature and substitution pattern of the aryl ring significantly impact binding affinity. Biphenyl derivatives, for instance, have shown particularly high potency due to their ability to form extensive interactions within the tyrosine gate.[5][8]

  • Linker Chemistry: The atom linking the aryl group to the mannose (O-, C-, or S-glycosidic bond) influences the compound's three-dimensional structure and metabolic stability.[5] C-linked analogs, in particular, have demonstrated excellent potency and are not susceptible to enzymatic hydrolysis.[2]

  • Hydrophobicity: Increased hydrophobicity of the aglycone generally correlates with higher affinity, up to a certain point.[1] This is attributed to enhanced van der Waals interactions with hydrophobic residues in the FimH binding pocket.[1]

Representative Aryl Mannoside Structures and Their Affinities
CompoundAglycone StructureLinkageBinding Affinity (IC₅₀ or K_D)Reference
Methyl α-D-mannopyranoside MethylOMillimolar range[1]
Heptyl α-D-mannopyranoside n-HeptylO5 nM (K_D)[1]
Biphenyl O-mannoside BiphenylOLow nanomolar range[8]
Biphenyl C-mannoside BiphenylC11.45 nM (K_D)[5][14]
Ortho-substituted Pyridyl C-mannoside Ortho-pyridylC0.82 nM (IC₅₀)[2]

In Vitro Evaluation of Aryl Mannoside Efficacy

A battery of in vitro assays is essential to characterize the binding affinity and functional potency of newly synthesized aryl mannosides.

Cell-Free Competitive Binding Assays

These assays directly measure the binding of an inhibitor to purified FimH protein. A common format involves immobilizing the FimH carbohydrate recognition domain (CRD) on a microtiter plate.[1][15] A biotinylated mannosylated polymer is then added along with the test compound. The amount of polymer that binds to FimH is inversely proportional to the affinity of the test compound. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀).[15]

Experimental Protocol: Cell-Free Competitive Binding Assay
  • Protein Immobilization: Coat a 96-well microtiter plate with a solution of recombinant FimH-CRD and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a suitable buffer (e.g., PBS with 0.05% Tween 20) to remove unbound protein.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding and incubate for 1-2 hours at room temperature.

  • Inhibition: Add serial dilutions of the aryl mannoside test compounds to the wells, followed by a fixed concentration of a biotinylated mannose-containing probe (e.g., biotin-PAA-mannose).

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.

  • Detection: Wash the plate and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase). Incubate for 1 hour.

  • Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB).

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength. The IC₅₀ value is calculated from the resulting dose-response curve.

Hemagglutination Inhibition (HAI) Assay

This cell-based functional assay assesses the ability of an inhibitor to prevent the FimH-mediated agglutination of red blood cells (RBCs).[8][11] UPEC expressing type 1 pili will cross-link mannose-containing glycans on the surface of guinea pig RBCs, causing them to clump together (hemagglutination). An effective FimH inhibitor will prevent this process.

Experimental Protocol: Hemagglutination Inhibition Assay
  • Bacterial Preparation: Grow UPEC in conditions that promote the expression of type 1 pili.

  • Compound Dilution: Prepare serial dilutions of the aryl mannoside inhibitors in a 96-well V-bottom plate.

  • Bacterial Addition: Add a standardized suspension of the piliated UPEC to each well.

  • Incubation: Incubate the plate for a short period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to FimH.

  • RBC Addition: Add a suspension of guinea pig red blood cells to each well.

  • Observation: Allow the RBCs to settle for 1-2 hours. In the absence of inhibition, a mat of agglutinated RBCs will form. In the presence of an effective inhibitor, the RBCs will settle into a tight button at the bottom of the well.

  • Endpoint Determination: The HAI titer is the lowest concentration of the compound that completely inhibits hemagglutination.[8][11]

Cell Adhesion and Invasion Assays

These assays directly measure the ability of aryl mannosides to prevent UPEC from adhering to and invading human bladder epithelial cells.[1][2]

Experimental Protocol: Cell Adhesion Assay
  • Cell Culture: Grow a monolayer of human bladder epithelial cells (e.g., 5637 or HTB-9) in a multi-well plate.[2]

  • Bacterial Treatment: Pre-incubate a suspension of UPEC with various concentrations of the aryl mannoside inhibitor.[2]

  • Infection: Add the treated bacterial suspension to the bladder cell monolayers and incubate for a defined period (e.g., 1-2 hours) to allow for adhesion.[2]

  • Washing: Gently wash the monolayers multiple times to remove non-adherent bacteria.

  • Cell Lysis and Plating: Lyse the bladder cells with a detergent solution to release the adherent bacteria.

  • Quantification: Serially dilute the lysate and plate on agar to determine the number of colony-forming units (CFUs). The percentage of adhesion inhibition is calculated relative to an untreated control.

Biofilm Inhibition Assay

Bacterial biofilms are a major contributor to the recurrence and antibiotic resistance of UTIs.[1] This assay evaluates the ability of aryl mannosides to prevent the formation of UPEC biofilms.

Experimental Protocol: Biofilm Inhibition Assay
  • Bacterial Growth: Grow UPEC in a 96-well plate in the presence of varying concentrations of the aryl mannoside inhibitor.[1]

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours).

  • Washing: Remove the planktonic (free-floating) bacteria by washing the plate.

  • Staining: Stain the remaining biofilm with a dye such as crystal violet.

  • Quantification: Solubilize the dye and measure the absorbance. The IC₅₀ for biofilm inhibition can then be determined.

Experimental Workflow for In Vitro Evaluation

InVitro_Workflow Synthesis Aryl Mannoside Synthesis BindingAssay Cell-Free Competitive Binding Assay (IC₅₀) Synthesis->BindingAssay HAI Hemagglutination Inhibition Assay (HAI Titer) Synthesis->HAI AdhesionAssay Cell Adhesion/ Invasion Assay (% Inhibition) Synthesis->AdhesionAssay BiofilmAssay Biofilm Inhibition Assay (IC₅₀) Synthesis->BiofilmAssay LeadCandidate Lead Candidate for In Vivo Studies BindingAssay->LeadCandidate HAI->LeadCandidate AdhesionAssay->LeadCandidate BiofilmAssay->LeadCandidate

Caption: A typical workflow for the in vitro evaluation of aryl mannoside inhibitors.

In Vivo Evaluation in Animal Models

Promising aryl mannoside candidates identified through in vitro screening must be evaluated in relevant animal models of UTI to assess their in vivo efficacy, pharmacokinetics, and safety. Murine models of UTI are well-established and have been instrumental in recapitulating key aspects of human UTIs, including acute and chronic infections.[1][16]

Experimental Protocol: Murine Model of Acute UTI
  • Animal Preparation: Female mice (e.g., C57BL/6 or C3H/HeN strains) are typically used.

  • Infection: Mice are anesthetized, and a suspension of UPEC is instilled directly into the bladder via a catheter.

  • Treatment: The aryl mannoside inhibitor is administered, often orally, either prophylactically (before infection) or therapeutically (after infection is established).[16]

  • Endpoint Analysis: At a predetermined time point (e.g., 24-48 hours post-infection), the mice are euthanized. The bladder and kidneys are harvested, homogenized, and plated to determine the bacterial load (CFUs).

  • Efficacy Determination: The reduction in bacterial titers in the treated group compared to a vehicle-treated control group is a measure of the compound's in vivo efficacy.[16]

Conclusion and Future Directions

Aryl mannosides represent a highly promising class of non-antibiotic therapeutics for the prevention and treatment of UTIs. Their mechanism of action, which involves disarming the bacteria rather than killing them, is expected to exert less selective pressure for the development of resistance. The structure-guided design has led to the development of potent inhibitors with low nanomolar affinities for FimH.[2][8]

Future research will likely focus on:

  • Optimizing Pharmacokinetic Properties: Improving oral bioavailability and metabolic stability to ensure adequate concentrations of the inhibitor are achieved in the urinary tract.

  • Broadening the Spectrum: Investigating the efficacy of these inhibitors against other FimH-expressing pathogens.

  • Clinical Translation: Advancing the most promising lead candidates into human clinical trials to validate their safety and efficacy in patients.[1]

With ongoing research and development, aryl mannosides hold the potential to become a first-in-class treatment strategy, offering a much-needed alternative to conventional antibiotics in the fight against UTIs.[1]

References

  • Cressman, A. M., et al. (2018). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. PMC. [Link]

  • Mousavifar, L., et al. (2019). Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. MDPI. [Link]

  • Chahboun, S., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. MDPI. [Link]

  • Han, Z., et al. (2010). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. PMC. [Link]

  • Mousavifar, L., et al. (2019). Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. PubMed. [Link]

  • Han, Z., et al. (2010). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. ACS Publications. [Link]

  • Mohammed, A. F., et al. (2024). Various types of a-D-mannopyranoside-based FimH antagonists, as... ResearchGate. [Link]

  • Wagenlehner, F., et al. (2022). Exogenous d-mannose in UTI: mode of action scheme. ResearchGate. [Link]

  • Han, Z., et al. (2010). Structure-based drug design and optimization of mannoside bacterial fimH antagonists. Vrije Universiteit Amsterdam. [Link]

  • Ofek, I., et al. (1979). Mannose Binding and Epithelial Cell Adherence of Escherichia coli. PMC. [Link]

  • Mohammed, A. F., et al. (2024). Design, synthesis, biological evaluation and docking study of some new aryl and heteroaryl thiomannosides as FimH antagonists. PubMed. [Link]

  • Lenger, S., et al. (2024). Mechanism of D-mannose inhibition of binding of Escherichia coli to the... ResearchGate. [Link]

  • Sauer, M. M., et al. (2020). Ortho-Substituted α-Phenyl Mannoside Derivatives Promoted Early-Stage Adhesion and Biofilm Formation of E. coli 83972. ACS Publications. [Link]

  • Stork, M., et al. (2024). Monoclonal antibodies targeting the FimH adhesin protect against uropathogenic E. coli UTI. bioRxiv. [Link]

  • Altarac, S., & Papeš, D. (2022). Role of D-mannose in urinary tract infections – a narrative review. PMC. [Link]

  • Del-Ben, F., & Cusumano, Z. (2020). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. PMC. [Link]

  • Rönn, R., et al. (2010). FimH Antagonists for the Oral Treatment of Urinary Tract Infections: From Design and Synthesis to in Vitro and in Vivo Evaluation. ACS Publications. [Link]

  • Palleschi, G., et al. (2023). Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for Its Regulatory Classification. A Delphi Panel European Consensus Based on Chemistry and Legal Evidence. Preprints.org. [Link]

  • IBT Bioservices. (n.d.). E. coli Colonization Mouse Models for Pre-clinical Research. Retrieved from [Link]

  • Schierack, P., et al. (2013). Adhesion of Human and Animal Escherichia coli Strains in Association with Their Virulence-Associated Genes and Phylogenetic Origins. PMC. [Link]

  • Totsika, M., et al. (2013). FimH Inhibitor Prevents Acute Bladder Infection and Treats Chronic Cystitis Caused by Multidrug-Resistant Uropathogenic Escherichia coli ST131. The Journal of Infectious Diseases. [Link]

  • Mohawk, K. L., & O'Brien, A. D. (2011). Mouse Models of Escherichia coli O157:H7 Infection and Shiga Toxin Injection. PMC. [Link]

  • Le, T. M., et al. (2013). In vitro characterization of mutant FimH strains. ResearchGate. [Link]

  • IBT Bioservices. (n.d.). E.Coli Animal Models for Efficacy Testing. Retrieved from [Link]

  • Del-Ben, F., & Cusumano, Z. (2020). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. MDPI. [Link]

  • M. M. S. Abdel-Aal. (n.d.). The Synthesis and Biological Evaluation of Anti-Adhesion Glycoconjugates Against Opportunistic Pathogenic Candida albicans. Maynooth University Research Archive Library. [Link]

  • Abgottspon, F., et al. (2021). D-Mannoside FimH Inhibitors as Non-Antibiotic Alternatives for Uropathogenic Escherichia coli. PMC. [Link]

  • Brilhante, M., et al. (2024). Animal models of Shiga toxin-producing Escherichia coli infection. Taylor & Francis Online. [Link]

Sources

Technical Whitepaper: Profiling α-Mannosidase Substrate Specificity Using Phenyl Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α-Mannosidases are critical glycosyl hydrolases responsible for the processing and degradation of N-glycans in the endoplasmic reticulum, Golgi apparatus, and lysosomes. In drug development and glycobiology, quantifying the specific activity of these enzymes is paramount for screening transition-state inhibitors (e.g., swainsonine) and characterizing recombinant enzymes. This whitepaper provides an in-depth mechanistic and practical guide to utilizing artificial phenyl glycosides—specifically p-nitrophenyl-α-D-mannopyranoside (pNP-Man)—as surrogate substrates for α-mannosidase kinetic profiling.

Mechanistic Principles of Substrate Recognition

Native α-mannosidases cleave terminal, non-reducing α-D-mannose residues from complex oligosaccharides. However, natural substrates like Man9GlcNAc2 require low-throughput, complex analytical methods (e.g., HPLC or mass spectrometry) for detection.

To bypass this bottleneck, researchers utilize synthetic phenyl glycosides. The enzyme's active site recognizes the glycone (the α-D-mannopyranose ring) while tolerating the artificial aglycone (the p-nitrophenyl group). Upon binding, the enzyme catalyzes the hydrolysis of the glycosidic bond via an acid/base mechanism, passing through an oxocarbenium-ion-like transition state.

G Substrate pNP-α-D-Mannopyranoside (Substrate) Complex Enzyme-Substrate Complex (Acid/Base Catalysis) Substrate->Complex Binding Enzyme α-Mannosidase (Active Site) Enzyme->Complex Transition Oxocarbenium-like Transition State Complex->Transition Glycosidic Bond Cleavage Products α-D-Mannose + p-Nitrophenolate (Yellow, 405nm) Transition->Products Hydration & pH Shift

Catalytic mechanism of α-mannosidase hydrolyzing pNP-Man into α-D-mannose and p-nitrophenolate.
Critical Caveat: When Phenyl Glycosides Fail

While broad-spectrum lysosomal and plant vacuolar α-mannosidases (such as the industry-standard Jack Bean enzyme) readily cleave pNP-Man[1], highly specific exoglycosidases do not. For example, the α1-6 Mannosidase, which strictly removes unbranched α1-6 linked D-mannopyranosyl residues, does not recognize pNP-Man as a substrate [2]. Similarly, certain Golgi mannosidases involved in specific N-glycan trimming show little to no activity against simple phenyl glycosides, requiring native oligosaccharide structures[3].

Kinetic Diversity Across Biological Sources

The affinity (


) and catalytic efficiency of α-mannosidases for pNP-Man vary drastically depending on the biological source and the enzyme's native physiological role. Extremophiles, for instance, exhibit optimal activity at highly elevated temperatures, whereas mammalian or parasitic lysosomal enzymes operate optimally at physiological temperatures but acidic pH levels.

Table 1: Kinetic Parameters of Diverse α-Mannosidases for pNP-α-D-Mannopyranoside

Enzyme SourceIsoform / Class

(mM)
Optimum pHOptimum Temp (°C)
Trypanosoma cruziNeutral Lysosomal0.0876.137
Dolichos lablab (Indian Bean)Class II1.485.060–65
Artocarpus communis (Breadfruit)Isoform Ma2.545.650
Picrophilus torridusRecombinant ManAN/A*5.270
Canavalia ensiformis (Jack Bean)Broad-spectrum~2.004.0–4.537

(Note: P. torridus was assayed at a fixed 10 mM substrate concentration; specific


 was not isolated in the cited study[4]. Data aggregated from[5],[4],[6],[7],[1].)

Standardized High-Throughput Assay Protocol

To ensure scientific integrity, any enzymatic assay must be a self-validating system . The following protocol for quantifying α-mannosidase activity using pNP-Man incorporates internal controls to validate reagent integrity, correct for background noise, and ensure linear dynamic range[8].

Workflow Prep Sample Preparation Extract/Purify Enzyme Incubate Incubation Phase 50mM Acetate Buffer (pH 4.5-5.0) + 1-5mM pNP-Man Prep->Incubate Stop Stop Incubate->Stop Exact Time (e.g., 10 min) Read Spectrophotometry Measure Absorbance at 405 nm Stop->Read Ionizes p-nitrophenol Analyze Data Analysis Calculate Specific Activity (U/mg) Read->Analyze

High-throughput colorimetric assay workflow for quantifying α-mannosidase specific activity.
Step-by-Step Methodology & Causality

1. Reagent & Buffer Preparation

  • Assay Buffer: Prepare 100 mM Sodium Acetate or Citrate buffer, adjusted to the enzyme's optimal pH (typically pH 4.5–5.0).

    • Causality: Maintaining strict pH is critical, as lysosomal/vacuolar enzymes rapidly denature at neutral pH. If using Jack Bean α-mannosidase, supplement the buffer with 2 mM

      
      . Zinc ions are structurally required by this specific enzyme to maintain proper protein folding and catalytic activity, especially below pH 5.5[1].
      
  • Substrate Solution: Prepare 10 mM pNP-Man in the Assay Buffer. Protect from light to prevent photo-degradation.

2. System Validation Setup (The Self-Validating Matrix)

  • Standard Curve: Prepare a serial dilution of pure p-nitrophenol (0 to 250 µM) in water/buffer[8]. This translates raw absorbance into absolute molar product, validating the spectrophotometer's linear range.

  • Substrate Blank (Negative Control): Buffer + Substrate (No Enzyme). Causality: Phenyl glycosides undergo slow spontaneous hydrolysis, particularly at the elevated temperatures (e.g., 70°C) used for extremophile enzymes[4]. This blank corrects for non-enzymatic background absorbance.

  • Positive Control: 1 Unit/mL of purified commercial Jack Bean α-mannosidase[9]. This confirms that the substrate and buffer are viable.

3. Incubation

  • Add 10 µL of the experimental enzyme sample to 90 µL of the Substrate Solution in a 96-well clear-bottom plate.

  • Incubate at the optimal temperature (e.g., 25°C or 37°C) for exactly 10 to 15 minutes. Use a multichannel pipette to ensure identical contact times across the plate[8].

4. Reaction Termination & Signal Amplification

  • Add 100 µL of Stop Reagent (1M

    
    , pH > 10) to all sample and blank wells[4].
    
  • Causality: The stop solution serves a dual purpose. First, the highly alkaline environment instantly denatures the enzyme, halting the reaction. Second, the cleavage product (p-nitrophenol) has a pKa of ~7.15 and is relatively colorless at the acidic assay pH. Raising the pH above 10 fully deprotonates the molecule into the p-nitrophenolate anion, which absorbs intensely at 400–405 nm[8].

5. Detection & Analysis

  • Measure absorbance at 405 nm. Subtract the Substrate Blank absorbance from all sample readings.

  • Calculate activity: One unit (U) of α-mannosidase is defined as the amount of enzyme required to hydrolyze 1.0 µmole of pNP-Man to p-nitrophenol per minute at the specified pH and temperature[8].

Application in Inhibitor Screening

Because pNP-Man assays are highly scalable, they are the gold standard for high-throughput screening of α-mannosidase inhibitors. These inhibitors are heavily researched for anti-cancer therapies, viral entry inhibition, and treating lysosomal storage disorders.

Inhibitor Screen High-Throughput Screen (pNP-Man Substrate) Hit Hit Identification (Reduced A405nm) Screen->Hit Kinetics Kinetic Profiling (Lineweaver-Burk Analysis) Hit->Kinetics Comp Competitive Inhibitor (e.g., Swainsonine) Kinetics->Comp Vmax unchanged, Km increases NonComp Non-Competitive Inhibitor (e.g., Plant Extracts) Kinetics->NonComp Vmax decreases, Km unchanged

Logical workflow for screening and kinetically profiling α-mannosidase inhibitors.

By varying the concentration of pNP-Man against a fixed concentration of a discovered inhibitor, researchers can generate Lineweaver-Burk plots to determine the mechanism of inhibition. For example, transition-state analogs like swainsonine act as potent competitive inhibitors (increasing


 without affecting 

)[6], whereas certain complex plant extracts act via non-competitive mechanisms (decreasing

without altering

)[9].

References

  • [5] Isolation and purification of a neutral α(1,2)-mannosidase from Trypanosoma cruzi - Glycobiology / Oxford Academic.[Link]

  • [4] Molecular and Biochemical Characterization of α-Glucosidase and α-Mannosidase and Their Clustered Genes from the Thermoacidophilic Archaeon Picrophilus torridus - ASM Journals.[Link]

  • [6] Characterization of α-mannosidase from Dolichos lablab seeds: partial amino acid sequencing and N-glycan analysis - PubMed.[Link]

  • [9] Alpha Mannosidase Inhibitory Effect of Some Iranian Plant Extracts - IMR Press.[Link]

  • [3] alpha-D-mannopyranosylmethyl-p-nitrophenyltriazene inhibition of rat liver alpha-D-mannosidases - PubMed.[Link]

  • [7] Biochemical characterization of two α-mannosidases from breadfruit (Artocarpus communis) seeds - International Scholars Journals.[Link]

  • [1] GKX-5010 alpha-Mannosidase Technical Data Sheet - Agilent Technologies.[Link]

Sources

Methodological & Application

Application Note: Utilizing Phenyl α-D-mannopyranoside for Hemagglutination Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Specificity of Carbohydrate-Lectin Interactions

Phenyl α-D-mannopyranoside is a synthetic glycoside that mimics the natural mannose sugar. The presence of the phenyl group provides a hydrophobic aglycone moiety that can influence its binding affinity to mannose-specific lectins, making it a valuable tool for studying the fine specificity of these interactions and for screening potential anti-infective agents.[5]

Principle of Hemagglutination Inhibition with Phenyl α-D-mannopyranoside

The HI assay is predicated on the ability of a soluble inhibitor to compete with the carbohydrate receptors on the surface of red blood cells for the binding sites of a hemagglutinating agent (e.g., a mannose-specific lectin or a virus with a mannose-binding hemagglutinin).

In the absence of an inhibitor, the hemagglutinating agent will cross-link RBCs, forming a lattice structure that results in a diffuse, mat-like appearance in the well of a microtiter plate.[6] When Phenyl α-D-mannopyranoside is introduced, it competitively binds to the carbohydrate-binding sites of the hemagglutinating agent. If the concentration and affinity of Phenyl α-D-mannopyranoside are sufficient, it will saturate the binding sites, preventing the agent from cross-linking the RBCs. Consequently, the unagglutinated RBCs will settle to the bottom of the well, forming a distinct "button" or pellet.[7][8] The highest dilution of the inhibitor that completely prevents hemagglutination is recorded as the minimum inhibitory concentration (MIC).

Mechanism of Competitive Inhibition

The core of this assay lies in the principle of competitive binding, where Phenyl α-D-mannopyranoside and the mannose-containing glycans on the RBC surface vie for the same binding sites on the lectin or viral hemagglutinin.

cluster_0 Hemagglutination cluster_1 Inhibition of Hemagglutination Lectin Lectin RBC1 RBC Mannose Glycan Lectin->RBC1:f0 RBC2 RBC Mannose Glycan Lectin->RBC2:f0 Inhibitor Phenyl α-D-mannopyranoside Lectin_inhibited Lectin Inhibitor->Lectin_inhibited RBC3 RBC Mannose Glycan

Figure 1. Competitive inhibition of hemagglutination.

Applications in Research and Drug Development

The use of Phenyl α-D-mannopyranoside in HI assays has several important applications:

  • Characterization of Lectin Specificity: By comparing the inhibitory potency of Phenyl α-D-mannopyranoside with other mannose derivatives, researchers can probe the structural requirements of a lectin's carbohydrate-binding site.[9][10]

  • Screening for Anti-Adhesion Therapeutics: Many pathogens, including certain bacteria and viruses, utilize mannose-specific lectins on their surfaces to adhere to host cells as the first step of infection.[11] Phenyl α-D-mannopyranoside can serve as a scaffold or a positive control in the development of more potent inhibitors that could act as anti-adhesion drugs.

  • Virological Studies: For viruses like influenza, which have hemagglutinin proteins that can bind to sialic acid, mannose-binding lectins can also be involved in their lifecycle. While less common, studying the inhibition of mannose-specific viral hemagglutination can provide insights into viral entry mechanisms.[12][13]

Experimental Protocol: Hemagglutination Inhibition Assay

This protocol provides a step-by-step guide for performing an HI assay using Phenyl α-D-mannopyranoside as the inhibitor.

Materials and Reagents
  • Phenyl α-D-mannopyranoside (inhibitor)

  • Mannose-specific hemagglutinating agent (e.g., Concanavalin A, or a specific viral preparation)

  • Red Blood Cells (RBCs) from a suitable species (e.g., human type O, chicken, guinea pig), washed and prepared as a 0.5-1% (v/v) suspension in PBS.[14]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • 96-well U- or V-bottom microtiter plates[6]

  • Pipettes and tips

  • Incubator

Experimental Workflow

The workflow consists of three main stages: determination of the optimal hemagglutinating agent concentration, preparation of the inhibitor dilutions, and the hemagglutination inhibition assay itself.

Start Start HA_Titration 1. HA Titration of Lectin/Virus Start->HA_Titration Inhibitor_Dilution 2. Prepare Phenyl α-D-mannopyranoside Dilutions HA_Titration->Inhibitor_Dilution HI_Assay 3. Perform HI Assay Inhibitor_Dilution->HI_Assay Incubation 4. Incubate HI_Assay->Incubation Read_Results 5. Read and Interpret Results Incubation->Read_Results End End Read_Results->End

Figure 2. General workflow for the HI assay.

Step 1: Hemagglutination (HA) Assay - Titration of the Hemagglutinating Agent

Before performing the HI assay, it is crucial to determine the minimum concentration of the hemagglutinating agent that causes complete hemagglutination. This is known as 1 Hemagglutination Unit (HAU). For the HI assay, 4 HAU are typically used to ensure a robust and reproducible assay.[15]

  • Add 50 µL of PBS to wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the hemagglutinating agent stock solution to well 1.

  • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a cell control (PBS only).

  • Add 50 µL of the washed RBC suspension to all wells (1-12).

  • Gently tap the plate to mix the contents.

  • Incubate the plate at room temperature or 37°C for 30-60 minutes, or until a clear button has formed in the control well.

  • The HA titer is the reciprocal of the highest dilution that shows complete hemagglutination (a uniform mat of cells). This dilution contains 1 HAU.

  • For the HI assay, you will use a concentration that is four times this titer (4 HAU). For example, if the endpoint is at a 1:64 dilution, you will use a 1:16 dilution for the HI assay.

Step 2: Preparation of Phenyl α-D-mannopyranoside Dilutions
  • Prepare a stock solution of Phenyl α-D-mannopyranoside in PBS. The starting concentration will depend on the expected inhibitory activity but a starting concentration of 10-20 mM is a reasonable starting point.

  • In a new 96-well plate, add 50 µL of PBS to wells 2 through 12.

  • Add 100 µL of the Phenyl α-D-mannopyranoside stock solution to well 1.

  • Perform a serial two-fold dilution as described in Step 1, creating a range of inhibitor concentrations.

Step 3: Hemagglutination Inhibition (HI) Assay
  • To the plate containing the serially diluted Phenyl α-D-mannopyranoside, add 25 µL of the hemagglutinating agent (at 4 HAU) to wells 1 through 11.

  • Include appropriate controls:

    • Virus/Lectin Control: 50 µL of PBS + 25 µL of hemagglutinating agent (4 HAU). This should show complete hemagglutination.

    • Cell Control: 75 µL of PBS. This should show a button of RBCs.

  • Gently tap the plate to mix and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the hemagglutinating agent.

  • Add 50 µL of the washed RBC suspension to all wells.

  • Gently tap the plate to mix.

  • Incubate the plate at room temperature or 37°C for 30-60 minutes.

Data Interpretation
  • Positive Inhibition: The presence of a sharp "button" of RBCs at the bottom of the well indicates that hemagglutination has been inhibited.

  • No Inhibition: A diffuse lattice of RBCs covering the bottom of the well indicates that hemagglutination has occurred.

  • Endpoint: The HI titer is the reciprocal of the highest dilution of Phenyl α-D-mannopyranoside that completely inhibits hemagglutination.

Well Content Expected Observation Interpretation
Phenyl α-D-mannopyranoside (high conc.) + 4 HAU Lectin/Virus + RBCsButtonInhibition
Phenyl α-D-mannopyranoside (low conc.) + 4 HAU Lectin/Virus + RBCsMatNo Inhibition
PBS + 4 HAU Lectin/Virus + RBCsMatPositive Hemagglutination Control
PBS + RBCsButtonNegative (Cell) Control

Troubleshooting and Considerations

  • Non-specific Agglutination: Ensure RBCs are properly washed to remove plasma components that may cause non-specific clumping.

  • Incomplete Hemagglutination: The concentration of the hemagglutinating agent may be too low. Re-titer the agent.

  • Prozone Effect: At very high concentrations, some inhibitors may cause non-specific precipitation. Observe the wells carefully.

  • Solubility of Inhibitor: Ensure Phenyl α-D-mannopyranoside is fully dissolved in PBS. Gentle warming may be required.

Conclusion

Phenyl α-D-mannopyranoside is a valuable tool for investigating the interactions between mannose-specific lectins and their carbohydrate ligands using the hemagglutination inhibition assay. This application note provides a comprehensive framework for the successful implementation of this assay. The principles and protocols described herein can be adapted for the study of other carbohydrate-protein interactions and for the screening of novel glycoside-based inhibitors in drug discovery programs.

References

  • Sigismund, S. (2016). Multivalent Carbohydrate-Lectin Interactions: How Synthetic Chemistry Enables Insights into Nanometric Recognition. MDPI. [Link]

  • Beilstein Journals. (2014). Molecular recognition of surface-immobilized carbohydrates by a synthetic lectin. Beilstein Journal of Organic Chemistry. [Link]

  • Wu, A. M., et al. (1981). Interaction of lectins with membrane receptors on erythrocyte surfaces. Proceedings of the National Academy of Sciences. [Link]

  • GtR. (2026). From temples to patios for carbohydrate recognition - expanding the scope of synthetic lectins. GtR. [Link]

  • Racaniello, V. (2009). Influenza hemagglutination inhibition assay. Virology Blog. [Link]

  • ResearchGate. (n.d.). Hemagglutination (Inhibition) Assay. ResearchGate. [Link]

  • JoVE. (2017). An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers. JoVE. [Link]

  • Springer Nature Experiments. (n.d.). Hemagglutination Inhibition Assay. Springer Nature Experiments. [Link]

  • SciSpace. (n.d.). A simple and accessible synthetic lectin for glucose recognition and sensing. SciSpace. [Link]

  • ResearchGate. (2012). A Simple and Accessible Synthetic Lectin for Glucose Recognition and Sensing. ResearchGate. [Link]

  • Old, D. C. (1972). Inhibition of the interaction between fimbrial haemagglutinins and erythrocytes by D-mannose and other carbohydrates. Journal of General Microbiology. [Link]

  • Taylor & Francis. (n.d.). Hemagglutination inhibition – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Hemagglutination-inhibition assay by carbohydrates. ResearchGate. [Link]

  • RSC Publishing. (2014). Branched α-D-mannopyranosides: a new class of potent FimH antagonists. RSC Publishing. [Link]

  • NCBI. (2021). Hemagglutination assay for the estimation of a carbohydrate-binding activity and determination of its carbohydrate-binding specificity. Glycoscience Protocols (GlycoPODv2). [Link]

  • Glycopedia. (n.d.). In Solution Assays: Hemagglutination Inhibition. Glycopedia. [Link]

  • CDC. (2024). Antigenic Characterization. Influenza (Flu). [Link]

  • PubMed. (n.d.). Models of Binding of 4'-nitrophenyl alpha-D-mannopyranoside to the Lectin Concanavalin A. PubMed. [Link]

  • ScienceDirect. (n.d.). Interactions of five D-mannose-specific lectins with a series of synthetic branched trisaccharides. Carbohydrate Research. [Link]

  • SlideShare. (n.d.). Haemagglutination assay. SlideShare. [Link]

  • Creative Biolabs. (n.d.). Hemagglutination Inhibition (HI) Assay Protocol. Creative Biolabs. [Link]

  • InDevR. (n.d.). Hemagglutination Assays for Titer Determinations. InDevR. [Link]

  • News-Medical.net. (2024). What are hemagglutinin inhibitors and how do they work?. News-Medical.net. [Link]

  • USDA APHIS. (2014). Supplemental Assay Method for Conducting the Hemagglutination Inhibition Assay for Equine Influenza Antibody. USDA APHIS. [Link]

  • Protein Data Bank Japan. (2024). Structure of a triclinic crystal of the FimH lectin domain in complex with a propynyl biphenyl alpha-D-mannoside, at 1.4 A resolution. Protein Data Bank Japan. [Link]

  • PubMed. (n.d.). Interactions of five D-mannose-specific lectins with a series of synthetic branched trisaccharides. PubMed. [Link]

  • Frontiers. (n.d.). H3N2 influenza hemagglutination inhibition method qualification with data driven statistical methods for human clinical trials. Frontiers in Immunology. [Link]

  • PubMed. (2019). Interactions of mannose binding-lectin with red blood cells by employing cationic quantum dots. PubMed. [Link]

  • PMC. (n.d.). Targeting Hemagglutinin: Approaches for Broad Protection against the Influenza A Virus. PMC. [Link]

  • ResearchGate. (n.d.). Branched α-D-mannopyranosides: a new class of potent FimH antagonists. ResearchGate. [Link]

  • Sino Biological. (n.d.). Advanced Tools for Virology Research. Sino Biological. [Link]

  • MDPI. (2026). Simplified Sample Preparation and Lateral Flow Immunoassay for the Detection of Plant Viruses. MDPI. [Link]

  • Scilit. (1975). A practical preparation of p-nitrophenyl β-d-mannopyranoside. Scilit. [Link]

  • YouTube. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. YouTube. [Link]

  • PMC. (n.d.). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PMC. [Link]

Sources

Application Note & Protocol: High-Resolution Crystallization of FimH in Complex with Phenyl α-D-mannopyranoside

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Bacterial Adhesion for Novel Therapeutics

Uropathogenic Escherichia coli (UPEC) are the primary causative agents of urinary tract infections (UTIs), a significant global health concern exacerbated by rising antibiotic resistance.[1] UPEC's ability to colonize the bladder is critically dependent on the FimH adhesin, a lectin located at the tip of type 1 pili.[1][2] FimH mediates bacterial attachment by binding to mannosylated glycoproteins, such as uroplakin Ia, on the surface of bladder epithelial cells.[2][3] This adhesion is the crucial first step that enables bacterial invasion, colonization, and the formation of intracellular bacterial communities, which can lead to recurrent infections.[2][3]

The FimH protein consists of two principal domains: an N-terminal lectin domain (LD), which contains the mannose-binding site, and a C-terminal pilin domain (PD) responsible for its integration into the fimbrial shaft.[4][5][6] The development of small-molecule antagonists that competitively inhibit the FimH lectin domain represents a promising anti-adhesive therapeutic strategy.[1][2][3][7] By blocking FimH, these compounds prevent the initial bacterial attachment, thereby circumventing infection without the selective pressure that drives antibiotic resistance.[1]

Phenyl α-D-mannopyranoside is a potent FimH antagonist. Its mannose head group mimics the natural ligand, while the phenyl aglycon moiety engages in favorable hydrophobic and π-stacking interactions within a region of the binding site known as the "tyrosine gate" (formed by Tyr48 and Tyr137).[8][9][10] Elucidating the precise molecular interactions between FimH and such antagonists through X-ray crystallography is fundamental for structure-based drug design and the optimization of lead compounds.[11]

This guide provides a comprehensive, field-proven protocol for obtaining high-resolution crystal structures of the FimH lectin domain in a co-complex with phenyl α-D-mannopyranoside. We will detail the methodologies from recombinant protein expression and purification to co-crystallization and optimization, explaining the scientific rationale behind each critical step.

Principle of Co-crystallization

To solve the structure of a protein-ligand complex, two primary methods are employed: ligand soaking and co-crystallization.

  • Soaking: This involves growing crystals of the apo (unliganded) protein first and then introducing the ligand into the crystal drop, allowing it to diffuse into the crystal lattice and bind to the protein.[12][13] This method is often simpler and less protein-intensive but can be limited by the ligand's solubility and whether the binding site is accessible within the packed crystal lattice.[12][14]

  • Co-crystallization: In this approach, the purified protein and ligand are pre-incubated to form a stable complex in solution before crystallization trials are initiated.[13] This method is generally preferred when the ligand induces a conformational change upon binding or when the ligand affinity is high, as it ensures the complex is formed prior to lattice formation. For FimH, where the tyrosine gate can exhibit dynamics upon ligand binding, co-crystallization is a robust strategy to capture the relevant bound-state conformation.[9]

Co_crystallization_vs_Soaking cluster_CoCryst Co-crystallization Workflow cluster_Soaking Soaking Workflow Protein Purified FimH Ligand Phenyl α-D-mannopyranoside Incubate Incubate to Form FimH-Ligand Complex Screen_Co Set Up Crystallization Screening Plates Crystal_Co Complex Crystals Grow ApoProtein Purified FimH Screen_Apo Set Up Crystallization Screening Plates ApoCrystal Apo Crystals Grow Soak Soak Crystal with Ligand Crystal_Soak Complex Crystal

Part I: Recombinant FimH Lectin Domain (LD) Expression & Purification

A. Construct Design: The "Why"

For structural studies, it is advantageous to express only the mannose-binding lectin domain (residues 1-158) of FimH.[4][6] This strategic choice offers several benefits:

  • Improved Stability & Solubility: The full-length FimH, including the pilin domain, requires co-expression with the chaperone FimC for proper folding and to prevent aggregation.[5][15] Expressing the isolated lectin domain circumvents this complexity.

  • Higher Yields: Smaller, single-domain proteins often express at higher levels in E. coli.

  • Crystallization Propensity: The flexible linker between the lectin and pilin domains can be a hindrance to forming well-ordered crystal lattices. Isolating the lectin domain removes this source of conformational heterogeneity.

A common and effective construct involves cloning the gene for FimH LD into a pET-series vector, incorporating an N-terminal hexahistidine (His6) tag followed by a TEV (Tobacco Etch Virus) protease cleavage site. The His-tag facilitates efficient purification via Immobilized Metal Affinity Chromatography (IMAC), and the TEV site allows for its subsequent removal to yield a native, untagged protein, which is often crucial for successful crystallization.

B. Protein Expression Protocol
  • Transformation: Transform the FimH LD expression plasmid into E. coli BL21(DE3) chemically competent cells. Plate on LB agar containing the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: Inoculate 4 L of Terrific Broth (or LB) with the 50 mL starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.

    • Rationale: Reaching this mid-log phase ensures a healthy, actively dividing cell population ready for protein expression induction.

  • Induction: Cool the culture to 20°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.

    • Rationale: Lowering the temperature post-induction slows down protein synthesis, which promotes proper folding and significantly reduces the formation of insoluble inclusion bodies.

  • Harvest: Continue to incubate at 20°C for 16–18 hours with shaking. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

C. Multi-Step Purification Protocol

This protocol is designed to achieve >98% purity, which is essential for crystallization. All steps should be performed at 4°C.

Buffers Required:

Buffer Name Composition
Lysis Buffer 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme
Wash Buffer 50 mM HEPES pH 7.5, 300 mM NaCl, 25 mM Imidazole
Elution Buffer 50 mM HEPES pH 7.5, 300 mM NaCl, 300 mM Imidazole

| SEC Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl |

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer (5 mL per gram of pellet). Sonicate on ice (e.g., 10 cycles of 30s ON, 60s OFF) until the solution is no longer viscous. Centrifuge the lysate at 35,000 x g for 45 minutes to pellet cell debris.

  • IMAC Purification:

    • Equilibrate a 5 mL HisTrap HP column (or equivalent) with Wash Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 20 column volumes (CV) of Wash Buffer to remove weakly bound contaminants.

    • Elute the His-tagged FimH LD using a linear gradient of 0-100% Elution Buffer over 10 CV. Collect fractions and analyze by SDS-PAGE.

    • Rationale: The imidazole gradient competitively elutes the His-tagged protein. A gradient, rather than a step elution, provides better separation from contaminating proteins.

  • Tag Cleavage & Dialysis:

    • Pool the pure, FimH-containing fractions.

    • Add His-tagged TEV protease at a 1:50 (protease:FimH) mass ratio.

    • Dialyze the mixture overnight against 2 L of SEC Buffer. This simultaneously removes the high imidazole concentration (which would interfere with the TEV's His-tag) and exchanges the protein into its final buffer.

  • Reverse IMAC: Pass the dialyzed sample back over the equilibrated HisTrap column. The untagged FimH LD will flow through, while the His-tagged TEV protease and any uncleaved protein will bind to the column. Collect the flow-through.

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the flow-through to ~2 mL using a centrifugal filter (10 kDa MWCO).

    • Inject the concentrated sample onto a Superdex 75 or similar SEC column pre-equilibrated with SEC Buffer.

    • Rationale: SEC is the final polishing step. It separates the monomeric FimH LD from any remaining aggregates, which are potent inhibitors of crystallization. The elution profile also serves as a critical quality control check for sample monodispersity.

    • Collect fractions corresponding to the monomeric peak.

D. Quality Control
  • Purity: Analyze the final protein sample on a 15% SDS-PAGE gel. A single band at the expected molecular weight (~17 kDa) should be observed.

  • Concentration: Measure the protein concentration using a NanoDrop spectrophotometer or a Bradford assay. Aim for a final concentration of 10–15 mg/mL for crystallization screening.

  • Monodispersity: The SEC chromatogram should show a single, symmetrical peak. Dynamic Light Scattering (DLS) can also be used to confirm a low percentage of polydispersity (<20%).

Part II: FimH-Ligand Complex Formation & Crystallization

// Nodes ProteinQC [label="Purified & QC'd FimH LD\n(10-15 mg/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; LigandPrep [label="Prepare Phenyl α-D-mannopyranoside\nStock (e.g., 100 mM in SEC Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; ComplexFormation [label="Complex Formation:\nIncubate Protein + Ligand\n(1:5 molar ratio, 1h, 4°C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge to remove\nany precipitate", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="High-Throughput Screening\n(Sitting-drop vapor diffusion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hits [label="Identify Initial Crystal Hits", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimization [label="Optimize Conditions\n(Grid & Additive Screens)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalCrystal [label="Diffraction-Quality Crystal", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ProteinQC -> ComplexFormation; LigandPrep -> ComplexFormation; ComplexFormation -> Centrifuge; Centrifuge -> Screening [label="Use supernatant"]; Screening -> Hits [label="Microscopy"]; Hits -> Optimization; Optimization -> FinalCrystal; } tfd Caption: Figure 2: Step-by-step workflow from purified components to diffraction-quality crystals.

A. Ligand Preparation
  • Purchase high-purity (>98%) phenyl α-D-mannopyranoside.

  • Prepare a 100 mM stock solution by dissolving the powder directly in the final SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

    • Rationale: Dissolving the ligand in the same buffer as the protein avoids introducing incompatible solvents like DMSO, which can interfere with crystallization even at low percentages.[16] If solubility is an issue, gentle warming or sonication can be applied.

B. Complex Formation Protocol
  • Dilute the purified FimH LD to a working concentration of 10 mg/mL using SEC buffer.

  • Add the 100 mM phenyl α-D-mannopyranoside stock solution to the protein solution to achieve a final molar ratio of 1:5 (Protein:Ligand).

    • Rationale: A molar excess of the ligand helps to ensure that nearly all protein molecules in the solution are in the bound state, promoting a homogenous population for crystallization.[16] The optimal ratio may vary, and trying ratios from 1:3 to 1:10 can be beneficial.[16]

  • Incubate the mixture on ice or at 4°C for at least 1 hour with gentle rotation.

  • Before setting up crystallization plates, centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to pellet any minor precipitation that may have occurred.

C. High-Throughput Crystallization Screening

The vapor diffusion method is the most common and effective technique for screening crystallization conditions.[17][18][19] The sitting-drop format is particularly amenable to high-throughput, robotic screening.

Methodology: Sitting-Drop Vapor Diffusion The principle involves a drop containing the protein-ligand complex and a precipitant solution, which is allowed to equilibrate via the vapor phase with a larger reservoir of the same precipitant solution at a higher concentration.[18] Water slowly evaporates from the drop, increasing the concentration of both the protein complex and the precipitant, gradually guiding the system towards a state of supersaturation where crystal nucleation can occur.[18][20]

  • Plate Setup: Use a 96-well sitting-drop plate. Pipette 80 µL of the various screen reagents into the reservoirs.

  • Drop Setting: In the corresponding sitting posts, dispense 200 nL of the FimH-ligand complex solution.

  • Dispensing Reagent: Dispense 200 nL of the reservoir solution into the drop.

  • Sealing: Seal the plate with clear adhesive film to create a closed system for vapor equilibration.

  • Incubation: Incubate the plates at a constant temperature (20°C is a good starting point) and monitor for crystal growth over several weeks using a microscope.

Recommended Initial Screens: Commercial sparse matrix screens are designed to test a wide range of chemical space (precipitants, salts, buffers, pH).

Screen NameRationale for FimH
PEG/Ion Screen Explores various molecular weight PEGs as precipitants in combination with a wide array of salts. PEGs are very effective for globular proteins like FimH LD.
SaltRx Screen Systematically screens different salt types and concentrations, which can be crucial for modulating protein solubility.
Index Screen A comprehensive screen covering a broad range of common precipitants (PEGs, salts, MPD) and pH values.
D. Crystallization Optimization

Initial "hits" from screening are often small, poorly formed, or not single crystals. Optimization is required to produce diffraction-quality crystals. This is typically done by creating a grid screen around the successful "hit" condition.

Example Optimization: Assume an initial hit was found in: 0.1 M Tris pH 8.5, 20% w/v PEG 3350, 0.2 M NaCl .

  • Grid Screen: Set up a 24-well plate varying the two most critical parameters: precipitant concentration and pH.

16% PEG 3350 18% PEG 3350 20% PEG 3350 22% PEG 3350 24% PEG 3350
pH 8.0 Drop 1Drop 2Drop 3Drop 4Drop 5
pH 8.2 Drop 6............
pH 8.5 ......Original Hit ......
pH 8.8 ...............
pH 9.0 Drop 21.........Drop 25
  • Additive Screening: Small molecules can sometimes improve crystal quality by altering crystal contacts or protein solubility. Use the best condition from the grid screen and test it with various additives from a commercial additive screen (e.g., different salts, detergents, or small organic molecules).

  • Seeding: If optimization fails to produce single, large crystals, microseeding or macroseeding can be employed. This involves transferring microscopic crystal fragments from a drop with many small crystals into a new, equilibrated drop to encourage the growth of fewer, larger crystals.[14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals, Clear Drops Protein concentration is too low; conditions are too far from supersaturation.Increase protein concentration (up to 20 mg/mL); try a broader range of screens; lower the drop:reservoir ratio to concentrate faster.
Amorphous Precipitate Protein concentration is too high; supersaturation is reached too quickly.Decrease protein concentration; increase precipitant concentration in the drop (lower drop:reservoir ratio); try different temperatures.
Showers of Microcrystals Nucleation rate is too high.Decrease protein concentration; refine grid screen with smaller increments; try microseeding with a lower seed stock concentration.
Poorly Diffracting Crystals High solvent content; lattice disorder.Try dehydration (e.g., by increasing precipitant concentration); screen for additives; try different crystallization temperatures; ensure protein is freshly purified.

References

  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. [Link]

  • Iebba, V., et al. (2020, July 10). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. MDPI. [Link]

  • Acsurol. (n.d.). Guide for crystallization. [Link]

  • Han, Z., et al. (2012). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. PMC. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. [Link]

  • Patsnap Synapse. (2024, June 21). What are Protein fimH inhibitors and how do they work?. [Link]

  • Mühlenbein, I. (2017, February 1). Guidelines for the successful generation of protein–ligand complex crystals. IUCr Journals. [Link]

  • Hassel, A., et al. (2007). Crystallization of protein–ligand complexes. PMC. [Link]

  • Fiege, B., et al. (2015). The Tyrosine Gate of the Bacterial Lectin FimH: A Conformational Analysis by NMR Spectroscopy and X-ray Crystallography. PDBj. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

  • Xiao, B., et al. (2007). Optimizing Protein Complexes for Crystal Growth. Sci-Hub. [Link]

  • Han, Z., et al. (2017, June 2). Rational design strategies for FimH antagonists: new drugs on the horizon for urinary tract infection and Crohn's disease. Taylor & Francis Online. [Link]

  • Aprikian, P., et al. (2007). Comparative Structure-Function Analysis of Mannose-Specific FimH Adhesins from Klebsiella pneumoniae and Escherichia coli. ASM Journals. [Link]

  • Han, Z., et al. (2010, May 27). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. ACS Publications. [Link]

  • Technobis. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. [Link]

  • Hoeppner, A., et al. (n.d.). Proteins and their Ligands: Their Importance and how to Crystallize them. HHU. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. [Link]

  • Wellens, A., et al. (2012). Cocrystal structures of FimH with 7 or 8 show the conserved position of.... ResearchGate. [Link]

  • Krogfelt, K. A., et al. (2000, July 15). Expression and purification of the mannose recognition domain of the FimH adhesin. PubMed. [Link]

  • Krogfelt, K. A., et al. (2000, July 15). Expression and purification of the mannose recognition domain of the FimH adhesin. Oxford Academic. [Link]

  • Roos, G., et al. (2013, May 29). 4AUJ: FimH lectin domain co-crystal with a alpha-D-mannoside O-linked to para hydroxypropargyl phenyl. RCSB PDB. [Link]

  • Wellens, A., et al. (2012). The Tyrosine Gate as a Potential Entropic Lever in the Receptor-Binding Site of the Bacterial Adhesin Fimh. PDBj. [Link]

  • Roos, G., et al. (2012). Validation of Reactivity Descriptors to Assess the Aromatic Stacking within the Tyrosine Gate of Fimh. PDBj. [Link]

  • Schwardt, O., et al. (2017, July 3). Sites for Dynamic Protein-Carbohydrate Interactions of O- and C-Linked Mannosides on the E. coli FimH Adhesin. ScienceOpen. [Link]

  • Bouckaert, J., et al. (2022, May). Serial crystallography and kinetics reveal how the FimH bacterial lectin tweaks between mono‐ and multivalent binding of high‐mannose N ‐glycans. ResearchGate. [Link]

  • Mousavifar, L., et al. (2018, March 3). Deciphering the conformation of C-linked α-D-mannopyranosides and their application toward the synthesis of low nanomolar E. coli FimH ligands. ResearchGate. [Link]

  • Al-Marjani, M. F. (2013). Extraction and partial purification for adhesive protein FimH from type-1 pili which isolated from uorpathogenic E.coli. Baghdad Science Journal. [Link]

  • Habibi, M., et al. (2020, July 10). Structural and Functional Characterization of the Fimh Adhesin of Uropathogenic Escherichia coli and Its Novel Applications. Austin Publishing Group. [Link]

  • Han, Z., et al. (2010). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. PMC. [Link]

  • Rabbani, S., et al. (2014, January). FimH Antagonists: Structure-Activity and Structure-Property Relationships for Biphenyl ??-D-Mannopyranosides. ResearchGate. [Link]

Sources

Isothermal titration calorimetry (ITC) of ConA and Phenyl alpha-D-mannopyranoside

Application Note: Thermodynamic Characterization of Concanavalin A Binding to Phenyl -D-Mannopyranoside via Isothermal Titration Calorimetry (ITC)

Introduction & Mechanistic Context

Concanavalin A (ConA), a lectin isolated from the jack bean (Canavalia ensiformis), is a premier model system for studying carbohydrate-protein interactions in drug development and glycobiology. ConA exhibits high specificity for



phenyl

-D-mannopyranoside

Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing these interactions because it is a direct, label-free technique that measures the heat released (






The Causality of ConA Activation

ConA is a metalloprotein. Its carbohydrate-binding pocket is intrinsically disordered in the apo-state. The sequential binding of a transition metal (typically


ConA_MechanismApoApo-ConA (Inactive)Unstructured Binding SiteMetalsAddition of Mn2+ & Ca2+(Buffer Components)Apo->MetalsHoloHolo-ConA (Active)Carbohydrate Pocket FormedMetals->Holo Conformational LockComplexConA-Ligand ComplexExothermic Heat Release (ΔH < 0)Holo->Complex ITC TitrationLigandPhenyl α-D-mannopyranoside(Hydrophobic Aglycone)Ligand->Complex

Figure 1: ConA activation by divalent cations and subsequent exothermic binding to the mannoside.

Thermodynamic Principles & Expected Data

ITC relies on the precise measurement of differential heat power required to maintain zero temperature difference between a reference cell and a sample cell. The fundamental thermodynamic relationship governing the analysis is:

For the ConA system, binding to mannosides is highly exothermic (enthalpically driven), which is characteristic of hydrogen bond formation between the sugar hydroxyls and the protein backbone/sidechains. The addition of the phenyl ring in phenyl


Structural studies by1[1] confirm that the binding efficiencies of carbohydrate ligands are closely tied to the anchoring mannose residue. Below is a summary of expected thermodynamic parameters comparing the standard methyl derivative against the phenyl derivative.

Table 1: Representative Thermodynamic Parameters at 25°C (pH 7.4)
Ligand

(

)

(

)

(kcal/mol)

(kcal/mol)
Stoichiometry (

)
Methyl

-D-mannopyranoside

125-5.3-0.050.98 - 1.02
Phenyl

-D-mannopyranoside

40-6.8+0.750.98 - 1.02

(Note: ConA exists as a tetramer at pH 7.4. The stoichiometry

Experimental Protocol: A Self-Validating System

The most critical point of failure in any ITC experiment is buffer mismatch . Because ITC measures all heat changes in the cell, a mismatch of even 0.05 pH units or 1 mM salt between the syringe and the cell will result in massive heats of dilution/ionization that completely mask the heat of binding. To ensure trustworthiness, this protocol utilizes a self-validating dialysis loop.

ITC_WorkflowABuffer Formulation(HEPES, Ca2+, Mn2+)BProtein Dialysis(ConA)A->BCLigand Solvation(Use Final Dialysate)B->C DialysateDITC Titration(Ligand into Cell)B->D ProteinC->D LigandEData Extraction(Kd, ΔH, ΔS, n)D->E

Figure 2: Step-by-step workflow for a ConA-ligand ITC experiment, emphasizing exact buffer matching.

Step 1: Buffer Formulation
  • Prepare 2 L of ITC Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM

    
    , 1 mM 
    
    
    , pH 7.4
    .
  • Filter the buffer through a 0.22

    
    m membrane to remove particulates that could cause baseline noise.
    
Step 2: Protein Dialysis (The Critical Step)
  • Dissolve ConA powder in 5 mL of ITC buffer to an approximate concentration of 3 mg/mL.

  • Transfer the protein to a dialysis cassette (10 kDa MWCO).

  • Dialyze against 2 L of ITC buffer at 4°C for at least 24 hours, changing the buffer twice.

  • Retrieve the protein and centrifuge at 14,000 x g for 10 minutes to remove any aggregates.

  • Save the final dialysate (the buffer outside the cassette). This is the exact buffer environment of your protein.

  • Determine the exact ConA monomer concentration using UV absorbance at 280 nm (

    
    ). Dilute to exactly 100 
    
    
    M
    using the saved dialysate.
Step 3: Ligand Preparation
  • Weigh the appropriate amount of Phenyl

    
    -D-mannopyranoside.
    
  • Dissolve the ligand exclusively using the saved final dialysate to a final concentration of 1.5 mM .

  • Causality Note: By using the dialysate, you guarantee that the pH, salt, and metal ion concentrations in the syringe perfectly match the cell, practically eliminating background heat of dilution artifacts.

Step 4: Instrument Setup & Execution (e.g., MicroCal PEAQ-ITC)

As established in authoritative methodologies by 2[2], the following parameters are optimal for ConA interactions:

  • Cell Temperature: 25.0 °C

  • Reference Power: 5

    
    cal/s
    
  • Stirring Speed: 750 rpm

  • Injection Sequence: 1 initial injection of 0.4

    
    L (discarded during data analysis due to tip diffusion during equilibration), followed by 19 injections of 2.0 
    
    
    L.
  • Spacing: 150 seconds between injections to allow the heat signal to return completely to baseline.

Step 5: Control Experiment (Self-Validation)

To validate the data, perform a control titration injecting the 1.5 mM Phenyl

pure dialysate buffer

Data Analysis & Quality Control

Upon integrating the area under each injection peak, plot the normalized heat (kcal/mol of injectant) against the molar ratio of Ligand/Protein.

  • The

    
    -value Check:  The shape of the binding isotherm is dictated by the 
    
    
    -value (
    
    
    ). For ConA (
    
    
    ) at 100
    
    
    M,
    
    
    . While a
    
    
    -value between 10 and 500 is ideal, a
    
    
    -value of 2.5 is highly acceptable provided the stoichiometry (
    
    
    ) is fixed to 1 during the fitting process, or if sufficient data points are captured in the transition region.
  • Model Fitting: Fit the background-subtracted data using a standard "One Set of Sites" binding model.

  • Quality Indicator: The first data point (after the discarded dummy injection) should represent the maximum exothermic heat. The final data points should asymptote to near zero, indicating complete saturation of the ConA binding sites.

References

  • Naismith, J. H., et al. "Refined structure of concanavalin A complexed with methyl alpha-D-mannopyranoside at 2.0 A resolution and comparison with the saccharide-free structure." Acta Crystallographica Section D: Structural Biology, 1994.
  • Loka, R. S., McConnell, M. S., & Nguyen, H. M. "Studies of Highly-Ordered Heterodiantennary Mannose/Glucose-Functionalized Polymers and Concanavalin A Protein Interactions Using Isothermal Titration Calorimetry." Biomacromolecules, 2015.
  • Prozeller, D., Morsbach, S., & Landfester, K. "Isothermal titration calorimetry as a complementary method for investigating nanoparticle–protein interactions." Nanoscale, 2019.

Application Note: Synthesis of High-Affinity FimH Antagonists Using a Phenyl α-D-Mannopyranoside Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Biological Target & Mechanistic Rationale

Urinary tract infections (UTIs) are predominantly caused by Uropathogenic Escherichia coli (UPEC)[1]. The initiation of infection relies heavily on the bacteria's ability to adhere to the host's bladder epithelium, a process mediated by type 1 pili[1]. At the tip of these pili lies FimH, a lectin equipped with a highly conserved carbohydrate-recognition domain (CRD) that specifically binds to high-mannose glycoproteins, such as Uroplakin Ia, on the host cell surface[2].

Because the FimH CRD is highly conserved across UPEC strains, targeting it with competitive antagonists presents a robust anti-adhesion therapeutic strategy that circumvents traditional antibiotic resistance mechanisms[3]. The binding pocket of FimH is uniquely structured: a deep, polar mannose-binding core is flanked by a hydrophobic region known as the "tyrosine gate" (comprising Tyr48, Tyr137, and Ile52)[2]. Small-molecule antagonists must perfectly mimic the native α-D-mannose core while leveraging hydrophobic aglycones to engage this tyrosine gate[3].

G UPEC Uropathogenic E. coli (UPEC) Type1Pili Type 1 Pili Expression UPEC->Type1Pili FimH FimH Adhesin (Lectin Domain) Type1Pili->FimH Uroplakin Uroplakin Ia (High-Mannose) FimH->Uroplakin Natural Binding Clearance Pathogen Clearance FimH->Clearance Prevented Adhesion Infection Host Cell Adhesion & UTI Uroplakin->Infection Antagonist Phenyl α-D-Mannopyranoside TyrosineGate Tyrosine Gate Docking (Tyr48, Tyr137, Ile52) Antagonist->TyrosineGate High Affinity TyrosineGate->FimH Competitive Inhibition

Mechanism of FimH competitive inhibition by α-D-mannopyranoside antagonists.

Structural Design & Quantitative Affinity

The native ligand, D-mannose, binds FimH with only micromolar affinity. However, crystallographic data reveals that appending an aromatic aglycone at the anomeric position (C1) dramatically enhances binding[3]. The phenyl or biphenyl rings extend out of the polar pocket and engage in strong π-π stacking and van der Waals interactions with the tyrosine gate[3].

The stereochemistry at the anomeric center is strictly non-negotiable: FimH exclusively recognizes the α-anomer [3]. Any contamination with the β-anomer reduces the effective concentration of the active pharmaceutical ingredient and complicates purification.

Table 1: Quantitative Structure-Activity Relationship of FimH Antagonists

Compound ScaffoldAglycone ModificationFimH Binding Affinity (KD)Relative Potency vs. Mannose
Methyl α-D-mannopyranosideMethyl (Aliphatic)~2.3 μM1x
Phenyl α-D-mannopyranosidePhenyl (Aromatic)~100 nM~23x
Biphenyl α-D-mannopyranosideBiphenyl (Extended Aromatic)~2-10 nM>200x
n-Heptyl α-D-mannopyranosiden-Heptyl (Extended Aliphatic)~5 nM~460x

Data synthesized from established competitive binding assays[1],[3].

Synthetic Strategy & Reaction Causality

To synthesize high-affinity phenyl or biphenyl α-D-mannopyranosides, we employ a two-step sequence: a Lewis acid-catalyzed stereoselective glycosylation followed by a Zemplén deacetylation[3].

The Causality of α-Selectivity: When β-D-mannose pentaacetate is treated with Boron trifluoride etherate (BF₃·OEt₂), the Lewis acid coordinates to and facilitates the departure of the anomeric acetate group. The adjacent 2-O-acetyl group immediately participates by attacking the anomeric center, forming a stable, cyclic oxazolinium ion intermediate . This intermediate physically blocks the top face (β-face) of the pyranose ring. Consequently, the incoming phenolic nucleophile is forced to attack exclusively from the bottom face, ensuring >95% selectivity for the required α-anomer[3].

G Mannose β-D-Mannose Pentaacetate LewisAcid BF3·OEt2 Activation (Lewis Acid) Mannose->LewisAcid Intermediate Oxazolinium Ion Intermediate (Blocks β-face) LewisAcid->Intermediate -OAc Protected Acetylated Aryl α-D-Mannopyranoside Intermediate->Protected α-selective attack Aglycone Phenol / Biphenyl-4-ol (Nucleophilic Attack) Aglycone->Protected Zemplen NaOMe, MeOH (Zemplén Deacetylation) Protected->Zemplen Product High-Affinity FimH Antagonist (Target Compound) Zemplen->Product Transesterification

Chemical workflow for the α-selective synthesis of FimH antagonists.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific analytical checkpoints ensure the reaction has proceeded with the correct regiochemistry and stereochemistry before moving to the next step.

Phase 1: Stereoselective Glycosylation

Objective: Couple the biphenyl aglycone to the mannose core while establishing the α-linkage.

  • Preparation: Flame-dry a round-bottom flask under argon. Add β-D-mannose pentaacetate (1.0 eq, 5.0 mmol) and biphenyl-4-ol (1.2 eq, 6.0 mmol)[3].

  • Solvation: Dissolve the reactants in anhydrous dichloromethane (DCM, 25 mL). Stir to ensure complete dissolution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add BF₃·OEt₂ (3.0 eq, 15.0 mmol) via syringe[3]. Causality note: The excess Lewis acid is required because the basic oxygen atoms of the acetate protecting groups will competitively coordinate the boron.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Checkpoint (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 2:1). The product will appear as a new UV-active spot (due to the biphenyl ring) that chars dark brown upon treatment with 5% H₂SO₄ in ethanol and heating (confirming the carbohydrate moiety).

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the acetylated biphenyl α-D-mannopyranoside.

Phase 2: Zemplén Deacetylation

Objective: Remove the acetyl protecting groups to reveal the polar mannose core required for FimH hydrogen bonding.

  • Dissolution: Dissolve the purified acetylated intermediate (1.0 eq) in anhydrous methanol (20 mL).

  • Transesterification: Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq, 0.5 M solution in MeOH)[3]. Stir at room temperature for 3 hours.

  • Checkpoint (TLC): Monitor via TLC (DCM/MeOH 9:1). The starting material spot should completely disappear, replaced by a highly polar, baseline-hugging spot (the fully deprotected mannoside).

  • Neutralization: Add Amberlite IR-120 (H⁺ form) strongly acidic cation exchange resin to the flask. Stir until the pH of the solution reaches 6.0–7.0. Causality note: Using resin rather than aqueous acid prevents the introduction of salts that are difficult to separate from the highly polar product.

  • Isolation: Filter the mixture to remove the resin, washing the resin thoroughly with MeOH. Concentrate the filtrate under reduced pressure and lyophilize to yield the final biphenyl α-D-mannopyranoside as a white powder.

Analytical & Functional Validation

To ensure the integrity of the synthesized FimH antagonist, the following self-validating checks must be performed:

A. Stereochemical Validation (NMR Spectroscopy)

The absolute configuration of the anomeric center is verified via ¹H-NMR (in CD₃OD or D₂O).

  • Success Indicator: The anomeric proton (H-1) of the α-anomer will appear as a doublet at approximately δ 5.5 ppm with a small coupling constant (

    
     ≈ 1.5–2.0 Hz ).
    
  • Failure Indicator: If the β-anomer formed, the H-1 proton would appear further upfield (~δ 4.8 ppm) with a coupling constant of

    
     ≈ 1.0 Hz.
    
  • Deprotection Confirmation: The complete absence of sharp singlets at δ 2.0–2.2 ppm confirms the successful removal of all four acetate groups.

B. Functional Validation (Hemagglutination Inhibition Assay)

Chemical purity does not guarantee biological activity. The functional efficacy of the antagonist is validated using a Hemagglutination Inhibition (HAI) assay[3].

  • Principle: UPEC strains (e.g., UTI89) naturally bind to the high-mannose glycoproteins on guinea pig erythrocytes, causing them to cross-link (hemagglutinate) and form a diffuse lattice in a microtiter plate well.

  • Validation: Serial dilutions of the synthesized biphenyl α-D-mannopyranoside are incubated with the bacteria prior to adding the erythrocytes.

  • Result: A successful, high-affinity antagonist will competitively bind FimH, preventing erythrocyte cross-linking. The red blood cells will instead precipitate into a tight "button" at the bottom of the well. The Minimum Inhibitory Concentration (MIC) should be in the low nanomolar range, validating the successful synthesis of a potent FimH antagonist[3].

References

  • Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E. coli Adhesion Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

  • FimH Antagonists for the Oral Treatment of Urinary Tract Infections: From Design and Synthesis to in Vitro and in Vivo Evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Target Selectivity of FimH Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists Source: Pharmaceuticals (MDPI) URL:[Link]

  • Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Enzymatic assay protocol using Phenyl alpha-D-mannopyranoside substrate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Enzymatic Assay Protocol for


-Mannosidase Activity Using Phenyl 

-D-Mannopyranoside

Prepared by: Senior Application Scientist Target Audience: Researchers, biochemists, and drug development professionals Topic: Glycosidase Kinetics and Inhibitor Screening

Introduction & Scientific Rationale


-Mannosidases are critical exoglycosidases involved in the trimming of N-linked glycans during glycoprotein maturation and the degradation of oligomannosides in lysosomes [1]. Aberrations in 

-mannosidase activity are implicated in severe lysosomal storage disorders (e.g.,

-mannosidosis) and cancer metastasis, making this enzyme a prime target for drug discovery and inhibitor screening.

While p-nitrophenyl


-D-mannopyranoside is the traditional colorimetric substrate, the strong electron-withdrawing nature of the nitro group highly activates the glycosidic bond. This artificial activation can skew kinetic parameters (

,

) and mask the subtle binding dynamics of competitive inhibitors. Phenyl

-D-mannopyranoside (CAS 21797-50-2)
[2] lacks this activating group, providing a transition state that more accurately mimics natural, non-activated oligomannose substrates.

Because the unsubstituted phenol leaving group does not absorb visible light, this protocol employs a secondary colorimetric detection system based on Emerson’s Reaction (the 4-aminoantipyrine method) [3]. This coupled approach allows for high-throughput, microplate-based quantification of enzyme activity with excellent sensitivity.

Assay Principle & Causality

This assay operates as a two-step self-validating system:

  • Enzymatic Cleavage:

    
    -Mannosidase hydrolyzes the glycosidic bond of Phenyl 
    
    
    
    -D-mannopyranoside under acidic conditions (pH 4.5), releasing equimolar amounts of D-mannose and free phenol.
  • Colorimetric Derivatization: Following the termination of the enzymatic reaction with an alkaline buffer, the released phenol reacts with 4-aminoantipyrine (4-AAP) in the presence of the oxidizing agent potassium ferricyanide (

    
    ). This oxidative coupling forms a stable, red quinoneimine dye that is directly proportional to enzyme activity and can be quantified at 510 nm [4].
    

Pathway Sub Phenyl α-D-mannopyranoside (Substrate) Enz α-Mannosidase Hydrolysis (pH 4.5) Sub->Enz Prod Free Phenol + D-Mannose Enz->Prod Reag 4-AAP & K₃[Fe(CN)₆] Alkaline Oxidation (pH 10) Prod->Reag Dye Quinoneimine Dye (Absorbance @ 510 nm) Reag->Dye

Fig 1: Two-step biochemical workflow for Phenyl α-D-mannopyranoside hydrolysis and detection.

Materials and Reagents

  • Enzyme:

    
    -Mannosidase (e.g., Jack bean extract or recombinant human lysosomal enzyme).
    
  • Substrate: Phenyl

    
    -D-mannopyranoside (CAS 21797-50-2, >95% purity).
    
  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

  • Stop/Alkaline Buffer: 0.5 M Sodium Carbonate/Bicarbonate (

    
    ), pH 10.0.
    
  • Color Reagent A: 20 mM 4-Aminoantipyrine (4-AAP) in ultrapure water.

  • Color Reagent B: 60 mM Potassium ferricyanide (

    
    ) in ultrapure water.
    
  • Standard: 1 mM Phenol reference solution.

Note: Color Reagents A and B are light-sensitive and should be prepared fresh daily or stored in amber tubes.

Step-by-Step Experimental Protocol

Phase 1: Enzymatic Reaction (96-Well Format)
  • Preparation: Equilibrate all reagents to 37 °C. Prepare a 10 mM working solution of Phenyl

    
    -D-mannopyranoside in Assay Buffer.
    
  • Enzyme Addition: Add 40 µL of Assay Buffer and 10 µL of

    
    -Mannosidase sample to the designated wells.
    
  • Initiation: Start the reaction by adding 50 µL of the 10 mM Substrate Solution to each well.

  • Incubation: Seal the plate and incubate at 37 °C for exactly 30 minutes.

Phase 2: Termination & Color Development
  • Termination: Add 100 µL of Stop/Alkaline Buffer to all wells.

    • Causality Insight: This step serves a dual purpose. The sudden shift to pH 10.0 instantly denatures the acidic

      
      -mannosidase, stopping the reaction. Simultaneously, it creates the obligate alkaline environment required to prevent quinonoid substitution, driving the subsequent Emerson's reaction [3].
      
  • Derivatization: Add 20 µL of Color Reagent A (4-AAP) to each well and mix thoroughly via plate shaker for 30 seconds.

  • Oxidation: Add 20 µL of Color Reagent B (

    
    ) to each well. Mix for 1 minute.
    
  • Maturation: Incubate the plate at room temperature in the dark for 10 to 15 minutes to allow full development of the red quinoneimine dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

Data Presentation & System Validation

To ensure the trustworthiness of the assay, the protocol must be treated as a self-validating system. Absolute quantification requires a standard curve, and background noise must be rigorously controlled.

Table 1: Quantitative Assay Parameters & System Controls

Parameter / ControlRecommended Value / ActionCausality & Rationale
Enzyme pH Optimum pH 4.5 – 5.0Matches the acidic environment of lysosomal/vacuolar

-mannosidases, ensuring maximum catalytic efficiency.
Detection pH Optimum pH 9.5 – 10.0Required to drive the oxidative coupling of 4-AAP and phenol. Lower pH values result in incomplete dye formation.
Substrate Blank Buffer + Substrate (No Enzyme)Accounts for the spontaneous, non-enzymatic hydrolysis of the glycosidic bond during the 37 °C incubation.
Enzyme Blank Stop Buffer added before SubstrateControls for intrinsic absorbance/turbidity of the crude enzyme extract or cell lysate.
Phenol Standard Curve 0, 5, 10, 20, 30, 40, 50 µMProvides the linear regression equation to convert

directly into µmoles of product formed per minute (

).

Troubleshooting & Field-Proven Insights

As a drug development professional, you must be aware of chemical interferences that can yield false results in coupled assays:

  • Interference from Reducing Agents: Because the 4-AAP detection relies on an oxidative coupling mechanism, the presence of strong reducing agents (e.g., Dithiothreitol (DTT),

    
    -mercaptoethanol, or ascorbic acid) in your enzyme lysis buffer will quench the potassium ferricyanide oxidant. This leads to false negatives  (no color development despite active enzyme). If reducing agents are strictly required for your enzyme's stability, you must switch to an HPLC-based detection method or use the standard p-nitrophenyl substrate.
    
  • Background Phenol Contamination: Trace phenols in laboratory water or plasticware will elevate baseline absorbance. Always use high-purity, LC-MS grade water for reagent preparation.

References

  • Li, B., Wang, Z. Z., Ma, F. R., Shi, G. X., Zhang, L. X., Zeng, X., Liu, Y., Zhao, F. T., & Zhu, L. P. (2000). Cloning, expression and characterization of a cDNA (6A8) encoding a novel human alpha-mannosidase. European Journal of Biochemistry, 267(24), 7176-7183. URL: [Link]

  • Emerson, E. (1943). The condensation of aminoantipyrine. II. A new color test for phenolic compounds. The Journal of Organic Chemistry, 8(5), 417-428. URL: [Link]

  • Hach Company. (n.d.). Phenols - 4-Aminoantipyrine Method. Analytical Methods and Chemistry. URL: [Link]

Application Note: High-Resolution Surface Plasmon Resonance (SPR) Setup for Phenyl Mannoside Binding Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The development of small-molecule antagonists targeting bacterial adhesins is a critical frontier in non-antibiotic therapies for infections such as uropathogenic Escherichia coli (UPEC) and Crohn's Disease[1]. The FimH adhesin, located at the tip of type 1 pili, mediates bacterial colonization by binding to highly mannosylated glycoproteins on host epithelial cells[1].

Crystallographic and kinetic studies have demonstrated that the FimH carbohydrate-recognition domain features a highly flexible "tyrosine gate" (comprising Tyr48 and Tyr137)[1]. This gate can adopt an open conformation to accommodate aryl aglycones, such as phenyl mannosides, facilitating favorable


-stacking and hydrophobic interactions that drastically improve binding affinity over native D-mannose[1].

Surface Plasmon Resonance (SPR) offers a label-free, real-time platform to quantify the association rate (


), dissociation rate (

), and equilibrium dissociation constant (

) of these interactions[1]. This application note details a robust, self-validating SPR protocol for evaluating phenyl mannoside derivatives against immobilized FimH or model lectins like Concanavalin A (ConA)[2].

Experimental Workflow & Logic

The following workflow outlines the logical progression of the SPR assay. A critical component of this setup is the transition from random amine coupling to site-directed biotin capture, ensuring the carbohydrate recognition domain remains fully accessible.

SPR_Workflow Prep 1. Chip Preparation (SA Sensor Chip) Immob 2. Target Immobilization (Biotin-FimH Capture) Prep->Immob Conditioning Calib 3. DMSO Calibration (Solvent Correction) Immob->Calib Baseline Stable Assay 4. Kinetic Assay (Phenyl Mannosides) Calib->Assay Reference Match Regen 5. Surface Regeneration (If required) Assay->Regen Dissociation Phase Regen->Assay Next Cycle Data 6. Data Analysis (1:1 Langmuir Fit) Regen->Data Run Complete

Figure 1: SPR experimental workflow for evaluating phenyl mannoside binding kinetics.

Quantitative Data Summary: Mannoside Binding Affinities

Structural modifications to the aglycone significantly impact the binding kinetics of mannosides to FimH. Ortho-substitutions on the phenyl ring, for instance, can yield a greater than 5-fold improvement in potency relative to the parent phenyl mannoside[3].

Table 1: Comparative SPR Binding Affinities of Mannoside Derivatives to FimH

Mannoside DerivativeBinding Affinity (

)
Structural Feature / Causality
Butyl

-D-mannoside
151 nMShort aliphatic aglycone; weak hydrophobic contacts[3].
Heptyl

-D-mannoside
5 nMExtended aliphatic chain; optimal fit in the hydrophobic groove[3].
4-Methylumbelliferyl

-D-mannoside
20 nMFused aromatic aglycone; strong

-stacking with Tyr48[3].
Phenyl

-D-mannoside
~100 - 300 nMBasic aryl aglycone; baseline

-stacking interactions[3].
Ortho-chlorophenyl

-D-mannoside
< 50 nMHalogenated aryl aglycone; restricted rotation enhances entropy[3].

Detailed SPR Protocol

This protocol is optimized for Biacore systems (e.g., T200, 8K) but is adaptable to other SPR platforms.

Step 1: Reagent & Buffer Preparation
  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20).

  • Solvent Addition: Because phenyl mannosides possess hydrophobic aglycones, supplement the running buffer with 2% to 5% DMSO to ensure analyte solubility.

  • Causality & Expert Insight: SPR is exquisitely sensitive to bulk refractive index changes. A mismatch in DMSO concentration between the running buffer and the analyte sample will cause massive bulk shifts, masking the true binding signal. All samples must be diluted in the exact running buffer used for the assay.

Step 2: Chip Conditioning
  • Action: Dock a Streptavidin (SA) Sensor Chip. Condition the surface with three consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH at 10 µL/min.

  • Causality & Expert Insight: Conditioning removes loosely bound streptavidin molecules from the dextran matrix, preventing baseline drift during the kinetic assay.

Step 3: Target Immobilization (Self-Validating Setup)
  • Action: Dilute C-terminally biotinylated FimH (or biotinylated ConA) to 1–5 µg/mL in Running Buffer. Inject over Flow Cell 2 (FC2) at a slow flow rate (10 µL/min) until a capture level of 1500–2000 RU is achieved. Leave Flow Cell 1 (FC1) unmodified as a reference.

  • Causality & Expert Insight: Direct amine coupling is highly discouraged for FimH, as random orientation can occlude the N-terminal carbohydrate recognition domain. Site-directed biotinylation at the C-terminus ensures a uniform, active monolayer[1]. A capture level of 1500-2000 RU provides sufficient signal for small molecules (phenyl mannosides ~250-350 Da) while avoiding Mass Transport Limitations (MTL).

Step 4: DMSO Solvent Correction Calibration
  • Action: Prepare a solvent correction curve by creating 5 to 8 buffer solutions with varying DMSO concentrations (e.g., from 1.5% to 2.5%, centered around your 2.0% running buffer). Inject these across both FC1 and FC2.

  • Causality & Expert Insight: The reference channel (FC1) and active channel (FC2) have different excluded volumes due to the immobilized protein. The solvent correction curve mathematically models and subtracts the differential refractive index responses caused by DMSO variations.

Step 5: Kinetic Binding Assay
  • Action: Prepare a 2-fold dilution series of the phenyl mannoside analyte (e.g., 1.56 nM to 100 nM for high-affinity derivatives, or up to 1 µM for weaker binders).

  • Injection Parameters:

    • Flow rate: 50–100 µL/min.

    • Association time: 120 seconds.

    • Dissociation time: 300 to 600 seconds.

  • Self-Validation Controls:

    • Blank Injections: Inject running buffer every 4–5 cycles for double-referencing (subtracting baseline drift).

    • Positive Control: Inject a known standard (e.g., Heptyl

      
      -D-mannoside) at the beginning and end of the run to verify that the FimH surface has not degraded[3].
      
    • Negative Control: Inject D-galactose (which does not bind FimH) to confirm specificity.

Step 6: Surface Regeneration
  • Action: Most phenyl mannosides dissociate rapidly and completely within the allotted dissociation time, making chemical regeneration unnecessary. If baseline is not achieved, apply a short 30-second pulse of 10 mM Glycine-HCl (pH 2.5) or 3 M MgCl

    
    .
    
  • Causality & Expert Insight: Avoiding harsh regeneration buffers extends the lifespan of the FimH surface. Relying on natural dissociation (kinetic regeneration) is preferred for small-molecule SPR.

Data Analysis & Troubleshooting

  • Double Referencing: Subtract the FC1 signal from the FC2 signal, and then subtract the average of the blank buffer injections.

  • Kinetic Fitting: Fit the resulting sensorgrams using a 1:1 Langmuir binding model .

  • Troubleshooting Mass Transport: If the association phase appears strictly linear rather than exponential, the interaction may be limited by the diffusion rate of the analyte to the surface. To resolve this, increase the flow rate to 100 µL/min or decrease the density of immobilized FimH.

References

1.1. National Institutes of Health (NIH) / PMC. 2.3. Journal of Medicinal Chemistry - ACS Publications. 3. 2. Langmuir - ACS Publications.

Sources

Preparation of Phenyl alpha-D-mannopyranoside stock solutions for cell assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Phenyl α-D-mannopyranoside Stock Solutions for Reproducible Cell-Based Assays

Introduction

Phenyl α-D-mannopyranoside is a synthetic glycoside of significant interest in drug discovery and microbiology research. Its primary application lies in its function as a competitive antagonist of the FimH adhesin, a mannose-specific lectin located at the tip of type 1 pili on uropathogenic Escherichia coli (UPEC).[1][2] By mimicking the natural mannosylated glycoproteins on the surface of urothelial cells, Phenyl α-D-mannopyranoside effectively blocks the initial step of bacterial adhesion, a critical event in the pathogenesis of urinary tract infections (UTIs).[1][2]

Mechanism of Action: Competitive Inhibition of FimH

Phenyl α-D-mannopyranoside acts as a molecular mimic of D-mannose, the carbohydrate moiety that FimH recognizes on host cells. The mannose ring of the compound fits into a well-defined, tight binding pocket on the FimH lectin domain. The phenyl group extends towards a hydrophobic region near the binding pocket, often termed the "tyrosine gate," which can provide additional stabilizing interactions and enhance binding affinity compared to D-mannose alone.[3] By occupying this binding site, Phenyl α-D-mannopyranoside competitively inhibits the attachment of FimH to mannosylated glycoproteins (e.g., uroplakins) on bladder epithelial cells, thereby preventing bacterial colonization and subsequent infection.[2]

Figure 1. Mechanism of Phenyl α-D-mannopyranoside as a FimH antagonist.

Materials and Equipment

Reagents:

  • Phenyl α-D-mannopyranoside (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile, nuclease-free water

Equipment:

  • Analytical balance (sensitive to 0.1 mg)

  • Laminar flow hood (biological safety cabinet)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated P20, P200, and P1000 micropipettes

  • Sterile pipette tips with filters

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile conical tubes (15 mL or 50 mL)

  • Refrigerator (2-8°C) and Freezer (-20°C or -80°C)

Reagent Specifications

It is imperative to know the precise properties of the compound being used. This information is typically found on the manufacturer's certificate of analysis.

PropertyValueSource
IUPAC Name (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol[4]
CAS Number 21797-50-2[4][5]
Molecular Formula C₁₂H₁₆O₆[4][5]
Molecular Weight 256.25 g/mol [4][5]
Appearance White crystalline solid[4]
Solubility Soluble in water and DMSO.[4][6]-
Storage (Solid) 2-8°C recommended for long-term

Protocol I: Preparation of a High-Concentration Primary Stock Solution in DMSO

This protocol describes the preparation of a 100 mM primary stock solution in DMSO. DMSO is the solvent of choice for the initial solubilization of many organic small molecules due to its high solvating power. However, it is important to note that high concentrations of DMSO can be toxic to cells, necessitating significant dilution for working solutions.

Step-by-Step Methodology:

  • Pre-Assay Calculation: Determine the required volume of the 100 mM stock. For example, to make 1 mL of a 100 mM stock:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.001 L x 256.25 g/mol = 0.025625 g = 25.63 mg

  • Weighing the Compound: Using an analytical balance, carefully weigh out 25.63 mg of Phenyl α-D-mannopyranoside powder into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

    • Expert Insight: Weighing directly into the final tube minimizes compound loss during transfer. Ensure the balance is calibrated and in a draft-free area for accuracy.

  • Solvent Addition: In a laminar flow hood, add 1.0 mL of sterile, cell-culture grade DMSO to the microcentrifuge tube containing the powder.

  • Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Causality: Vigorous mixing is essential to break up powder aggregates and facilitate dissolution.

  • Visual Inspection: Carefully inspect the solution against a light source. If any solid particles remain, proceed to the next step. If the solution is completely clear, proceed to Step 7.

  • Sonication (If Necessary): Place the tube in a water bath sonicator for 5-10 minutes. The ultrasonic waves will provide the energy needed to dissolve any remaining stubborn particulates.

    • Expert Insight: Avoid prolonged sonication which can generate heat and potentially degrade the compound. Check the solution periodically.

  • Final Sterility and Aliquoting: Once the compound is fully dissolved, the solution is considered sterile if prepared from sterile components in a laminar flow hood. To prevent contamination from repeated use and to avoid multiple freeze-thaw cycles which can degrade the compound, aliquot the primary stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[6]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability. A storage temperature of -80°C is generally preferred.[7]

Protocol II: Preparation of an Aqueous Working Stock Solution

This protocol describes the serial dilution of the 100 mM primary DMSO stock to a 1 mM aqueous working stock in a sterile buffer or cell culture medium. This working solution will have a DMSO concentration (1%) that is generally well-tolerated by most cell lines in the final assay volume.

Stock_Preparation_Workflow A 1. Weigh Compound (e.g., 25.63 mg) B 2. Add Organic Solvent (e.g., 1 mL DMSO) A->B C 3. Vortex & Sonicate for complete dissolution B->C D 4. Primary Stock (100 mM) Aliquot for storage C->D E 5. Thaw one aliquot of Primary Stock D->E Store at -20°C / -80°C G 7. Serial Dilution (10 µL of 100 mM Stock into 990 µL Diluent) E->G F 6. Prepare Diluent (e.g., 990 µL of DPBS or Medium) F->G H 8. Working Stock (1 mM) Use immediately or store short-term G->H

Figure 2. Workflow for preparing primary and working stock solutions.

Step-by-Step Methodology:

  • Thaw Primary Stock: Remove one aliquot of the 100 mM primary stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.

  • Prepare Diluent: In a sterile 1.5 mL tube, add 990 µL of sterile DPBS or the specific cell culture medium to be used in the assay.

    • Expert Insight: Using the same medium as the assay for the final dilution steps helps maintain consistent pH and osmolarity, preventing cellular stress when the compound is added to the cells.

  • Perform Dilution: Carefully pipette 10 µL of the 100 mM primary DMSO stock into the 990 µL of diluent. Pipette up and down several times to ensure thorough mixing. This creates a 1:100 dilution, resulting in a 1 mM working stock solution.

  • Final Concentration Check: The final DMSO concentration in this working stock is 1%. When this stock is further diluted into the final cell assay volume (typically a 1:100 or greater dilution), the final DMSO concentration will be ≤0.01%, which is non-toxic for most cell lines. Always calculate the final DMSO concentration in your assay wells and include a vehicle control (medium with the same final DMSO concentration but without the compound) in your experimental design.

  • Storage and Use: This aqueous working stock should ideally be prepared fresh for each experiment. If necessary, it can be stored at 2-8°C for a short period (1-2 days), but long-term storage is not recommended due to the potential for hydrolysis or instability in aqueous solution.[4]

Quality Control and Validation

A self-validating protocol incorporates checks to ensure success at each stage.

  • Solubility Confirmation: After vortexing and sonication, hold the primary stock solution up to a light source. There should be no visible particulates or haze. A clear solution indicates complete dissolution.

  • Precipitation Check: After thawing a primary stock aliquot or preparing a working solution, visually inspect for any crystal formation or precipitation. If observed, the solution may need to be gently warmed (e.g., to 37°C) and vortexed again to redissolve the compound.

  • Concentration Verification (Advanced): For GMP or highly sensitive quantitative assays, the concentration of the stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the peak area to a standard curve of known concentrations.

  • Functional Check: The ultimate quality control is a functional check. Use the prepared stock in a pilot assay with appropriate positive and negative controls. For Phenyl α-D-mannopyranoside, this could be an E. coli adhesion assay where a dose-dependent inhibition should be observed.[8]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling Phenyl α-D-mannopyranoside powder and DMSO.[9][10]

  • Handling Powder: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust.

  • Handling DMSO: DMSO can facilitate the absorption of chemicals through the skin. Handle with care and avoid direct contact.

  • Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with your institution's hazardous waste disposal guidelines.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound will not fully dissolve in DMSO. Insufficient solvent volume; poor quality compound; insufficient mixing energy.Double-check calculations and the weight of the compound. Continue to vortex and sonicate for longer periods. If it persists, consider making a slightly lower concentration primary stock (e.g., 50 mM).
Precipitate forms in working solution. The compound's solubility limit in the aqueous buffer/medium has been exceeded.Prepare the working solution fresh and use it immediately. Ensure thorough mixing upon dilution. Consider making a lower concentration intermediate stock before the final working stock.
High variability between experiments. Inconsistent stock preparation; degradation of stock due to freeze-thaw cycles.Strictly adhere to the protocol. Always use single-use aliquots of the primary stock. Prepare fresh aqueous working solutions for each experiment.
No inhibitory effect observed in assay. Incorrect compound; degraded compound; error in concentration calculation or dilution.Verify the identity of the starting material. Use a new, properly stored aliquot of the primary stock. Re-calculate all dilutions. Ensure the assay positive control is working as expected to rule out issues with the assay itself.

References

  • Megazyme. (n.d.). 4-Nitrophenyl-α-D-mannopyranoside Safety Data Sheet. Retrieved from [Link]

  • Megazyme. (n.d.). 4-Nitrophenyl-α-D-mannopyranoside. Retrieved from [Link]

  • Pang, L., et al. (2012). FimH antagonists: structure-activity and structure-property relationships for biphenyl α-D-mannopyranosides. ChemMedChem, 7(8), 1413-1425. Retrieved from [Link]

  • ResearchGate. (n.d.). FimH Antagonists: Structure-Activity and Structure-Property Relationships for Biphenyl α-D-Mannopyranosides. Retrieved from [Link]

  • Glycosynth. (n.d.). p-Nitrophenyl alpha-D-mannopyranoside. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89049, Phenyl alpha-D-mannopyranoside. Retrieved from [Link]

  • Brument, S., et al. (2014). Branched α-D-mannopyranosides: a new class of potent FimH antagonists. MedChemComm, 5, 1333-1338. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Al-Dahmani, M., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. International Journal of Molecular Sciences, 24(3), 2901. Retrieved from [Link]

  • Sdfine. (n.d.). Safety Data Sheet: METHYL-ALPHA-D-MANNOPYRANOSIDE. Retrieved from [Link]

  • Scharenberg, M., et al. (2010). Development of an aggregation assay to screen FimH antagonists. Journal of Microbiological Methods, 82(3), 249-255. Retrieved from [Link]

Sources

Application Note & Protocol: Quantifying Carbohydrate-Protein Interactions Using Phenyl alpha-D-mannopyranoside as a Competitive Inhibitor in ELISA

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Competitive Inhibition in Glycobiology

The enzyme-linked immunosorbent assay (ELISA) is a cornerstone technique for detecting and quantifying a vast array of biomolecules, including proteins, antibodies, and hormones.[1][2] While formats like the sandwich ELISA are excellent for large antigens with multiple epitopes, they are often unsuitable for small molecules.[3] The competitive ELISA (also known as an inhibition or blocking ELISA) excels in this domain, providing a robust and sensitive method to measure the concentration of small analytes by their ability to interfere with a measured binding event.[3][4] This makes it an invaluable tool in drug discovery and biomedical research for screening potential drug candidates and monitoring their effects.[1][]

Carbohydrate-protein interactions are fundamental to a myriad of biological processes, from immune recognition and cell signaling to pathogen invasion.[6][7] Lectins, a class of proteins that bind specifically to carbohydrate structures, are key players in these events. Mannose-Binding Lectin (MBL), for instance, is a critical component of the innate immune system that recognizes mannose-containing glycans on the surface of pathogens, initiating their clearance.[8][9]

This application note provides a detailed guide to leveraging a competitive ELISA framework to study and quantify the interaction between a mannose-binding protein and its carbohydrate ligand. We will use Phenyl alpha-D-mannopyranoside , a synthetic mannose analog, as a competitive inhibitor to determine its potency in disrupting this interaction.[10] The principles and protocols outlined herein are broadly applicable to researchers, scientists, and drug development professionals investigating other carbohydrate-binding proteins or screening for novel glycomimetic inhibitors.

Part 1: Scientific Principle & Assay Design

The Mechanism of Competitive Inhibition

The core principle of this assay is competition. A known mannose-containing protein (e.g., Mannan or a mannosylated BSA) is immobilized onto the surface of a microplate well. A fixed concentration of a mannose-specific binding protein (e.g., Mannose-Binding Lectin) is then pre-incubated with a sample containing the free inhibitor, Phenyl alpha-D-mannopyranoside. This mixture is subsequently added to the coated well.

The free inhibitor (Phenyl alpha-D-mannopyranoside) in the solution will compete with the immobilized mannosylated protein for the binding sites on the mannose-binding protein.

  • High Inhibitor Concentration: More binding sites on the mannose-binding protein will be occupied by the free Phenyl alpha-D-mannopyranoside. Consequently, less mannose-binding protein will be available to bind to the coated plate, resulting in a low signal .

  • Low Inhibitor Concentration: Fewer binding sites will be occupied by the free inhibitor. More mannose-binding protein will bind to the coated plate, resulting in a high signal .

This inverse relationship between inhibitor concentration and signal output is the hallmark of a competitive ELISA and allows for the determination of the inhibitor's potency.[4] The amount of mannose-binding protein bound to the plate is then detected using a specific primary antibody followed by an enzyme-conjugated secondary antibody, which catalyzes a colorimetric reaction.

Competitive Inhibition ELISA Mechanism cluster_0 High Inhibitor Concentration cluster_1 Low or No Inhibitor Inhibitor_H Phenyl α-D-mannopyranoside (High Conc.) Complex_H MBP-Inhibitor Complex Inhibitor_H->Complex_H Binds MBP_H Mannose-Binding Protein (MBP) MBP_H->Complex_H Plate_H Mannan-Coated Plate Well Complex_H->Plate_H Binding Blocked Signal_H Low Signal Plate_H->Signal_H Leads to MBP_L Mannose-Binding Protein (MBP) Bound_MBP_L Bound MBP MBP_L->Bound_MBP_L Binds Plate_L Mannan-Coated Plate Well Plate_L->Bound_MBP_L Signal_L High Signal Bound_MBP_L->Signal_L Leads to

Caption: Mechanism of competitive inhibition in the ELISA.

Part 2: Detailed Experimental Protocol

This protocol is a self-validating system designed for determining the half-maximal inhibitory concentration (IC50) of Phenyl alpha-D-mannopyranoside. Optimization of antibody and protein concentrations (checkerboard titration) is recommended for achieving the best results.

Materials and Reagents
Reagent / MaterialRecommended Source / SpecificationPurpose
Inhibitor Phenyl alpha-D-mannopyranosideCompetitive inhibitor
Coating Antigen Mannan from Saccharomyces cerevisiaeImmobilized ligand
Binding Protein Recombinant Human Mannose-Binding Lectin (MBL)Binds to mannan and inhibitor
Primary Antibody Anti-MBL Antibody (e.g., mouse monoclonal)Detects MBL bound to the plate
Secondary Antibody HRP-conjugated Goat Anti-Mouse IgGEnzyme-linked detection
Plates 96-well high-binding polystyrene ELISA platesSolid phase for the assay
Substrate TMB (3,3’,5,5’-Tetramethylbenzidine) SubstrateColorimetric reporter
Stop Solution 2 M Sulfuric Acid (H₂SO₄)Stops the enzymatic reaction
Buffers See section 2.2 for recipesMaintain pH and reduce background
Equipment Microplate reader (450 nm), multichannel pipettes, plate washerStandard ELISA equipment
Buffer Preparation
  • Coating Buffer (pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃ in 1 L deionized water. Stable for 2 weeks at 4°C. Causality: The alkaline pH promotes the adsorption of the antigen to the polystyrene plate.

  • Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% (v/v) Tween-20. Causality: Tween-20 is a non-ionic detergent that helps remove non-specifically bound proteins, reducing background noise.

  • Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBST. Prepare fresh. Causality: BSA saturates any remaining protein-binding sites on the plate, preventing the binding protein or antibodies from adhering non-specifically.[11]

  • Assay Diluent: 0.1% (w/v) BSA in PBST. Used for diluting proteins and inhibitors. Causality: The low concentration of BSA helps to stabilize the proteins and prevent their non-specific adsorption to tubes and tips.

Assay Workflow

ELISA Workflow start Start coat 1. Coat Plate (10 µg/mL Mannan) Incubate O/N at 4°C start->coat wash1 2. Wash Plate (3x with PBST) coat->wash1 block 3. Block Plate (1% BSA in PBST) Incubate 1-2h at RT wash1->block wash2 4. Wash Plate (3x with PBST) block->wash2 prepare_mix 5. Prepare Competition Mix (MBL + Inhibitor Dilutions) Pre-incubate 30 min at RT wash2->prepare_mix add_mix 6. Add Competition Mix to Plate Incubate 2h at RT prepare_mix->add_mix wash3 7. Wash Plate (3x with PBST) add_mix->wash3 add_primary 8. Add Primary Antibody (Anti-MBL) Incubate 1h at RT wash3->add_primary wash4 9. Wash Plate (3x with PBST) add_primary->wash4 add_secondary 10. Add Secondary Antibody (HRP-conjugate) Incubate 1h at RT wash4->add_secondary wash5 11. Wash Plate (5x with PBST) add_secondary->wash5 add_tmb 12. Add TMB Substrate Incubate 15-30 min (dark) wash5->add_tmb stop 13. Add Stop Solution (2 M H₂SO₄) add_tmb->stop read 14. Read Plate (OD at 450 nm) stop->read end End read->end

Caption: Step-by-step workflow for the competitive ELISA.

Step-by-Step Methodology
  • Plate Coating:

    • Dilute Mannan to 10 µg/mL in Coating Buffer.

    • Add 100 µL to each well of a 96-well plate.

    • Cover the plate and incubate overnight at 4°C.[11]

  • Washing:

    • Empty the wells and wash 3 times with 200 µL of Wash Buffer (PBST) per well. Pat the plate dry on paper towels. Causality: Thorough washing is critical to remove unbound antigen and reduce background.[12]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Cover and incubate for 1-2 hours at room temperature (RT).[11]

  • Prepare Inhibitor Dilutions:

    • Prepare a stock solution of Phenyl alpha-D-mannopyranoside (e.g., 10 mM in Assay Diluent).

    • Perform a serial dilution (e.g., 1:3 or 1:10) in Assay Diluent to create a range of concentrations for the standard curve (e.g., 1 mM down to 0.01 µM). Include a zero-inhibitor control (Assay Diluent only).

  • Competition Step:

    • Wash the blocked plate 3 times with PBST.

    • In a separate dilution plate or tubes, mix 50 µL of each inhibitor dilution with 50 µL of MBL (diluted to a pre-optimized concentration, e.g., 1 µg/mL, in Assay Diluent).

    • Pre-incubate this mixture for 30 minutes at RT to allow the inhibitor and MBL to interact.

    • Transfer 100 µL of the MBL/inhibitor mixture to the corresponding wells of the washed, mannan-coated plate.

    • Incubate for 2 hours at RT.

  • Detection:

    • Wash the plate 3 times with PBST.

    • Add 100 µL of diluted primary anti-MBL antibody to each well.

    • Incubate for 1 hour at RT.

    • Wash the plate 3 times with PBST.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at RT, protected from light.

  • Signal Development:

    • Perform a final, more stringent wash of 5 times with PBST.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at RT in the dark. Monitor for color development (blue).

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.[12]

Example Plate Layout
1 2 3 4 5 6 7 8 9 10 11 12
A BlankBlankS1S1S5S5S9S9Spl 1Spl 1Spl 5Spl 5
B B₀B₀S2S2S6S6S10S10Spl 2Spl 2Spl 6Spl 6
C NSBNSBS3S3S7S7S11S11Spl 3Spl 3Spl 7Spl 7
D S1S1S4S4S8S8S12S12Spl 4Spl 4Spl 8Spl 8
E S2S2S5S5S9S9Spl 1Spl 1Spl 5Spl 5Spl 9Spl 9
F S3S3S6S6S10S10Spl 2Spl 2Spl 6Spl 6Spl 10Spl 10
G S4S4S7S7S11S11Spl 3Spl 3Spl 7Spl 7Spl 11Spl 11
H B₀B₀S8S8S12S12Spl 4Spl 4Spl 8Spl 8Spl 12Spl 12
  • Blank: No reagents added.

  • B₀ (Max Signal): MBL added, but no inhibitor.

  • NSB (Non-Specific Binding): No MBL added.

  • S1-S12: Standard inhibitor dilutions.

  • Spl: Test samples. Always run standards and samples in duplicate or triplicate.[12]

Part 3: Data Analysis and Interpretation

The goal of data analysis is to generate a dose-response curve and calculate the IC50 value, which represents the concentration of Phenyl alpha-D-mannopyranoside required to inhibit 50% of MBL binding to the mannan-coated plate.[13][14]

Calculating Percent Inhibition
  • Average Duplicates: Calculate the average OD for each standard and sample.

  • Subtract Background: Subtract the average OD of the Blank wells from all other average OD values.

  • Calculate Percent Inhibition (%B/B₀): Use the following formula for each inhibitor concentration:

    % Inhibition = [ 1 - ( (OD_Sample - OD_NSB) / (OD_B₀ - OD_NSB) ) ] x 100

    Where:

    • OD_Sample: OD of the well with inhibitor.

    • OD_NSB: OD of the non-specific binding well.

    • OD_B₀: OD of the maximum signal well (no inhibitor).

Generating the IC50 Curve
  • Plot the Data: Create a graph with the logarithm of the inhibitor concentration on the X-axis and the corresponding percent inhibition on the Y-axis.

  • Non-linear Regression: Use a suitable graphing software (e.g., GraphPad Prism) to fit the data to a non-linear, four-parameter logistic (4PL) curve.[15]

  • Determine IC50: The software will calculate the IC50 value, which is the inhibitor concentration that corresponds to 50% on the Y-axis. A lower IC50 value indicates a more potent inhibitor.[16]

Example Data and Curve
Phenyl α-D-mannopyranoside (µM)Log [Inhibitor]Avg. OD 450nm% Inhibition
0 (B₀)-1.8500%
0.1-1.001.7555.4%
10.001.48020.9%
101.000.97550.0%
1002.000.45080.0%
10003.000.18095.9%
NSB-0.050-

(Note: Data is for illustrative purposes only.)

The resulting plot will be a sigmoidal dose-response curve from which the IC50 (in this example, 10 µM) can be accurately determined.

Part 4: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses common problems in competitive ELISA.[12][17][18]

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal - Inactive reagents (protein, antibodies, HRP, substrate).- Insufficient incubation times.- Incorrect plate type (not high-binding).- Over-washing.- Verify reagent activity and storage conditions.- Optimize incubation times; longer may be needed.- Ensure you are using a high-binding ELISA plate.[19]- Ensure washing is not overly aggressive.
High Background - Insufficient blocking or washing.- Antibody concentration too high.- Cross-reactivity of antibodies.- Contaminated TMB substrate.- Increase blocking time or try a different blocking agent.- Increase the number of wash steps.[17]- Titrate antibodies to determine optimal concentration.- Use fresh, clean substrate.
High Variability (High %CV) - Inconsistent pipetting technique.- Plate not washed uniformly.- Temperature gradients across the plate.- Edge effects (evaporation).- Use calibrated pipettes and change tips for each standard/sample.[12]- Ensure all wells are washed equally (use a plate washer if possible).- Allow reagents to reach RT before use; incubate plate in a stable environment.- Use plate sealers during incubations.[19]
Standard Curve is Flat - Ineffective inhibitor.- Incorrect inhibitor dilution series.- Concentration of binding protein (MBL) is too high.- Verify the identity and purity of the inhibitor.- Double-check dilution calculations and pipetting.- Reduce the concentration of MBL used in the competition step.

References

  • Catherin J (2023) Enzyme-Linked Immunosorbent Assay (ELISA) Types and its Uses. J Biol Res Ther. 12:301. [Link]

  • Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]

  • Human Mannose Binding Lectin/Mannose Binding Protein ELISA Kit (HUFI00327). Assay Genie. [Link]

  • Phenyl 1-thio-α-D-mannopyranoside 2,3,4,6-tetraacetate. Bio-Techne. [Link]

  • Bovine Mannose Binding Lectin A ELISA kit (E11M0526). BlueGene Biotech. [Link]

  • Competitive ELISA Protocol and Animation. Microbe Notes. (2010). [Link]

  • Human Mannose Binding Lectin (MBL) ELISA Kit RDR-MBL-Hu. Reddot Biotech. [Link]

  • Mouse Mannose Binding Lectin ELISA Kit. Innovative Research. [Link]

  • Liebscher, S., Schöpfe, J., & Howitz, S. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of visualized experiments : JoVE, (109), 53791. [Link]

  • ELISA- Principle, Types and Applications. Online Biology Notes. [Link]

  • P-AMINOPHENYL ALPHA-D-MANNOPYRANOSIDE (CAS# 34213-86-0). Angene. [Link]

  • Overview of Application Areas of The Enzyme-Linked Immunosorbent Assay (Elisa) Method. Acibadem University Journal of Health Sciences. [Link]

  • ELISA Handbook. Boster Bio. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Competitive ELISA Protocol. RayBiotech. [Link]

  • Özalp, V. C., Nielsen, A. D., & Kerman, K. (2021). ELISA-based competitive trypsin inhibition assay. Analytical biochemistry, 637, 114488. [Link]

  • Pawar, S., et al. (2014). Branched α-D-mannopyranosides: a new class of potent FimH antagonists. Organic & Biomolecular Chemistry, 12(31), 5941-5960. [Link]

  • Han, Z., et al. (2012). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. Journal of medicinal chemistry, 55(8), 3945-3959. [Link]

  • Carbohydrate-Protein Interactions: Structural Insights & Quantitative Analysis. Creative Biolabs. [Link]

  • Protocol of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]

  • Competitive ELISA protocol. St John's Laboratory. [Link]

  • Half maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. PMC. [Link]

  • Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. OPUS. [Link]

  • Exploring Carbohydrate-Protein Interaction Databases: Transforming Drug Discovery and Development. Chronicles of Young Scientists. [Link]

  • Development of a competitive inhibition kinetic ELISA to determine the inhibition constant (Ki) of monoclonal antibodies. PubMed. [Link]

  • ELISA Troubleshooting Guide. Bio-Techne. [Link]

  • Carbohydrate−Protein Interactions by “Clicked” Carbohydrate Self-Assembled Monolayers. Analytical Chemistry. [Link]

  • 4-Nitrophenyl-α-D-mannopyranoside. Megazyme. [Link]

  • Anti-allergy actions of alkylphenyl alpha-D-mannopyranosides. PubMed. [Link]

  • Phenyl alpha-D-mannopyranoside. PubChem. [Link]

  • Competition (Inhibition) ELISA. Creative Biolabs. [Link]

  • Mechanism of Allosteric Inhibition of the Enzyme IspD by Three Different Classes of Ligands. ETH Zurich Research Collection. [Link]

Sources

Application Note: Procedure for Functionalizing Phenyl α-D-Mannopyranoside Aglycone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of carbohydrate aglycones is a critical technique in glycobiology, enabling the development of targeted drug delivery systems, lectin microarrays, and potent bacterial anti-adhesives. Unmodified monosaccharides typically exhibit weak, millimolar binding affinities to target lectins. By utilizing Phenyl α-D-mannopyranoside , researchers leverage the aromatic aglycone to engage in hydrophobic and π-π stacking interactions with receptor binding sites, such as the "tyrosine gate" (Tyr48/Tyr137) of the bacterial adhesin FimH [1].

Functionalizing the phenyl ring—specifically at the para-position—serves a dual mechanistic purpose:

  • Preservation of Stereochemistry: It allows for downstream covalent conjugation to carrier proteins (e.g., BSA) or solid lipid nanoparticles (SLNs) without sterically hindering the critical α-D-mannose stereocenter required for biorecognition[2].

  • Avidity Enhancement: Conjugation enables the multivalent presentation of the carbohydrate, exponentially increasing binding avidity through the cluster glycoside effect.

This protocol details the self-validating workflow for functionalizing the unreactive phenyl aglycone via regioselective nitration, catalytic reduction to an amine, and subsequent bioconjugation.

Experimental Workflow & Pathway Visualization

Workflow A Phenyl α-D-Mannopyranoside B p-Nitrophenyl α-D-Mannopyranoside A->B Nitration (HNO3, 0°C) C p-Aminophenyl α-D-Mannopyranoside B->C Hydrogenation (Pd/C, H2) D Mannosylated Carrier (e.g., BSA / SLN) C->D Conjugation (EDC/NHS or CSCl2)

Chemical workflow for functionalizing phenyl α-D-mannopyranoside for bioconjugation.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Nitration of the Phenyl Aglycone

Objective: Introduce a reducible nitro group at the para-position of the phenyl ring. Causality: The glycosidic oxygen acts as an ortho/para-directing group during electrophilic aromatic substitution. However, the significant steric bulk of the α-D-mannopyranose ring physically blocks the ortho-position, driving the nitronium ion almost exclusively to the para-position.

Methodology:

  • Preparation: Dissolve 5.0 g of Phenyl α-D-mannopyranoside in 25 mL of a 1:1 (v/v) mixture of glacial acetic acid and acetic anhydride.

  • Thermal Control: Submerge the reaction vessel in an ice bath to achieve 0°C. Critical: Strict temperature control is required to prevent the acid-catalyzed hydrolysis of the delicate O-glycosidic bond.

  • Electrophilic Addition: Dropwise, add 1.2 equivalents of fuming nitric acid (HNO₃) over 30 minutes under continuous magnetic stirring.

  • Quenching: After 2 hours at 0°C, pour the mixture over 100 g of crushed ice to quench the reaction.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ until the pH is neutral. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield p-nitrophenyl α-D-mannopyranoside.

Protocol B: Catalytic Hydrogenation to p-Aminophenyl α-D-Mannopyranoside

Objective: Convert the nitro group to a primary amine, creating a versatile nucleophilic handle for bioconjugation [3]. Causality: Catalytic hydrogenation is explicitly chosen over chemical reducing agents (e.g., SnCl₂/HCl) because the neutral conditions prevent the cleavage of the acid-sensitive glycosidic linkage.

Methodology:

  • Reaction Setup: Dissolve the p-nitrophenyl α-D-mannopyranoside in 50 mL of anhydrous methanol in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) at 10% w/w relative to the substrate.

  • Hydrogenation: Purge the flask with nitrogen gas for 5 minutes. Introduce Hydrogen gas (H₂) via a Parr shaker apparatus at 35 psi (or a double-layered balloon for smaller scales).

  • Monitoring: Agitate vigorously at room temperature for 4–6 hours. Monitor via TLC (Dichloromethane:Methanol, 9:1) until the yellow nitro precursor is fully consumed.

  • Filtration: Filter the suspension through a tightly packed Celite pad to remove the Pd/C. Safety Note: Never allow the Celite pad to dry under vacuum, as dry Pd/C is highly pyrophoric upon contact with air.

  • Recovery: Evaporate the filtrate to yield p-aminophenyl α-D-mannopyranoside as an off-white solid.

Protocol C: Bioconjugation via Isothiocyanate Activation (Zero-Length Crosslinking)

Objective: Covalently link the aminated aglycone to a carrier protein (e.g., Bovine Serum Albumin) for multivalent presentation [4]. Causality: Converting the amine to an isothiocyanate (-N=C=S) creates a highly reactive electrophile. At pH 8.5, the ε-amino groups of lysine residues on the protein are deprotonated and act as strong nucleophiles, forming stable thiourea bonds without requiring unstable coupling reagents like EDC.

Methodology:

  • Activation: React p-aminophenyl α-D-mannopyranoside with 1.5 equivalents of thiophosgene (CSCl₂) in a biphasic water/chloroform system containing NaHCO₃. Stir for 2 hours, extract the organic layer, and dry to isolate p-isothiocyanatophenyl α-D-mannopyranoside.

  • Protein Preparation: Dissolve 100 mg of BSA in 10 mL of 0.1 M sodium carbonate buffer (pH 8.5).

  • Conjugation: Dissolve the activated sugar in 0.5 mL of DMSO. Add this dropwise to the rapidly stirring BSA solution to prevent localized precipitation.

  • Incubation: Allow the reaction to proceed at room temperature for 18 hours with gentle end-over-end mixing.

  • Purification: Transfer the mixture to a dialysis cassette (MWCO 10 kDa) and dialyze extensively against PBS (pH 7.4) for 48 hours (changing the buffer 4 times) to remove unreacted sugar and DMSO.

Receptor-Ligand Interaction Visualization

FimH_Interaction Substrate Functionalized Aglycone (e.g., p-Aminophenyl) Gate FimH Tyrosine Gate (Tyr48 / Tyr137) Substrate->Gate π-π Stacking & Hydrophobic Mannose α-D-Mannose Moiety Mannose->Substrate Glycosidic Linkage Pocket FimH Binding Pocket (Polar Interactions) Mannose->Pocket Hydrogen Bonding

Mechanistic interaction of functionalized phenyl α-D-mannopyranoside with FimH.

Quantitative Data: Impact of Functionalization on Affinity

The functionalization of the aglycone dramatically alters the binding thermodynamics. The table below summarizes the relative binding affinities of various mannoside derivatives compared to the unfunctionalized methyl baseline, demonstrating the efficacy of aromatic functionalization in drug development [1][2].

CompoundAglycone ModificationRelative Affinity (vs. Methyl Mannoside)Primary Interaction Mechanism
Methyl α-D-mannopyranoside None (Aliphatic)1xHydrogen bonding in primary pocket
Phenyl α-D-mannopyranoside Unfunctionalized Phenyl~90xπ-π stacking with Tyr48/Tyr137
p-Nitrophenyl α-D-mannoside para-Nitro substitution~100xEnhanced electrostatic interaction
Biphenyl α-D-mannopyranoside Extended aromatic system~300xDeep hydrophobic pocket insertion
BSA-p-Aminophenyl Mannoside Multivalent Protein Conjugate>10,000xCluster glycoside effect (Avidity)

References

  • ResearchGate. FimH Antagonists: Structure-Activity and Structure-Property Relationships for Biphenyl α-D-Mannopyranosides. ResearchGate. URL:[Link]

  • RCSB PDB. 4AUY: Structure of the FimH lectin domain in complex with an hydroxyl propynyl phenyl alpha-D-mannoside. RCSB Protein Data Bank. URL:[Link]

  • PubMed (NIH). p-Isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside coupled to albumin. A model compound recognized by the fibroblast lysosomal enzyme uptake system. 1. Chemical synthesis and characterization. Biochemistry. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Phenyl α-D-Mannopyranoside Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Phenyl α-D-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and stereoselectivity of this challenging glycosylation. As your senior application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthesis with a strong understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale to inform your experimental design.

Issue 1: Low Overall Yield of Phenyl α-D-mannopyranoside

Question: My reaction is clean according to TLC, but after workup and purification, the isolated yield of Phenyl α-D-mannopyranoside is consistently below 30%. What are the likely causes and how can I improve it?

Answer: Low isolated yield in a seemingly clean reaction is a frustrating but common issue in glycosylation chemistry. The problem often lies in the subtle interplay between reagent stability, reaction conditions, and the inherent reactivity of the glycosyl acceptor. Let's break down the potential culprits.

Root Cause Analysis & Corrective Actions:

  • Poor Reactivity of the Phenolic Acceptor: Phenol is a relatively weak nucleophile compared to aliphatic alcohols. For a successful reaction, the glycosyl donor must be sufficiently activated.[1][2]

    • Solution:

      • Choice of Glycosyl Donor/Activator: Employ a highly reactive glycosyl donor system. Mannosyl trichloroacetimidates activated by a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) or Trimethylsilyl Triflate (TMSOTf) are common choices.[1] Glycosyl halides (Koenigs-Knorr reaction) or sulfoxides can also be effective.[1][3] The goal is to generate a reactive oxocarbenium ion intermediate that the phenol can attack efficiently.[3]

      • Temperature Optimization: While higher temperatures can increase the reaction rate, they may also lead to the decomposition of the activated donor or the product. A careful optimization of the reaction temperature is crucial. Start at low temperatures (e.g., -40 °C to 0 °C) and slowly warm the reaction, monitoring by TLC.

  • Side Reactions with Protecting Groups: Certain protecting groups on your acceptor molecule, particularly carbamates (like Cbz or Boc), can compete with the phenolic hydroxyl group by reacting with the activated glycosyl donor. This leads to the formation of glycosyl carbamate by-products and consumes your valuable donor, thus lowering the yield of the desired product.[1]

    • Solution:

      • Protecting Group Strategy: If your phenol acceptor contains other functional groups, avoid carbamate protecting groups if possible when using highly reactive donors activated by TMSOTf or Tf₂O.[1] Consider alternative protecting groups like a trifluoroacetamide, which is less nucleophilic.[1]

      • Catalyst Selection: Boron trifluoride (BF₃) activation of trichloroacetimidate donors has been shown to be more compatible with carbamate-containing acceptors, favoring glycosylation of the phenol over the carbamate side reaction.[1]

  • Inefficient Purification: Phenyl α-D-mannopyranoside and its β-anomer can sometimes be challenging to separate from unreacted phenol or other by-products, leading to losses during column chromatography.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A gradient elution is often necessary. For instance, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can improve separation.

      • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective method for purification and may lead to higher recovery of the pure α-anomer.

Low_Yield_Troubleshooting Start Low Isolated Yield Check_Reactivity Assess Donor/Acceptor Reactivity Start->Check_Reactivity Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Check_Purification Evaluate Purification Method Start->Check_Purification Increase_Activation Use more reactive donor (e.g., Trichloroacetimidate + BF3.OEt2) Check_Reactivity->Increase_Activation Weak phenol nucleophilicity Change_PG Change competing protecting groups (e.g., avoid carbamates) Check_Side_Reactions->Change_PG Protecting group interference Optimize_Chroma Optimize chromatography or attempt recrystallization Check_Purification->Optimize_Chroma Poor separation

Caption: Workflow for diagnosing and solving low yield issues.

Issue 2: Poor α-Selectivity / Formation of the β-Anomer

Question: My main problem is stereocontrol. I'm obtaining a mixture of α and β anomers, with the β-anomer being a significant, sometimes major, product. How can I favor the formation of the desired Phenyl α-D-mannopyranoside?

Answer: Achieving high α-selectivity in mannosylation is a classic challenge in carbohydrate chemistry. Unlike glucose or galactose, mannose lacks a participating group at the C-2 position that can shield the β-face of the molecule. The axial C-2 substituent actually electronically disfavors the formation of the α-glycoside. Therefore, stereoselectivity is governed by a delicate balance of factors including the anomeric effect, solvent, temperature, and protecting group strategy.[3][4]

Strategies for Enhancing α-Selectivity:

  • Leverage the Anomeric Effect (Thermodynamic Control): The α-anomer is often the thermodynamically more stable product due to the anomeric effect.[5] Running the reaction under conditions that allow for equilibration between the anomers can favor the α-product.

    • Solution:

      • Longer Reaction Times & Warmer Temperatures: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., room temperature) can facilitate the conversion of the kinetically favored β-product to the more stable α-product.[4] This post-anomerization is a key strategy.[4]

      • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the intermediates. Non-polar solvents like dichloromethane (DCM) are commonly used.

  • Protecting Group Strategy: Protecting groups have a profound influence on the conformation and reactivity of the mannosyl donor.[6]

    • Non-Participating Groups at C-2: It is essential to use a non-participating group, such as a benzyl (Bn) or other ether protecting group, at the C-2 position. An acyl group (like acetate or benzoate) would lead to the formation of the 1,2-trans product, which is the β-anomer.[6]

    • Remote Participation: While C-2 participation is absent, protecting groups at other positions can indirectly influence stereoselectivity. For instance, certain protecting groups can lock the pyranose ring in a conformation that favors α-attack.[3][6]

  • Choice of Glycosyl Donor and Promoter:

    • Halide Donors (Koenigs-Knorr): The use of mannosyl halides, particularly chlorides, with an appropriate promoter like a urea organocatalyst, has been shown to provide absolute α-selectivity.[3] This is explained by the activation of the glycosyl donor via hydrogen-bonding with the catalyst.[3]

    • Trichloroacetimidate Donors: These are highly versatile donors. The choice of Lewis acid promoter can tune the selectivity. Boron trifluoride etherate is a common and effective choice for promoting α-mannosylation of phenols.

This protocol is a robust starting point for achieving good α-selectivity.[7][8]

  • Preparation: To a stirred solution of per-O-acetyl-D-mannose (mannose pentaacetate) (1.0 equiv.) and the desired phenol (1.2-1.5 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen), add 4Å molecular sieves. Stir at room temperature for 30 minutes.

  • Reaction Initiation: Cool the mixture to 0 °C. Add Boron trifluoride etherate (BF₃·OEt₂) (2.0-3.0 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Dilute the mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude acetylated product in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe). Stir at room temperature until deprotection is complete (monitored by TLC).

  • Purification: Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120), filter, and concentrate. Purify the final product by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind Fischer glycosylation for this synthesis, and why is it often not the preferred method? A1: Fischer glycosylation involves heating the unprotected mannose in phenol with a strong acid catalyst.[5][9] While simple in execution, it typically results in a mixture of products, including both α and β anomers, as well as furanoside (five-membered ring) and pyranoside (six-membered ring) forms.[9][10] Achieving high stereoselectivity and ring-size control is very difficult, making it less suitable for applications requiring high purity of the Phenyl α-D-mannopyranoside isomer.[11]

Q2: How do I choose the right protecting groups for the mannose donor? A2: The choice is critical for success. For α-selectivity, the C-2 position must have a non-participating protecting group, typically an ether like benzyl (Bn).[6] Acyl groups (acetate, benzoate) at C-2 will direct the formation of the β-anomer through neighboring group participation. The other positions (C-3, C-4, C-6) are usually protected with groups that are stable to the glycosylation conditions and can be removed later. Benzyl ethers are common as they are robust and can be removed simultaneously by hydrogenolysis.

Q3: Can I use an enzymatic approach for this synthesis? A3: Yes, enzymatic synthesis is a viable alternative, particularly for achieving high stereoselectivity. While chemical synthesis of β-mannosides is notoriously difficult, certain enzymes can facilitate this.[12] For α-mannosides, specific mannosyltransferases could be employed, though the availability and cost of the enzyme and the required sugar nucleotide donor can be limiting factors for large-scale synthesis.[12]

Q4: What is the role of molecular sieves in the reaction? A4: Molecular sieves are crucial for ensuring strictly anhydrous (dry) conditions. Lewis acid catalysts like BF₃·OEt₂ are extremely sensitive to water. Any moisture present in the reaction will quench the catalyst, preventing the activation of the glycosyl donor and leading to a failed or low-yielding reaction.

ParameterRecommendation for High α-YieldRationale
Glycosyl Donor Mannosyl TrichloroacetimidateHighly reactive, good leaving group, versatile.
C-2 Protecting Group Benzyl (Bn) or other etherNon-participating; avoids formation of β-anomer.[6]
Catalyst/Promoter Boron Trifluoride Etherate (BF₃·OEt₂)Effective Lewis acid for activating trichloroacetimidate donors with phenols.
Solvent Anhydrous Dichloromethane (DCM)Common non-polar solvent, ensures reagent solubility.
Additives 4Å Molecular SievesRemoves trace water to protect the Lewis acid catalyst.
Temperature 0 °C to Room TemperatureBalances reaction rate with reagent stability. Allows for potential thermodynamic equilibration.[4]

References

  • EvitaChem. Phenyl alpha-D-mannopyranoside (EVT-433036).
  • Arkat USA.
  • DR-NTU.
  • PMC - NIH.
  • PMC.
  • MDPI. 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside.
  • Semantic Scholar.
  • PMC.
  • Harvard DASH.
  • PubMed. Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside.
  • Thieme.
  • PMC.
  • Journal of the American Chemical Society. o-(p-Methoxyphenylethynyl)phenyl Glycosides: Versatile New Glycosylation Donors for the Highly Efficient Construction of Glycosidic Linkages.
  • Frontiers.
  • PMC. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides.
  • PubMed. Synthesis of some D-mannosyl-oligosaccharides containing the methyl and 4-nitrophenyl beta-D-mannopyranoside units.
  • PMC.
  • Scilit. Synthesis of substituted phenyl α-d-mannopyranosides.
  • PMC. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques.
  • RSC Publishing. Rapid and efficient synthesis of α(1–2)mannobiosides.
  • PubMed. Highly stereoselective β-mannopyranosylation via the 1-α-glycosyloxy-isochromenylium-4-gold(I)
  • MDPI. Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control.
  • ResearchGate. Optimization of glycosylation conditions and its proposed mechanism.
  • MDPI.
  • CCS Chemistry - Chinese Chemical Society.
  • BioProcessing Journal. Optimization of a Conventional Glycosylation Analytical Method Using Machine Learning and Experimental Design.
  • PMC.
  • BenchChem. troubleshooting low yield in multi-step penem synthesis.
  • ACS Publications.
  • ResearchGate.
  • PPTX.
  • Bionity.com.
  • Scilit. A practical preparation of p-nitrophenyl β-d-mannopyranoside.
  • BenchChem. minimizing by-product formation in the chemical synthesis of D-mannose.
  • MDPI.
  • ResearchGate. (PDF) Like Visiting an Old Friend: Fischer Glycosylation in the Twenty‑First Century: Modern Methods and Techniques.
  • PubMed.

Sources

Troubleshooting solubility issues of Phenyl alpha-D-mannopyranoside in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Phenyl α-D-mannopyranoside. This resource is designed to provide in-depth, field-proven insights into the solubility characteristics of this compound in aqueous buffers. As Senior Application Scientists, we understand that seemingly simple dissolution steps can become significant roadblocks in experimental workflows. This guide moves beyond basic protocols to explain the causality behind solubility issues and provide robust, self-validating troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Phenyl α-D-mannopyranoside in water?

Phenyl α-D-mannopyranoside is generally considered soluble in water.[1][2] This is due to the multiple polar hydroxyl (-OH) groups on the mannopyranose ring, which can form hydrogen bonds with water molecules. However, the molecule also contains a non-polar phenyl group. This dual nature—a hydrophilic sugar moiety and a hydrophobic phenyl aglycone—means its solubility is finite and can be sensitive to experimental conditions. While it dissolves, achieving high concentrations in purely aqueous buffers can be challenging compared to unmodified sugars like D-mannose.

Q2: I'm observing slow dissolution or incomplete solubility at my target concentration. What are the primary factors at play?

Several factors can influence the solubility of Phenyl α-D-mannopyranoside. Understanding these is the first step in troubleshooting. The key factors are temperature, pH, buffer composition (ionic strength), and the physical form of the compound.[3][4][5][6] The interplay between the hydrophilic mannose ring and the hydrophobic phenyl group is central to most solubility challenges. At higher concentrations, the phenyl groups can promote intermolecular aggregation via hydrophobic interactions and π-π stacking, effectively working against dissolution.[7][8]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Scenario 1: The compound is dissolving very slowly or not at all in my aqueous buffer at room temperature.

This is the most common issue. The dissolution process for many solids is endothermic, meaning it requires energy input to overcome the crystal lattice energy of the solid.[3][5]

Initial Steps:

  • Agitation & Particle Size: Ensure you are using vigorous agitation (e.g., vortexing or stirring). Smaller particle sizes dissolve faster due to a larger surface area-to-volume ratio.[6] If your compound is in large crystals, gently grinding it to a fine powder can help, though this is often unnecessary for commercially supplied reagents.

  • Gentle Heating: Warming the solution is a highly effective method to increase the solubility of most solids.[4][6][9] The increased kinetic energy helps solvent molecules break apart the solute's intermolecular forces.[4]

    • Recommended Action: Warm the solution in a water bath to 37-50°C while stirring. Do not boil, as excessive heat can risk degrading the compound.

    • Causality: Increased temperature provides the energy needed to disrupt both the hydrogen bonds in the compound's crystal lattice and the hydrophobic interactions between phenyl groups.

Scenario 2: The compound dissolved after heating, but it precipitated out of solution upon cooling or after storage at 4°C.

This indicates that you created a supersaturated solution. The higher temperature increased the solubility limit, but upon cooling, the concentration exceeded the thermodynamic equilibrium solubility at that lower temperature, causing the excess solute to precipitate.

Solutions:

  • Re-dissolve and Use Fresh: Gently warm the solution to redissolve the precipitate immediately before use. This is often the simplest solution for short-term experiments.

  • Prepare a More Dilute Stock: Your desired concentration may be too high for long-term storage in that specific buffer. Preparing a more dilute stock solution that remains stable at 4°C is recommended.

  • Consider a Co-solvent: For long-term storage of high-concentration stocks, introducing a small amount of an organic co-solvent may be necessary.

Scenario 3: How does the pH of my buffer affect the solubility and stability of Phenyl α-D-mannopyranoside?

The pH of the buffer can impact both the solubility and, more critically, the chemical stability of the glycoside.

  • Solubility: The phenolic group is very weakly acidic. While pH changes around neutral (pH 6-8) are unlikely to cause significant ionization that would dramatically alter solubility, extreme pH values can have an effect.[10][11]

  • Stability: Phenyl α-D-mannopyranoside is a glycoside, and the glycosidic bond is susceptible to hydrolysis under acidic conditions, which would break the molecule into D-mannose and phenol.[1] Highly alkaline conditions (high pH) can also promote degradation of phenolic compounds over time.[10][12]

Recommendation: For most biological assays, maintaining a buffer pH between 6.0 and 8.0 is ideal for ensuring the chemical integrity of the compound. If your experiment requires a more extreme pH, prepare the solution fresh and use it immediately to minimize the risk of hydrolysis.

Scenario 4: When should I use a co-solvent like DMSO, and what are the risks?

Using a co-solvent is an advanced troubleshooting step, typically reserved for when high stock concentrations are essential and cannot be achieved in purely aqueous buffers.

When to Use:

  • When you need to prepare a highly concentrated stock solution (e.g., >50 mM) for long-term storage.

  • When gentle heating and pH adjustments have failed to achieve the desired concentration.

Recommended Co-solvent:

  • Dimethyl sulfoxide (DMSO): It is a strong polar aprotic solvent capable of disrupting both hydrogen bonds and hydrophobic interactions.[13][14]

Protocol for Using a Co-solvent:

  • Dissolve the Phenyl α-D-mannopyranoside powder in a minimal volume of 100% DMSO first.

  • Once fully dissolved, slowly add your aqueous buffer dropwise while vortexing to bring the solution to the final desired concentration and volume.

  • Important: The final concentration of DMSO in your working solution should be minimized, ideally below 1% and almost certainly below 5%, as higher concentrations can negatively impact protein structure and function in biological assays.[15]

Risks and Caveats:

  • Assay Interference: DMSO can interfere with many biological assays, particularly those involving protein stability or enzyme kinetics.[16] Always run a vehicle control (buffer with the same final concentration of DMSO but without your compound) to assess its impact on your experiment.

  • Compound Stability: While DMSO is a good solvent, ensure your compound is stable in it for long-term storage. Phenyl α-D-mannopyranoside is generally stable, but this is a critical consideration for other molecules.

Data Summary & Protocols
Table 1: Solubility Troubleshooting Parameters for Phenyl α-D-mannopyranoside
ParameterRecommended ActionScientific Rationale & Citations
Temperature Gentle warming to 37-50°C.The dissolution of many solids is endothermic; increased temperature provides kinetic energy to overcome intermolecular forces.[4][5][9]
pH Maintain pH between 6.0 and 8.0.Avoids acid-catalyzed hydrolysis of the glycosidic bond and potential degradation of the phenol group at high pH.[1][10][12]
Agitation Vortexing, stirring, or sonication.Increases interaction between solvent and solute particles, accelerating the rate of dissolution. Sonication can also break up aggregates.[6][17]
Ionic Strength Use standard biological buffers (e.g., PBS, HEPES, Tris).High salt concentrations can sometimes "salt out" organic molecules, reducing solubility. Standard buffer strengths are typically not problematic.
Co-solvents Use minimal DMSO (<5% final concentration).DMSO effectively solvates the hydrophobic phenyl ring, but can interfere with biological assays. Always use a vehicle control.[13][15]
Experimental Workflow & Diagrams
Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Start: Compound is insoluble in aqueous buffer check_purity Is the compound pure? (Check CoA/Appearance) start->check_purity agitate Action: Increase agitation (Vortex / Sonicate) check_purity->agitate Yes reorder Order new lot check_purity->reorder No dissolved1 Is it dissolved? agitate->dissolved1 heat Action: Gentle Warming (37-50°C) dissolved2 Is it dissolved? heat->dissolved2 dissolved1->heat No success Success: Solution Prepared Proceed with experiment dissolved1->success Yes adjust_ph Action: Check & Adjust Buffer pH (Target: pH 6-8) dissolved2->adjust_ph No dissolved2->success Yes dissolved3 Is it dissolved? adjust_ph->dissolved3 use_cosolvent Advanced: Use Co-solvent (e.g., DMSO) dissolved3->use_cosolvent No dissolved3->success Yes dissolved4 Is it dissolved? use_cosolvent->dissolved4 dissolved4->success Yes fail Consult Technical Support Re-evaluate required concentration dissolved4->fail No

Caption: A step-by-step workflow for troubleshooting solubility.

Diagram 2: Key Factors Influencing Solubility

G main Phenyl α-D-mannopyranoside Solubility temp Temperature main->temp increases ph Buffer pH main->ph affects stability polarity Solvent Polarity main->polarity dictates interactions Molecular Interactions main->interactions is governed by hydrolysis Hydrolysis Risk ph->hydrolysis cosolvent Co-solvents (DMSO) polarity->cosolvent h_bonds Hydrogen Bonding (Hydrophilic) interactions->h_bonds hydrophobic Hydrophobic Effect (Hydrophobic) interactions->hydrophobic

Caption: Interplay of factors governing compound solubility.

Standard Operating Protocol: Preparing Aqueous Solutions

Objective: To prepare a clear, stable aqueous solution of Phenyl α-D-mannopyranoside for use in biological assays.

Materials:

  • Phenyl α-D-mannopyranoside (solid)

  • Sterile, high-purity water (e.g., Milli-Q or WFI)

  • Appropriate buffer concentrate (e.g., 10x PBS, 1M HEPES)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • Sterile filter (0.22 µm)

Procedure:

  • Pre-Calculation: Calculate the mass of Phenyl α-D-mannopyranoside required for your target concentration and final volume. (MW ≈ 256.25 g/mol [1][18]).

  • Weighing: Accurately weigh the compound in a suitable container. It is good practice to allow the vial to come to room temperature before opening to prevent condensation.

  • Initial Solvation: Add approximately 80% of the final volume of your chosen aqueous buffer to the vial.

  • Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect for undissolved particles.

  • Gentle Heating (If Necessary): If the compound is not fully dissolved, place the vial in a water bath set to 37°C.[6] Intermittently vortex every 5-10 minutes until the solution is clear.

  • pH Check: Once the solution has cooled to room temperature, check the pH and adjust if necessary.

  • Final Volume: Add the buffer to reach the final desired volume.

  • Sterilization: Sterile filter the final solution using a 0.22 µm syringe filter into a sterile storage tube. This is critical for cell-based assays or long-term storage to prevent microbial growth.

  • Storage: Store the solution at 4°C. For long-term storage (>1 week), consider making aliquots and storing at -20°C to avoid repeated freeze-thaw cycles.

References
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma website. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl alpha-D-mannopyranoside. PubChem Compound Database. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from BYJU'S website. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding the Three Key Factors That Affect Solubility. Retrieved from Oreate AI website. [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from Chemistry LibreTexts website. [Link]

  • PubMed. (2010, November 15). Ligand identification of carbohydrate-binding proteins employing a biotinylated glycan binding assay and tandem mass spectrometry. Retrieved from [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from Fluidic Analytics website. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]

  • Psoch, V., et al. (2016). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. Bioorganic & Medicinal Chemistry, 24(12), 2755–2764. [Link]

  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from Drug Hunter website. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

  • Faulds, C. B., et al. (2011). Influence of organic co-solvents on the activity and substrate specificity of feruloyl esterases. Bioresource Technology, 102(10), 6059-6064. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile synthesis of nitrophenyl 2-acetamido-2-deoxy-α-D-mannopyranosides from ManNAc-oxazoline. Retrieved from [Link]

  • LifeTein. (n.d.). Guidelines for Peptide Dissolving. Retrieved from LifeTein website. [Link]

  • Bera, S., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Scientific Reports, 4, 3865. [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from SB-PEPTIDE website. [Link]

  • DeSimone, J. M., & Tumas, W. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 29(8), 1735. [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from FindLight website. [Link]

  • MilliporeSigma. (n.d.). 4-Aminophenyl a- D -mannopyranoside 34213-86-0. Retrieved from MilliporeSigma website. [Link]

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from ResearchGate. [Link]

  • Hartmann, M., et al. (2013). Effect of Aminophenyl and Aminothiahexyl α-D-Glycosides of the Manno-, Gluco-, and Galacto-Series on Type 1 Fimbriae-Mediated Adhesion of Escherichia coli. Marine Drugs, 11(9), 3332-3354. [Link]

  • Royal Society of Chemistry. (n.d.). Isotopic dependence of intramolecular and intermolecular vibrational couplings in cooperative hydrogen bond networks: singly hydrated phenyl-α-d-mannopyranoside as a case study. Retrieved from RSC Publishing. [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from GenScript website. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC website. [Link]

  • Paola, R. S. A., et al. (2023). Effect of solvent and pH on the stability and chemical reactivity of the delphinidin molecule. Material Science & Engineering International Journal, 7(4), 223-226. [Link]

  • Molecules. (2025, February 7). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. Retrieved from MDPI. [Link]

  • ResearchGate. (2023, April 11). Mechanistic Insights into Polyphenols' Aggregation Inhibition of α-Synuclein and Related Peptides. Retrieved from ResearchGate. [Link]

Sources

Resolving NMR peak overlap in Phenyl alpha-D-mannopyranoside analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving NMR Peak Overlap

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of Phenyl α-D-mannopyranoside. As a Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to address one of the most common challenges in carbohydrate analysis: severe signal overlap in the ¹H NMR spectrum.

Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of phenyl α-D-mannopyranoside shows a crowded, uninterpretable region between 3.5 and 4.5 ppm. How can I resolve these signals?

A1: This is the most common issue encountered with glycosides and is expected. The non-anomeric protons of the mannopyranoside ring (H-2, H-3, H-4, H-5, and the two H-6 protons) have very similar electronic environments, causing their signals to cluster in a narrow region of the spectrum.[1][2] This limited chemical shift dispersion makes direct interpretation from a 1D ¹H spectrum nearly impossible.

Here is a systematic approach to resolving this issue, from simple adjustments to advanced 2D NMR techniques.

Level 1: Basic Troubleshooting

These methods can be attempted quickly without significant instrument time.

  • Change the NMR Solvent: The chemical shift of a proton is highly sensitive to its local environment, which is influenced by the solvent.[3] Changing the solvent can alter solute-solvent hydrogen bonding and aromatic solvent-induced shifts (ASIS), improving signal dispersion.[4]

    SolventPotential Effect
    DMSO-d₆ Forms strong hydrogen bonds with hydroxyl groups, often improving the dispersion of sugar ring protons.
    Pyridine-d₅ Its aromatic character can induce significant shifts (ASIS), which can be very effective at resolving overlapping signals.
    Methanol-d₄ Another protic solvent that can alter hydrogen bonding patterns compared to chloroform or water.
  • Vary the Temperature: Acquiring the spectrum at a different temperature can slightly alter the molecule's conformation and the dynamics of hydrogen bonding, which may be sufficient to resolve minor overlaps.[2] Lowering the temperature, for instance, can sharpen hydroxyl proton signals and increase their chemical shift dispersion.[2][5]

  • Use a Higher-Field Spectrometer: If available, re-running the sample on a higher-field instrument (e.g., moving from 400 MHz to 600 MHz or higher) is a direct way to increase spectral dispersion. The separation between signals (in Hz) scales with the magnetic field strength, providing better resolution.[3][6]

Level 2: Advanced Resolution with 2D NMR

Two-dimensional NMR is the definitive way to resolve this overlap by spreading the signals into a second dimension.

  • Heteronuclear Single Quantum Coherence (HSQC): This is the most powerful technique for resolving ¹H signal overlap.[5] It correlates each proton directly to the carbon it is attached to. Since the ¹³C spectrum has a much wider chemical shift range (~60-110 ppm for the carbohydrate ring) than the ¹H spectrum, protons that overlap in the 1D spectrum can be resolved based on the distinct chemical shift of their attached carbon.[2][7]

  • Total Correlation Spectroscopy (TOCSY): This experiment is exceptionally useful for assigning all the protons within a single spin system, such as the entire mannose ring.[8][9] Starting from a well-resolved proton (like the anomeric H-1), the TOCSY spectrum will show correlations to every other proton in the ring (H-2, H-3, H-4, etc.), even if they are not directly coupled.[10][11] This allows you to trace the entire carbohydrate backbone in one go. The duration of the spin-lock pulse, or "mixing time," is a key parameter; longer mixing times (e.g., 80-120 ms) allow magnetization to travel further across the spin system.[8][10]

  • HSQC-TOCSY: This advanced experiment combines the features of HSQC and TOCSY. It provides TOCSY correlations with the superior resolution of the ¹³C dimension.[12] This means you can trace the entire proton spin system starting from a specific C-H group, which is invaluable for molecules with extreme ¹H overlap.[5][12]

Q2: The anomeric proton (H-1) is crucial for my analysis, but it's partially overlapped. How can I unambiguously assign it and determine its coupling constant?

A2: Correctly identifying the anomeric proton is critical for confirming the α-configuration. For phenyl α-D-mannopyranoside, you expect a small ³J_H1,H2_ coupling constant (typically < 4 Hz) because of the equatorial-axial relationship between H-1 and H-2.[13][14]

Workflow for Anomeric Proton Assignment:

  • HSQC: The anomeric proton (H-1) is attached to the anomeric carbon (C-1), which has a very distinct chemical shift in the ¹³C spectrum (typically 90-100 ppm).[1] The HSQC experiment will show a clear correlation between H-1 and C-1, providing an unambiguous assignment even with ¹H overlap.

  • 1D-TOCSY: This is a highly effective experiment for confirmation. By selectively irradiating the suspected H-1 signal, you can observe magnetization transfer to all other protons within the mannose spin system (H-2, H-3, H-4, etc.).[8] This definitively proves the signal belongs to the mannose ring and allows you to assign the rest of the spin system.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons over two to three bonds. A key correlation to look for is between the anomeric proton (H-1) and the phenyl ring's ipso-carbon (the carbon directly attached to the glycosidic oxygen).[15][16] This correlation confirms the connectivity between the sugar and the aglycone.

The following diagram illustrates a logical workflow for resolving spectral overlap and achieving full assignment.

G cluster_1D 1D NMR Analysis cluster_Optimize Optimization (Optional) cluster_2D 2D NMR Elucidation cluster_Final Final Assignment H1_NMR Acquire ¹H NMR Overlap Identify Peak Overlap (e.g., 3.5-4.5 ppm) H1_NMR->Overlap Solvent Change Solvent (DMSO-d₆, Pyridine-d₅) Overlap->Solvent HSQC HSQC (Resolve ¹H via ¹³C) Overlap->HSQC Solvent->HSQC Temp Vary Temperature Temp->HSQC Field Use Higher Field Field->HSQC TOCSY TOCSY / COSY (Assign Spin Systems) HSQC->TOCSY HMBC HMBC (Confirm Connectivity) TOCSY->HMBC Assign Full Structural Assignment HMBC->Assign

Caption: A systematic workflow for resolving NMR peak overlap.

Q3: Are there any non-2D NMR methods to improve signal dispersion, particularly if instrument time is limited?

A3: Yes, besides changing solvents, the classical method involves using Lanthanide Shift Reagents (LSRs).

LSRs are paramagnetic complexes, typically containing europium (Eu) or praseodymium (Pr), that can reversibly bind to Lewis basic sites in a molecule, such as the hydroxyl groups of the mannose ring.[17] This interaction induces large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[17][18]

  • Principle: The magnitude of the shift is dependent on the distance and angle between the lanthanide ion and the proton. Protons closer to the binding site will experience a larger shift.[19] By adding small, incremental amounts of an LSR (e.g., Eu(fod)₃) to the NMR sample, you can progressively spread the overlapping signals apart.

  • Application: This can turn a complex, indecipherable multiplet into a first-order pattern where coupling constants can be easily measured.

  • Limitations: LSRs can cause significant line broadening, which can reduce resolution if too much is added.[18] The binding is also competitive among the different hydroxyl groups, which can complicate the analysis. While powerful, this technique has been largely superseded by 2D NMR methods but remains a useful tool in specific situations.

Experimental Protocols
Protocol 1: Acquiring a 2D TOCSY Spectrum

This protocol is designed to identify all protons within the mannose spin system.

  • Sample Preparation: Dissolve 5-10 mg of phenyl α-D-mannopyranoside in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Tune and shim the spectrometer using standard procedures. Acquire a standard 1D ¹H spectrum to verify shimming and determine spectral width.

  • TOCSY Parameter Setup:

    • Pulse Program: Select a standard TOCSY pulse sequence (e.g., mlevph or similar with water suppression if needed).

    • Spectral Width (F2 and F1): Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).

    • Mixing Time (D9): This is the most critical parameter. For a complete spin system in a sugar, a long mixing time of 80-120 ms is recommended to allow magnetization to propagate through the entire ring.[8] You may want to run a quick TOCSY with a short mixing time (~20 ms) first, which will resemble a COSY spectrum.[10]

    • Acquisition Time (AQ): Set to ~0.2-0.3 seconds.

    • Number of Scans (NS): Typically 4-16 scans per increment, depending on sample concentration.

    • Number of Increments (F1): Use 256-512 increments for good resolution in the indirect dimension.

  • Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase correct the spectrum and reference it appropriately.

Protocol 2: Acquiring a 2D ¹H-¹³C HSQC Spectrum

This protocol is used to resolve overlapping proton signals via their attached carbons.

  • Sample Preparation: Use the same sample as for the TOCSY experiment.

  • Instrument Setup: After acquiring the ¹H spectrum, acquire a 1D ¹³C spectrum to determine the required spectral width for carbon.

  • HSQC Parameter Setup:

    • Pulse Program: Select a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Spectral Width (F2 - ¹H): Set to cover all proton signals.

    • Spectral Width (F1 - ¹³C): Set to cover the expected carbon chemical shift range (e.g., 50-160 ppm to include both the sugar and aromatic regions).

    • One-Bond Coupling Constant (¹J_CH): Set the value for CNST13 (or equivalent parameter) to an average one-bond C-H coupling constant, typically 145 Hz for carbohydrates and aromatics.[15]

    • Acquisition Time (AQ): ~0.15-0.2 seconds.

    • Number of Scans (NS): 8-32 scans per increment.

    • Number of Increments (F1): 256-400 increments are usually sufficient.

  • Processing: Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) and perform the 2D Fourier transform.

The diagram below illustrates the different types of correlations you will observe in these key 2D experiments.

G cluster_mol Phenyl α-D-mannopyranoside C1 C1 C2 C2 C_ipso C_ipso H1 H1 H1->C1 HSQC (¹J) H1->C2 HMBC (²J, ³J) H2 H2 H1->H2 COSY (³J) H3 H3 H1->H3 TOCSY H1->C_ipso HMBC (²J, ³J) H2->C2 HSQC (¹J) C3 C3 H2->H3 COSY (³J) H3->C3 HSQC (¹J)

Caption: Key 2D NMR correlations for structure elucidation.

References
  • Hall, L. D., & Sanders, J. K. M. (1980). Novel Chemical Shift Changes of Carbohydrates Induced by Lanthanide Shift Reagents: Some Experimental Optimizations. Canadian Journal of Chemistry, 58(23), 2473-2479. Retrieved from [Link]

  • Columbia University. (n.d.). TOCSY - NMR Core Facility. Retrieved from [Link]

  • Semenov, D. E., et al. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules, 26(8), 2333. Retrieved from [Link]

  • Stader, D., & Peter, C. (2019). Design and applications of lanthanide chelating tags for pseudocontact shift NMR spectroscopy with biomacromolecules. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 49-81. Retrieved from [Link]

  • Kemp, M. T. (2018). Optimizing Protocols for Carbohydrate NMR Chemical Shift Computations. University of South Florida Scholar Commons. Retrieved from [Link]

  • University of Southampton. (n.d.). Sucrose 2D NMR Spectra. Southampton Chemistry Analytical Solutions. Retrieved from [Link]

  • Mishu, M. R., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18566-18577. Retrieved from [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(15), 7945-7995. Retrieved from [Link]

  • Bruker. (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

  • Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In Glycoscience (pp. 535-575). Springer, Berlin, Heidelberg. Retrieved from [Link]

  • Mishu, M. R., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18566-18577. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • Speciale, I., et al. (2022). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Carbohydrate Polymers, 277, 118885. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(15), 7945-7995. Retrieved from [Link]

  • Toukach, P. V., & Ananikov, V. P. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews, 42(21), 8376-8415. Retrieved from [Link]

  • Nanalysis. (2019). Getting COSY with the TOCSY Experiment. Retrieved from [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Ståhle, J., et al. (2022). Structural elucidation of the O-antigen polysaccharide from Escherichia coli O125ac and biosynthetic aspects thereof. Glycobiology, 32(12), 1098-1107. Retrieved from [Link]

  • JEOL. (2026). HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

Sources

Troubleshooting variability in FimH inhibition IC50 values

Author: BenchChem Technical Support Team. Date: March 2026

FimH Antagonist Assay Support Center: Troubleshooting IC50 Variability

Welcome to the technical support center for FimH antagonist development. FimH, the bacterial adhesin located at the tip of Escherichia coli type 1 fimbriae, is a highly dynamic target. Its interaction with mannosylated glycoproteins on the host epithelium is mechanically regulated. If you are experiencing high inter-assay or inter-laboratory variability in your IC50 values, this guide will help you diagnose and resolve the underlying mechanistic and methodological issues.

Section 1: Core Concepts & The Catch-Bond Conundrum (FAQ)

Q: Why do my IC50 values shift by 100-fold between my biochemical cell-free assay and my cell-based flow assay? Causality & Expert Insight: This is the most common source of FimH IC50 variability and stems directly from the protein construct used and the physical environment of the assay. FimH operates via a mechanical "catch-bond" mechanism[1]. In the absence of tensile force (static conditions), the C-terminal pilin domain (PD) allosterically interacts with the N-terminal lectin domain (LD), accelerating ligand dissociation by 100,000-fold and maintaining a low-affinity (T-state) conformation[1]. When shear stress is applied (e.g., in a microfluidic flow chamber or the human urinary tract), the domains separate, locking the LD into a high-affinity (R-state) conformation[2][3].

If your cell-free assay uses an isolated Carbohydrate Recognition Domain (CRD/LD), it lacks the regulatory pilin domain and is permanently locked in the high-affinity state, yielding artificially potent (nanomolar) IC50 values[4]. Conversely, cell-based assays using full-length fimbriae under static conditions will yield micromolar to millimolar IC50s because the protein remains in the low-affinity state without shear force[5].

FimH_CatchBond Static Static Conditions (Low Shear Stress) TState T-State (Low Affinity) LD & PD Interacting Static->TState No mechanical force Flow Flow Conditions (High Shear Stress) RState R-State (High Affinity) LD & PD Separated Flow->RState Tensile force applied WeakBinding Weak Mannose Binding Rapid Dissociation TState->WeakBinding IC50 in high μM StrongBinding Strong Mannose Binding Catch-Bond Formed RState->StrongBinding IC50 in low nM WeakBinding->RState Force application

FimH allosteric catch-bond mechanism under shear stress.

Q: I am using full-length FimH. Why am I still seeing inconsistent IC50s across different plate coatings? Causality & Expert Insight: The valency and specific glycan structure of your coating substrate drastically alter binding dynamics. FimH has different shear thresholds depending on the target. Binding to mono-mannose (1M, e.g., Mannose-BSA) requires a strict shear threshold to adhere[6]. However, binding to tri-mannose or high-mannose glycans (3M, e.g., RNase B) lacks a strict shear threshold, allowing significant binding even under static conditions, though binding strength is still enhanced by shear[6].

Section 2: Substrate Selection & Quantitative Baselines

To standardize your assays, you must align your substrate and FimH construct. Below is a comparative matrix of common FimH assay configurations to help you benchmark your expected IC50 ranges.

Assay FormatFimH SourceSubstrateShear StressExpected IC50 Baseline (Ref: α-D-mannose)Primary Use Case
ELLSA (Static) Recombinant CRDRNase B (3M)NoneLow mM (~1-5 mM)High-throughput primary screening[7][8].
Flow Cytometry UPEC (UTI89)5637 Bladder CellsNone (Static)High mM (~20-50 mM)Evaluating physiological cell adherence[4].
Flow Chamber UPEC (MSC95-FimH)Mannose-BSA (1M)1 dyne/cm²Low mM (~1-2 mM)Simulating physiological urinary flow[9].
Hemagglutination Whole BacteriaGuinea Pig ErythrocytesNoneHigh mMLegacy functional validation[4][8].

Section 3: Self-Validating Experimental Protocols

To minimize variability, we recommend adopting the Enzyme-Linked Lectinosorbent Assay (ELLSA) for robust, cell-free primary screening, followed by a Flow-Chamber Shear Stress Assay for physiological validation.

Protocol 1: Standardized Cell-Free ELLSA (RNase B Substrate)

This protocol utilizes RNase B, which possesses a complex mixture of oligomannose glycans analogous to eukaryotic cells, providing a rich, consistent target for FimH[7].

Self-Validation Check: Always include Methyl α-D-mannopyranoside (MeMan) as an internal reference. Its Relative Inhibitory Potency (RIP) is defined as 1, allowing you to normalize IC50 values across different runs and correct for batch-to-batch protein variability[5].

Step-by-Step Methodology:

  • Plate Coating: Coat Maxisorp 96-well microplates with 100 µL of 5 mg/mL Bovine RNase B in 100 mM carbonate/bicarbonate buffer (pH 9.6). Incubate overnight at 4°C[7].

  • Washing & Blocking: Wash wells 3 times with PBS containing 0.05% Tween-20 (PBST). Block with 200 µL of 2% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.

  • Competitive Co-Incubation: Pre-incubate purified FimH lectin (LD) with varying concentrations of your antagonist (or MeMan control) for 30 minutes. Add 100 µL of this mixture to the RNase B-coated wells. Incubate for 1 hour at room temperature[7].

  • Detection: Wash 3 times with PBST. Add 100 µL of primary anti-FimH antibody (diluted in PBST + 0.1% BSA) for 1 hour. Wash, then add HRP-conjugated secondary antibody for 1 hour[10].

  • Readout: Add TMB substrate. Stop the reaction with 1M H₂SO₄ after 15 minutes. Read optical density (OD) at 450 nm using a microplate reader[7][10]. Calculate the IC50 as the concentration inhibiting 50% of the maximum FimH binding.

ELLSA_Workflow Coat 1. Coat Plate (RNase B) Block 2. Block (2% BSA/PBS) Coat->Block Incubate 3. Co-Incubate (FimH + Antagonist) Block->Incubate Detect 4. Detect (Anti-FimH + HRP) Incubate->Detect Read 5. Readout (OD 450nm) Detect->Read

Step-by-step workflow for the cell-free FimH ELLSA protocol.

Protocol 2: Flow-Chamber Shear Stress Assay

To evaluate antagonists under physiological conditions, static cell assays are insufficient. This protocol utilizes microfluidic biochips to apply controlled shear stress, activating the FimH catch-bond[9].

Step-by-Step Methodology:

  • Biochip Preparation: Coat microfluidic channels (e.g., Vena8 Fluoro+ biochips) overnight at 4°C with 200 µg/mL D-mannose-BSA (1M) or 100 µg/mL RNase B (3M)[11]. Block with PBS + 0.2% BSA.

  • Bacterial Preparation: Grow UPEC (e.g., MSC95-FimH) to exponential phase. Wash and resuspend in PBS to a concentration of 1 × 10⁸ CFU/mL.

  • Antagonist Pre-treatment: Incubate the bacterial suspension with serial dilutions of the FimH antagonist for 15 minutes at 37°C.

  • Flow Application: Perfuse the bacterial/antagonist suspension through the biochip using a microfluidic pump at a constant shear stress of 1 dyne/cm² for 5 minutes[9].

  • Quantification: Use phase-contrast or fluorescence microscopy to record adherence every second. Count the total number of firmly adherent bacteria per high-power field (HPF) after 5 minutes[9]. IC50 is the concentration reducing adherent bacteria by 50% compared to the untreated flow control.

Section 4: Buffer & Environmental Variables

Q: How do pH and divalent cations affect FimH-mannose interactions? Causality & Expert Insight: Unlike human C-type lectins (which strictly require calcium for carbohydrate recognition), FimH binding to mannose is not dependent on divalent cations[12]. However, the presence of high salt concentrations or extreme pH shifts can alter the electrostatic interactions at the tyrosine gate of the FimH binding pocket, leading to erratic IC50 readouts. Standardize your assay buffer to 20 mM HEPES (pH 7.4), 150 mM NaCl, and 10 mM CaCl₂ (if multiplexing with human lectins) to maintain physiological relevance and ensure the structural integrity of the FimH lectin domain[12].

References

1.[5] FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. MDPI.[Link] 2.[7] Novel enzyme-linked lectino sorbent assay for screening antagonists of bacterial adhesion. Europa.[Link] 3.[4] A Flow Cytometry-Based Assay for Screening FimH Antagonists. ResearchGate.[Link] 4.[11] Adhesion of Escherichia coli under flow conditions reveals potential novel effects of FimH mutations. PMC.[Link] 5.[9] Adhesion of Escherichia coli under flow conditions reveals potential novel effects of FimH mutations. ResearchGate.[Link] 6.[1] Catch-bond mechanism of the bacterial adhesin FimH. PMC.[Link] 7.[6] Catch bond-mediated adhesion without a shear threshold: trimannose versus monomannose interactions with the FimH adhesin of Escherichia coli. PubMed.[Link] 8.[2] FimH Forms Catch Bonds That Are Enhanced by Mechanical Force Due to Allosteric Regulation. PMC.[Link] 9.[12] Target Selectivity of FimH Antagonists. ACS Publications.[Link] 10.[3] FimH Forms Catch Bonds That Are Enhanced by Mechanical Force Due to Allosteric Regulation. ETH Zurich.[Link] 11.[10] IC50 measurements of different mannosides towards their ability to block FimH interaction. ResearchGate.[Link] 12.[8] Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. PMC.[Link]

Sources

Technical Support Center: Enhancing the Stability of Phenyl alpha-D-mannopyranoside Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenyl alpha-D-mannopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the preparation, storage, and troubleshooting of stock solutions to ensure experimental reproducibility and success.

Introduction

Phenyl alpha-D-mannopyranoside is a valuable glycoside used in a variety of biochemical applications, including as a substrate for α-mannosidase activity assays and in the development of targeted drug delivery systems.[1] The stability of its stock solutions is paramount for obtaining accurate and reliable experimental results. This guide will delve into the factors influencing the stability of Phenyl alpha-D-mannopyranoside and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Phenyl alpha-D-mannopyranoside stock solutions?

A1: Phenyl alpha-D-mannopyranoside is soluble in water due to its polar hydroxyl groups.[1] For general use, sterile, high-purity water (e.g., Milli-Q® or equivalent) is the recommended solvent. For applications requiring anhydrous conditions or to potentially enhance stability, anhydrous dimethyl sulfoxide (DMSO) or ethanol can be used. However, it is crucial to consider the compatibility of these organic solvents with your downstream experimental system, as they can be toxic to cells at certain concentrations.

Q2: What are the ideal storage conditions for Phenyl alpha-D-mannopyranoside stock solutions?

A2: For optimal stability, stock solutions of Phenyl alpha-D-mannopyranoside should be stored at low temperatures. For short-term storage (up to one week), 2-8°C is recommended. For long-term storage, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: My Phenyl alpha-D-mannopyranoside solution has turned slightly yellow. Is it still usable?

A3: A slight yellow tint in the solution, particularly after exposure to light or elevated temperatures, may indicate some level of degradation. While minor discoloration might not significantly impact all applications, it is a sign of potential instability. It is advisable to prepare a fresh stock solution to ensure the accuracy of your experiments. For sensitive assays, using a discolored solution is not recommended.

Q4: Can I autoclave my Phenyl alpha-D-mannopyranoside solution to sterilize it?

A4: Autoclaving is not recommended for Phenyl alpha-D-mannopyranoside solutions. The high temperatures during autoclaving can accelerate the hydrolysis of the glycosidic bond, leading to the degradation of the compound into phenol and mannose.[1] To prepare a sterile solution, it is best to dissolve the solid compound in a sterile solvent and handle it under aseptic conditions, or to filter-sterilize the solution through a 0.22 µm filter.

Troubleshooting Guide: Degradation of Phenyl alpha-D-mannopyranoside Stock Solutions

This section provides a systematic approach to identifying and resolving issues related to the instability of Phenyl alpha-D-mannopyranoside stock solutions.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_Observe Observation cluster_Investigate Investigation cluster_Action Corrective Actions cluster_Confirm Confirmation observe Inconsistent experimental results or visible changes in stock solution (e.g., color change, precipitation) check_storage Review Storage Conditions: - Temperature (2-8°C short-term, -20°C/-80°C long-term) - Light exposure (use of amber vials) - Freeze-thaw cycles observe->check_storage Potential Issue check_prep Review Solution Preparation: - Solvent quality (high-purity water, anhydrous DMSO) - pH of the solution - Sterilization method (filter-sterilization, not autoclaving) observe->check_prep Potential Issue check_purity Assess Purity of Solid Compound: - Check Certificate of Analysis - Consider initial purity testing if necessary observe->check_purity Potential Issue prep_fresh Prepare a fresh stock solution using best practices. check_storage->prep_fresh check_prep->prep_fresh check_purity->prep_fresh aliquot Aliquot for single use to avoid freeze-thaw cycles. prep_fresh->aliquot protect_light Store in amber vials or protect from light. prep_fresh->protect_light optimize_pH Adjust pH of aqueous solutions to be near neutral (pH 6-8). prep_fresh->optimize_pH confirm Perform a stability check of the new stock solution over time using a suitable analytical method (e.g., HPLC). aliquot->confirm protect_light->confirm optimize_pH->confirm

Caption: A logical workflow for troubleshooting the instability of Phenyl alpha-D-mannopyranoside solutions.

Understanding Degradation Pathways

The primary degradation pathway for Phenyl alpha-D-mannopyranoside in solution is the hydrolysis of the α-glycosidic bond. This reaction is catalyzed by acidic or basic conditions and elevated temperatures, yielding D-mannose and phenol.[1]

Degradation_Pathway PAM Phenyl alpha-D-mannopyranoside Products D-Mannose + Phenol PAM->Products Hydrolysis Stressors Stress Conditions: - Acidic or Basic pH - High Temperature - Light Exposure Stressors->PAM

Caption: Primary degradation pathway of Phenyl alpha-D-mannopyranoside.

Impact of pH on Stability

Glycosidic bonds are generally most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can significantly accelerate the rate of hydrolysis. For aqueous stock solutions, it is recommended to use a buffer system to maintain a pH between 6 and 8.

pH RangeExpected StabilityPrimary Degradation Mechanism
< 4LowAcid-catalyzed hydrolysis
4 - 6Moderate to HighSlow hydrolysis
6 - 8High (Optimal) Minimal hydrolysis
> 8LowBase-catalyzed hydrolysis
Impact of Temperature on Stability

As with most chemical reactions, the rate of hydrolysis of Phenyl alpha-D-mannopyranoside increases with temperature. Therefore, it is crucial to store stock solutions at low temperatures to minimize degradation. The following table provides general guidance on storage temperatures and their impact on stability.

Storage TemperatureRecommended DurationImpact on Stability
Room Temperature (~25°C)Not recommended for solutionsSignificant degradation can occur over a short period.
2 - 8°CShort-term (up to 1 week)Slows degradation significantly compared to room temperature.
-20°CLong-term (months)Greatly minimizes degradation. Recommended for aliquoted stock solutions.
-80°CExtended long-termOptimal for preserving the integrity of the compound over extended periods.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of Phenyl alpha-D-mannopyranoside.

Materials:

  • Phenyl alpha-D-mannopyranoside (solid)

  • High-purity, sterile water (e.g., Milli-Q®)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Calculation: Calculate the mass of Phenyl alpha-D-mannopyranoside required to prepare the desired volume and concentration of the stock solution (Molecular Weight: 256.25 g/mol ). For example, for 10 mL of a 10 mM solution, you would need 25.63 mg.

  • Weighing: Accurately weigh the calculated amount of Phenyl alpha-D-mannopyranoside powder in a clean, dry weighing boat.

  • Dissolution: Transfer the powder to a sterile container and add the appropriate volume of sterile, high-purity water.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended): If a sterile solution is required, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

A forced degradation study is a valuable tool to understand the degradation profile of a compound and to develop a stability-indicating analytical method. This protocol provides a general framework for a forced degradation study of Phenyl alpha-D-mannopyranoside.

Objective: To intentionally degrade Phenyl alpha-D-mannopyranoside under various stress conditions to identify potential degradation products.

Materials:

  • 10 mM Phenyl alpha-D-mannopyranoside stock solution

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Heating block or water bath

  • Photostability chamber or a light source with controlled UV and visible light output

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare separate aliquots of the 10 mM Phenyl alpha-D-mannopyranoside stock solution for each stress condition.

  • Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours), as base-catalyzed degradation can be rapid.

  • Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a set duration (e.g., 24 hours).

  • Thermal Degradation: Place an aliquot of the stock solution in a heating block or water bath at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48 hours).

  • Photodegradation: Expose an aliquot to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][3][4] Keep a control sample wrapped in foil to protect it from light.

  • Sample Analysis: At the end of each stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a suitable analytical method, such as HPLC, to identify and quantify the parent compound and any degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the amount of intact Phenyl alpha-D-mannopyranoside and separating it from its degradation products.

Objective: To develop an HPLC method capable of separating Phenyl alpha-D-mannopyranoside from its primary degradation products (phenol and D-mannose).

Suggested HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). A typical gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-30 min: 50% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV detection at a wavelength where both Phenyl alpha-D-mannopyranoside and phenol have reasonable absorbance (e.g., 270 nm). D-mannose does not have a significant UV chromophore and would require a different detection method (e.g., refractive index or derivatization) if its quantification is necessary.

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

References

  • SGS. (2011). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Klimatest. (n.d.). Photostability of Pharmaceuticals. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Journal of the American Chemical Society. (2016). C2-Oxyanion Neighboring Group Participation: Transition State Structure for the Hydroxide-Promoted Hydrolysis of 4-Nitrophenyl α-d-Mannopyranoside. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl alpha-D-mannopyranoside. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Phenol Removal in Glycoside Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in carbohydrate chemistry: the quantitative removal of unreacted phenol during the synthesis of Phenyl α-D-mannopyranoside.

Whether you are performing a Lewis acid-catalyzed Fischer glycosidation or a Helferich method synthesis, residual phenol is highly toxic, carries a strong odor, and frequently interferes with downstream biological assays (such as Concanavalin A binding studies). This guide provides field-proven, self-validating methodologies to ensure absolute purity of your final product.

Troubleshooting & FAQs

Q: Why is unreacted phenol so difficult to remove from unprotected glycosides via standard evaporation? A: Phenol acts as both a reactant and often a co-solvent in these reactions. It has a remarkably high boiling point (181.7 °C) and forms strong intermolecular hydrogen bonds with the hydroxyl groups of the unprotected phenyl α-D-mannopyranoside. Attempting to remove it via rotary evaporation or high vacuum often leads to co-concentration rather than separation. Furthermore, phenol's moderate water solubility (~8.3 g/100 mL at 20 °C) means it will stubbornly remain in the aqueous phase alongside your highly polar unprotected glycoside unless chemically forced to partition [1].

Q: At what stage of the synthesis is it optimal to remove the phenol? A: The most strategic intervention point is before the Zemplén deacetylation (deprotection) step. When the glycoside is still peracetylated (e.g., tetra-O-acetyl-phenyl-α-D-mannopyranoside), it is highly lipophilic and soluble in organic solvents like dichloromethane (DCM). Phenol possesses a pKa of 9.95. By washing the organic layer with a strong aqueous base (pH > 11), phenol is deprotonated into sodium phenoxide, which is entirely water-soluble and easily discarded, leaving the protected glycoside safely in the organic phase[2].

Q: I have already deacetylated my product, and it is now in an aqueous solution with residual phenol. Can I still use extraction? A: Yes, but the phase dynamics are inverted. Because the unprotected glycoside is highly water-soluble, you must keep the aqueous solution at a neutral or slightly acidic pH (pH 6–7). At this pH, phenol remains protonated and retains its lipophilic character. By washing the aqueous phase with a moderately polar organic solvent like diethyl ether or ethyl acetate, the phenol will partition into the organic layer, leaving the purified glycoside in the aqueous layer [1].

Q: Are there non-extractive, green-chemistry methods for removing phenol from the aqueous phase? A: Yes. Recent advancements in biocatalysis utilize peroxidases (e.g., from potato pulp or turnip) combined with hydrogen peroxide to oxidatively polymerize phenol. The enzyme converts phenol into phenoxy radicals, which spontaneously polymerize into insoluble polyphenols. These solid precipitates can then be easily removed via simple filtration or centrifugation, leaving the glycoside intact in the aqueous phase [3].

Strategic Workflow & Decision Matrix

G Start Crude Reaction Mixture (Contains Phenol) Check Is the Glycoside Protected or Unprotected? Start->Check Protected Protected (O-Acetylated) Soluble in DCM Check->Protected Unprotected Unprotected (Free OH) Soluble in Water Check->Unprotected BaseWash Wash with 1M NaOH (aq) (pH > 11) Protected->BaseWash NeutralExt Extract with Diethyl Ether (pH 6-7) Unprotected->NeutralExt OrgPhase1 Organic Phase: Pure Protected Glycoside BaseWash->OrgPhase1 Retains Product AqPhase1 Aqueous Phase: Sodium Phenoxide (Discard) BaseWash->AqPhase1 Removes Impurity AqPhase2 Aqueous Phase: Pure Unprotected Glycoside NeutralExt->AqPhase2 Retains Product OrgPhase2 Organic Phase: Phenol (Discard) NeutralExt->OrgPhase2 Removes Impurity

Decision matrix for selecting the optimal phenol extraction pathway based on glycoside state.

Quantitative Comparison of Phenol Removal Strategies

Removal StrategyTarget Glycoside StateReagents RequiredPhenol Removal EfficiencyRelative CostScalability
Alkaline LLE Protected (O-Acetylated)1M NaOH, DCM>99%LowHigh
Neutral LLE Unprotected (Free OH)Diethyl Ether, Water~95%LowHigh
Enzymatic Polymerization Unprotected (Free OH)Peroxidase, H2O290–95%MediumMedium
Solid-Phase Adsorption Unprotected (Free OH)XAD-4 Resin, Water>98%HighLow

Self-Validating Experimental Protocols

Protocol A: Alkaline Liquid-Liquid Extraction (For Protected Intermediates)

Causality: This protocol exploits the pKa difference between the acidic phenol (pKa 9.95) and the neutral peracetylated glycoside. At pH > 11, phenol is converted to the highly polar phenoxide anion, forcing it into the aqueous phase. Methodology:

  • Dissolve the crude peracetylated reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Transfer the solution to a separatory funnel and add an equal volume of cold 1 M NaOH (aq).

  • Shake vigorously, venting frequently to release pressure. Allow the phases to separate completely.

  • Collect the lower organic layer (containing the protected product). Discard the upper aqueous layer (containing sodium phenoxide).

  • Repeat the NaOH wash two additional times to ensure >99% phenol removal.

  • Wash the organic layer once with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validating Check: Analyze the organic phase via Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1). Phenol (which stains strongly with iodine or UV 254 nm) should be completely absent from the product spot. If phenol is still visible at the solvent front, repeat Step 2.

Protocol B: Neutral Organic Wash (For Unprotected Glycosides)

Causality: This relies on the differential solubility of protonated phenol (soluble in ether) versus the polyhydroxylated glycoside (insoluble in ether). Methodology:

  • Dissolve the crude unprotected phenyl α-D-mannopyranoside in distilled water (10 mL per gram).

  • Verify the pH is between 6.0 and 7.0. Adjust with dilute HCl or NaHCO3 if necessary.

  • Transfer to a separatory funnel and add an equal volume of diethyl ether (or ethyl acetate).

  • Shake gently to avoid the formation of emulsions. Allow the phases to separate.

  • Drain the lower aqueous layer (containing the product) into a clean flask. Discard the upper organic layer (containing phenol).

  • Repeat the ether wash 3–4 times.

  • Lyophilize (freeze-dry) the aqueous layer to yield the pure solid glycoside.

Self-Validating Check: Monitor the UV absorbance of the aqueous phase at 270 nm (phenol's λmax). The absorbance should drop to baseline after successive washes, confirming the quantitative removal of phenol.

Protocol C: Enzymatic Polymerization (Biocatalytic Depletion)

Causality: Peroxidases catalyze the H2O2-dependent one-electron oxidation of phenol into phenoxy radicals, which couple to form insoluble polymers, physically separating the impurity from the soluble glycoside [4]. Methodology:

  • Dissolve the crude aqueous mixture in a 50 mM phosphate buffer (pH 7.3).

  • Add immobilized turnip peroxidase or potato pulp extract (approx. 400 mg per 10 mL).

  • Initiate the reaction by adding H2O2 to a final concentration of 2.5 mM.

  • Incubate the mixture at 20 °C in an orbital shaker (200 rpm) for 2 hours.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the insoluble polyphenols.

  • Decant the supernatant containing the pure glycoside and lyophilize.

Self-Validating Check: The reaction mixture will visibly change from clear to cloudy/brown as the polyphenol precipitates. Complete precipitation and a clear supernatant post-centrifugation indicate successful conversion.

G A Aqueous Mixture (Glycoside + Phenol) B Add Peroxidase + H2O2 A->B C Phenoxy Radicals Formation B->C Oxidation D Polymerization into Insoluble Polyphenols C->D Spontaneous E Filtration / Centrifugation D->E Physical Separation F Phenol-Free Aqueous Glycoside E->F Supernatant

Biocatalytic depletion of phenol via peroxidase-mediated oxidative polymerization.

References

  • Title: Practical β-Stereoselective O-Glycosylation of Phenols with Penta-O-acetyl-β-D-glucopyranose Source: ResearchGate URL: [Link]

  • Title: Removal of Phenol from Synthetic and Industrial Wastewater by Potato Pulp Peroxidases Source: PubMed Central (NIH) URL: [Link]

  • Title: US2807654A - Process for extraction of phenol from aqueous mixtures Source: Google Patents URL
  • Title: An enzymatic method for removal of phenol from industrial effluent Source: PubMed (NIH) URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Phenyl α-D-mannopyranoside Purity by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and Methodological Deep Dive for Researchers and Drug Development Professionals

In the realms of glycobiology, inhibitor screening, and pharmaceutical development, the purity of a starting material or research compound is not merely a quality metric; it is the foundation upon which reliable and reproducible data are built. Phenyl α-D-mannopyranoside, a key substrate for mannosidase enzymes and a building block for more complex glycoconjugates, is no exception.[1][2] Ensuring its purity is paramount to preventing confounding experimental results and meeting stringent regulatory standards.

This guide provides a comprehensive framework for the validation of Phenyl α-D-mannopyranoside purity, championing High-Performance Liquid Chromatography (HPLC) as the gold-standard analytical technique. We will delve into the causality behind methodological choices, present a fully validated protocol, and objectively compare HPLC with alternative analytical strategies. Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a self-validating and trustworthy system.[3][4][5][6]

The Primacy of HPLC in Purity Assessment

High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry for several compelling reasons. Its high resolving power allows for the separation of the main analyte from closely related impurities, such as anomers, degradation products, or synthetic precursors.[7][[“]] Furthermore, when coupled with a UV detector, HPLC provides a robust and linear response, making it ideal for the precise quantification of both the active compound (assay) and its impurities.[[“]]

The choice of HPLC parameters is a critical decision driven by the physicochemical properties of Phenyl α-D-mannopyranoside. The molecule consists of a polar mannose sugar moiety and a non-polar phenyl group.[9] This amphiphilic nature makes it perfectly suited for Reversed-Phase HPLC (RP-HPLC).

  • Column Selection : A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and serves as an excellent starting point. The separation is primarily driven by hydrophobic interactions between the phenyl ring of the analyte and the C18 alkyl chains on the stationary phase. For potentially enhanced selectivity, an L11 (Phenyl) stationary phase could be employed. This phase can introduce π-π interactions between its phenyl groups and the analyte's phenyl ring, offering a different separation mechanism that can be advantageous for resolving aromatic positional isomers or related substances.[10]

  • Mobile Phase : A gradient elution using a mixture of water and a polar organic solvent (typically acetonitrile or methanol) is recommended. A gradient approach ensures that both early-eluting polar impurities and later-eluting non-polar impurities are eluted as sharp, well-defined peaks within a reasonable timeframe. The use of a buffer or acid modifier (e.g., 0.1% formic acid) is crucial to control the ionization state of any acidic or basic functional groups and ensure reproducible retention times.[10]

  • Detection : The presence of the phenyl group provides a strong chromophore, making UV detection the ideal choice. Based on similar phenyl glycoside compounds, a detection wavelength of approximately 256 nm is expected to provide excellent sensitivity.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for establishing a validated HPLC method, from initial development through to routine implementation, grounded in ICH principles.[4][5]

HPLC_Validation_Workflow cluster_0 Phase 1: Development & Definition cluster_2 Phase 3: Implementation ATP Define Analytical Target Profile (ATP) [ICH Q14] Dev Method Development & Optimization ATP->Dev Guides Development Proto Finalize Validation Protocol Dev->Proto Defines Method Spec Specificity Lin Linearity Acc Accuracy Prec Precision (Repeatability & Intermediate) LoD LOD / LOQ Rob Robustness SOP Standard Operating Procedure (SOP) Prec->SOP Validation Complete SST System Suitability Test (SST) per Analysis SOP->SST Mandates Routine Routine Purity Analysis SST->Routine Pass/Fail Gateway

Caption: A logical workflow for HPLC method validation.

Experimental Protocol: Validated Purity Determination by RP-HPLC

This protocol outlines a robust method for the purity determination of Phenyl α-D-mannopyranoside. It incorporates system suitability checks to ensure the validity of results on a per-run basis.

1. Apparatus and Materials

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Phenyl α-D-mannopyranoside reference standard (≥99.5% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥98%).

2. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolution and efficiency for this compound type.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier ensures protonation of silanols and sharp peak shapes.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minEnsures elution of all potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 256 nmWavelength for optimal absorbance of the phenyl chromophore.

3. Preparation of Solutions

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of Phenyl α-D-mannopyranoside reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

4. System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in pharmacopeial chapters like USP <621>.[3][11][12][13]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, indicating good chromatography.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector.

5. Analysis and Calculation Inject the Sample Solution in duplicate. Calculate the purity using the area percent method, assuming all impurities have a similar response factor at 256 nm.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A Comparative Guide to Purity Assessment Techniques

While HPLC is the gold standard for quantitative purity analysis, other techniques offer complementary information. The choice of method should align with the analytical objective. A scientist may need a quick qualitative check, structural confirmation, or identification of an unknown impurity.

Method_Comparison Start Analytical Goal HPLC HPLC + High Resolution + Quantitative + Validated (ICH) - Destructive - Limited ID capability Start->HPLC Quantitative Purity & Assay TLC TLC - Low Resolution - Semi-Quantitative + Fast & Cheap + Good for screening - Low Sensitivity Start->TLC Rapid Screening NMR NMR + Structural Info + qNMR possible + Non-destructive - Low Sensitivity - Complex mixtures difficult Start->NMR Structure Confirmation LCMS LC-MS + High Sensitivity + Mass Info (ID) + Quantitative - Expensive - Requires expertise Start->LCMS Impurity ID & Quantification

Caption: Decision guide for selecting an analytical method.

Comparative Summary Table

TechniquePrimary UseProsCons
HPLC-UV Quantitative Purity & Assay High resolution; Excellent precision and accuracy; Well-established for regulatory validation.Destructive; Limited structural information for unknown peaks.
TLC Rapid Qualitative ScreeningFast; Inexpensive; Simple to perform.[14]Low sensitivity; Semi-quantitative at best; Poor resolution compared to HPLC.
NMR Structure Elucidation & ConfirmationProvides definitive structural information; Non-destructive; Can be made quantitative (qNMR).Low sensitivity for trace impurities; Requires relatively pure samples; Expensive instrumentation.
LC-MS Impurity Identification & QuantificationCombines HPLC separation with mass data for definitive identification; Extremely sensitive.[7][15]High cost and complexity; Ionization efficiency can vary between compounds, affecting quantification.

Conclusion

The validation of Phenyl α-D-mannopyranoside purity is a critical step in ensuring data integrity for research and drug development. A well-developed and validated RP-HPLC method stands as the most reliable and robust approach for routine quality control, offering unparalleled precision and accuracy for quantifying purity and related substances.[[“]] The protocol and validation framework presented here, grounded in ICH and USP guidelines, provide a clear and trustworthy pathway for its implementation.[3][4][6] While techniques like NMR and LC-MS are invaluable for structural confirmation and the identification of unknown impurities, HPLC remains the definitive gold standard for the quantitative assessment that underpins high-quality science.

References

  • Title: Ph. Eur. 2.2.29. Liquid Chromatography - DSDP Analytics Source: DSDP Analytics URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Source: Lab Manager URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs Source: IntuitionLabs URL: [Link]

  • Title: LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621> Source: Waters Corporation URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: USP 621 Changes - Element Lab Solutions Source: Element Lab Solutions URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation Source: Waters Corporation URL: [Link]

  • Title: Are You Sure You Understand USP <621>? | LCGC International Source: LCGC International URL: [Link]

  • Title: Static head-space gas chromatography 2.2.29. LIQUID CHROMATOGRAPHY Source: European Pharmacopoeia URL: [Link]

  • Title: 2.2.29. Liquid Chromatography | PDF - Scribd Source: Scribd URL: [Link]

  • Title: Several Revised Chapters on Chromatographic Methods Adopted - gmp-compliance.org Source: gmp-compliance.org URL: [Link]

  • Title: 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 | PDF - Scribd Source: Scribd URL: [Link]

  • Title: Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC Source: NCBI URL: [Link]

  • Title: Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides - VTechWorks Source: VTechWorks URL: [Link]

  • Title: Analytical methods for detecting cardiac glycosides in plant poisoning - Consensus Source: Consensus URL: [Link]

  • Title: Strategic approach for purification of glycosides from the natural sources - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Phenyl alpha-D-mannopyranoside | C12H16O6 | CID 89049 - PubChem - NIH Source: PubChem URL: [Link]

  • Title: Enantioseparation properties of (1-->6)-alpha-D-glucopyranan and (1-->6)-alpha-D-mannopyranan tris(phenylcarbamate)s as chiral stationary phases in HPLC - PubMed Source: PubMed URL: [Link]

  • Title: 4-NITROPHENYL-α-D-MANNOPYRANOSIDE (Lot 150501) - LIBIOS Source: LIBIOS URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Phenyl Stationary Phases for HPLC - Element Lab Solutions Source: Element Lab Solutions URL: [Link]

Sources

In-Depth Melting Point Comparison Guide: Synthetic Phenyl α-D-Mannopyranoside vs. Key Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in carbohydrate chemistry, I frequently encounter challenges regarding the solid-state characterization of synthetic glycosides. Phenyl α-D-mannopyranoside (CAS: 21797-50-2) is a highly valuable building block and a potent FimH antagonist used in the targeted treatment of uropathogenic Escherichia coli (UPEC) infections[1].

In drug development, the melting point of an Active Pharmaceutical Ingredient (API) is not merely a physical constant; it is a critical quality attribute (CQA) that dictates formulation stability, bioavailability, and anomeric purity (α vs. β). This guide objectively compares the thermal properties of Phenyl α-D-mannopyranoside against its structural analogs, providing mechanistic insights and self-validating experimental protocols for rigorous quality control.

Mechanistic Grounding: The Thermodynamics of Aglycone Substitution

The melting point of a synthetic mannoside is governed by its crystal lattice energy, which is dictated by intermolecular hydrogen bonding, steric hindrance, and π-π stacking. Altering the aglycone (the non-sugar group attached to the anomeric carbon) drastically shifts these thermodynamic parameters:

  • Methyl α-D-mannopyranoside (193–196 °C): The small, aliphatic methyl group introduces minimal steric bulk. This allows the highly polar mannose moieties to pack tightly, maximizing intermolecular hydrogen bonding. Consequently, a massive amount of thermal energy is required to disrupt this dense crystal lattice[2].

  • Phenyl α-D-mannopyranoside (132–133 °C): Replacing the methyl group with a bulky, rigid phenyl ring disrupts the optimal hydrogen-bonding network. The steric bulk increases the free volume within the lattice, lowering the lattice energy and depressing the melting point by over 60 °C compared to the methyl analog[3]. (Note: Some commercial crude batches report melting ranges of 100–105 °C, which is indicative of hydration or residual phenol impurities[4], underscoring the need for rigorous recrystallization).

  • p-Nitrophenyl α-D-mannopyranoside (178–183 °C): Adding a strongly electron-withdrawing nitro group at the para position introduces powerful dipole-dipole interactions and enhances π-π stacking between the aromatic rings. This restores significant lattice stability, sharply raising the melting point[5].

  • p-Aminophenyl α-D-mannopyranoside (153–155 °C): The amino group acts as both a hydrogen-bond donor and an electron-donating group. It provides moderate lattice stabilization, placing its melting point exactly between the unsubstituted phenyl and the nitro-substituted analogs[6].

Comparative Quantitative Data

The following table summarizes the physicochemical properties of Phenyl α-D-mannopyranoside and its primary synthetic alternatives to aid in material selection for pharmaceutical formulations.

Compound NameCAS NumberMolecular WeightMelting Point (°C)Aglycone Structural Influence
Phenyl α-D-mannopyranoside 21797-50-2256.25 g/mol 132 – 133 Bulky aromatic ring; increases free volume, lowers lattice energy.
Methyl α-D-mannopyranoside 617-04-9194.18 g/mol 193 – 196 Small aliphatic group; allows dense H-bonded crystal packing.
p-Nitrophenyl α-D-mannopyranoside 10357-27-4301.25 g/mol 178 – 183 Strong dipole & enhanced π-π stacking; raises thermal stability.
p-Aminophenyl α-D-mannopyranoside 34213-86-0271.27 g/mol 153 – 155 H-bond donor capabilities; provides moderate lattice stabilization.

Experimental Protocols: Synthesis & Thermal Validation

To ensure scientific integrity, the synthesis and characterization of Phenyl α-D-mannopyranoside must operate as a self-validating system . If the final melting point deviates from the 132–133 °C threshold, the protocol mandates a return to the recrystallization phase to purge trapped solvents or β-anomer contaminants.

Step 1: Stereoselective Glycosylation
  • Dissolve 1.0 equivalent of D-mannose pentaacetate and 1.2 equivalents of phenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1.5 equivalents of boron trifluoride etherate (BF₃·Et₂O) dropwise at 0 °C.

    • Causality: The Lewis acid activates the anomeric center, while the axial C2-acetate ensures exclusive formation of the α-anomer via neighboring group participation[1].

  • Quench with saturated aqueous NaHCO₃, extract the organic layer, and evaporate the solvent to yield the peracetylated intermediate.

Step 2: Zemplén Deacetylation
  • Dissolve the intermediate in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe) and stir at room temperature for 2 hours.

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate in vacuo to yield crude Phenyl α-D-mannopyranoside.

Step 3: Recrystallization (The Self-Validation Step)
  • Dissolve the crude isolate (which typically exhibits a broad, depressed melting point of ~100–110 °C due to impurities) in a minimal volume of boiling ethanol[4].

  • Add distilled water dropwise until slight turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then incubate at 4 °C overnight to promote highly ordered lattice formation. Filter and dry the white crystals under a high vacuum.

Step 4: Capillary Melting Point Determination
  • Load the dried crystals into a glass capillary tube, tapping to achieve a 2–3 mm compact fill height.

  • Insert into a calibrated melting point apparatus. Set the starting temperature to 120 °C with a strict ramp rate of 1 °C/min.

  • Validation: Record the onset (first liquid drop) and clear point (complete liquefaction). A sharp melt at 132–133 °C confirms high anomeric and chemical purity[3].

Step 5: Differential Scanning Calorimetry (DSC)
  • Weigh 2–5 mg of the pure sample into a standard aluminum DSC pan and crimp the lid.

  • Scan from 50 °C to 200 °C at a heating rate of 10 °C/min under a 50 mL/min dry nitrogen purge.

  • Validation: The thermogram must display a single, sharp endothermic peak at ~132.5 °C with no preceding broad endotherms (which would indicate residual moisture or solvent).

Workflow Visualization

G N1 Synthesis (Glycosylation) N2 Crude Isolate (Broad MP: 100-110°C) N1->N2 N3 Recrystallization (Lattice Ordering) N2->N3 Solvent Removal N4 Pure α-Anomer (Sharp MP: 132-133°C) N3->N4 Anomeric Enrichment N5 DSC Validation (Endothermic Peak) N4->N5

Figure 1: Workflow for synthesis and thermal validation of Phenyl α-D-mannopyranoside.

References

  • Buy Phenyl alpha-D-mannopyranoside (EVT-433036) | 21797-50-2 | EvitaChem | 4

  • 21797-50-2 | CAS DataBase | ChemicalBook | 3

  • FimH Antagonists for the Oral Treatment of Urinary Tract Infections | ResearchGate | 1

  • Methyl-alpha-D-mannopyranoside, 99% 25 g | Buy Online | Fisher Scientific | 2

  • 4-Nitrophenyl alpha-D-mannopyranoside, 98% 500 mg | Buy Online | Fisher Scientific | 5

  • P-AMINOPHENYL ALPHA-D-MANNOPYRANOSIDE | 34213-86-0 | ChemicalBook | 6

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Phenyl α-D-mannopyranoside Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenyl α-D-mannopyranoside in Glycoscience

Phenyl α-D-mannopyranoside is a synthetic glycoside that serves as a valuable tool in various biochemical and pharmacological studies. Its structure, comprising a mannose sugar moiety linked to a phenyl group via an α-glycosidic bond, makes it an important substrate for mannosidases and a model compound for studying carbohydrate-protein interactions. Understanding its structural integrity and metabolic fate is crucial in drug development and glycobiology research. Mass spectrometry, particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), has become an indispensable technique for the structural elucidation of such glycosides. This guide provides an in-depth analysis of the fragmentation behavior of phenyl α-D-mannopyranoside under ESI-MS/MS conditions, offering a comparative perspective with related glycosidic structures and detailed experimental protocols.

Pillar 1: The Science of Fragmentation - Unraveling the Phenyl α-D-mannopyranoside Structure

The fragmentation of glycosides in the gas phase is a complex process governed by the nature of the sugar moiety, the aglycone, and the stereochemistry of the glycosidic linkage. For phenyl α-D-mannopyranoside, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ or its adducts (e.g., [M+Na]⁺) primarily leads to cleavage of the glycosidic bond and fragmentation within the sugar ring.

Expected Fragmentation Pathways

Based on the principles of O-glycoside fragmentation, the following pathways are anticipated for phenyl α-D-mannopyranoside:

  • Glycosidic Bond Cleavage: This is often the most facile fragmentation pathway for O-glycosides, resulting in the separation of the sugar and aglycone moieties.[1][2] This cleavage can occur in two ways:

    • Y-type cleavage: The charge is retained on the aglycone, leading to the formation of a phenoxy radical cation or a protonated phenol ion. The corresponding neutral loss is the mannose residue.

    • B-type cleavage: The charge is retained on the sugar moiety, resulting in an oxonium ion of the mannose.

  • Cross-Ring Cleavage: Fragmentation can also occur across the mannose ring, providing valuable information about the sugar's structure. These cleavages are designated as ᴬX and ⁰,²X, among others, following the Domon and Costello nomenclature. These fragments arise from the breaking of two bonds within the pyranose ring.

The following diagram illustrates the primary expected fragmentation pathways for protonated phenyl α-D-mannopyranoside.

G M [Phenyl-α-D-mannopyranoside + H]⁺ m/z 257.1 Y0 [Phenol + H]⁺ m/z 95.0 M->Y0 Glycosidic Bond Cleavage (Y-type) B1 [Mannose - H₂O + H]⁺ (Oxonium Ion) m/z 163.1 M->B1 Glycosidic Bond Cleavage (B-type) X_frags Cross-Ring Fragments (e.g., ⁰,²X, ¹,⁵X) M->X_frags Cross-Ring Cleavage B1->X_frags Further Fragmentation mannose_loss Neutral Loss of Mannose (162 Da) water_loss Neutral Loss of H₂O

Caption: Predicted fragmentation of Phenyl α-D-mannopyranoside.

The Influence of the Anomeric Configuration: α vs. β

A fascinating aspect of glycoside fragmentation is the "anomeric memory," where the stereochemistry of the glycosidic bond can influence the fragmentation pattern.[3] While not always producing distinctly different product ions, the relative intensities of the fragments can vary between anomers. For instance, studies on anomeric pairs of phenyl glycopyranosides using Field Desorption (FD) mass spectrometry have suggested that the relative intensities of the aglycone and sugar ions can differ. It is hypothesized that the axial orientation of the phenoxy group in the α-anomer may lead to different steric and electronic effects during fragmentation compared to the equatorial orientation in the β-anomer. This can result in a preference for certain fragmentation channels, which can be a subtle but important diagnostic feature.

Pillar 2: Comparative Analysis - Phenyl α-D-mannopyranoside vs. Alternatives

To provide a comprehensive understanding, it is essential to compare the fragmentation of phenyl α-D-mannopyranoside with other relevant glycosides.

Compound Glycosidic Bond Aglycone Key Fragmentation Features Distinguishing Characteristics
Phenyl α-D-mannopyranoside O-glycosidic (α)PhenylPredominant glycosidic bond cleavage (Y- and B-type ions). Cross-ring cleavages of the mannose moiety.The relative abundance of Y- and B-type ions may differ from its β-anomer.
Phenyl β-D-mannopyranoside O-glycosidic (β)PhenylSimilar to the α-anomer, with primary glycosidic bond cleavage and cross-ring fragmentation.Subtle differences in fragment ion intensities compared to the α-anomer due to the anomeric effect.
Phenyl α-D-glucopyranoside O-glycosidic (α)PhenylGlycosidic bond cleavage is the main pathway. Fragmentation of the glucose ring will produce a different pattern of cross-ring cleavage ions compared to mannose due to the different stereochemistry of the hydroxyl groups.The pattern of cross-ring cleavage fragments can differentiate it from the mannoside isomer.
Flavonoid O-glycosides O-glycosidicFlavonoidThe primary fragmentation is the cleavage of the O-glycosidic bond, yielding a prominent aglycone ion.[1]The large, conjugated flavonoid aglycone often results in a very stable and abundant aglycone fragment ion.
Flavonoid C-glycosides C-glycosidicFlavonoidThe C-C bond is more stable, leading to extensive fragmentation within the sugar moiety (cross-ring cleavages) rather than cleavage of the glycosidic bond.[1][2][4]The absence of a significant neutral loss of the sugar and the presence of numerous sugar-related fragment ions are characteristic.

This comparative table highlights that while the primary fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond, the specific pattern of fragment ions, particularly from cross-ring cleavages and their relative intensities, can provide a fingerprint for the specific sugar and its anomeric configuration.

Pillar 3: Experimental Protocol - A Self-Validating System

This section provides a detailed, step-by-step methodology for the ESI-MS/MS analysis of phenyl α-D-mannopyranoside.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of phenyl α-D-mannopyranoside in methanol.

  • Working Solution: Dilute the stock solution with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the compound.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Parameters
  • Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF), triple quadrupole (QqQ), or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern. Start with a lower energy to observe the precursor ion and the main glycosidic cleavage products, then increase the energy to induce more extensive cross-ring fragmentation.

The following diagram outlines the experimental workflow.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Tandem MS (MS/MS) Analysis cluster_3 Data Analysis A Phenyl α-D-mannopyranoside Standard B Dissolve in Methanol (Stock Solution) A->B C Dilute in ACN:H₂O with 0.1% Formic Acid B->C D Inject into HPLC/UHPLC (C18 Column) C->D E Gradient Elution D->E F ESI+ Ionization E->F G Isolate Precursor Ion [M+H]⁺ (m/z 257.1) F->G H Collision-Induced Dissociation (CID) (Varying Collision Energies) G->H I Detect Fragment Ions H->I J Generate Mass Spectrum I->J K Identify Fragmentation Pathways J->K L Compare with Alternatives K->L

Caption: Experimental workflow for MS analysis.

Conclusion: A Powerful Tool for Glycoscience Research

The mass spectrometric analysis of phenyl α-D-mannopyranoside provides a clear example of the power of tandem mass spectrometry in structural elucidation. The primary fragmentation pathway involves the cleavage of the O-glycosidic bond, a characteristic feature of O-glycosides. Further fragmentation of the mannose ring can provide detailed structural information. Subtle differences in the fragmentation patterns between anomers, a manifestation of the anomeric memory effect, can offer insights into the stereochemistry of the glycosidic linkage. By comparing its fragmentation to that of other glycosides, such as its β-anomer, other phenyl glycosides, and flavonoid glycosides, researchers can gain a deeper understanding of the factors that govern glycosidic bond stability and fragmentation in the gas phase. The detailed experimental protocol provided in this guide offers a robust starting point for the reliable and reproducible analysis of phenyl α-D-mannopyranoside and related compounds, empowering researchers in their quest to unravel the complexities of the glycome.

References

  • Hofmann, J., & Pagel, K. (2017). Anomeric memory of the glycosidic bond upon fragmentation and its consequences for carbohydrate sequencing. Nature Communications, 8(1), 999. [Link]

  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5(4), 397-409. [Link]

  • Coley, C. W., et al. (2021). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Journal of the American Chemical Society, 143(40), 16674-16683. [Link]

  • Pfenninger, A., et al. (2015). Identification of Carbohydrate Anomers Using Ion Mobility-Mass Spectrometry. Angewandte Chemie International Edition, 54(17), 5175-5178. [Link]

  • Du, T., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(13), 2953. [Link]

  • MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

  • Scherer, H. U., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Journal of Analytical & Pharmaceutical Research, 10(4). [Link]

  • National Center for Biotechnology Information. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PubMed. [Link]

  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. [Link]

  • Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Metabolites, 4(2), 305-325. [Link]

  • Medzihradszky, K. F., & Burlingame, A. L. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Melanson, J. E., & Wilson, J. L. (2015). Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. Rapid Communications in Mass Spectrometry, 29(23), 2223-2230. [Link]

  • Ma, L., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 14(11), 705. [Link]

  • Xu, G., et al. (2010). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC North America, 28(11). [Link]

  • Schymanski, E. L., et al. (2022). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling, 62(7), 1645-1657. [Link]

  • Li, Y., et al. (2020). Rapid Characterizaiton of Chemical Constituents of the Tubers of Gymnadenia conopsea by UPLC–Orbitrap–MS/MS. Molecules, 25(4), 898. [Link]

  • Miteva, D., et al. (2010). HPLC-DAD-ESI-MSn IDENTIFICATION OF PHENOLIC COMPOUNDS. Journal of Chemistry and Chemical Engineering, 29(2), 181-194. [Link]

  • Wang, A., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. [Link]

  • Tanaka, H., et al. (2018). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 143(10), 2323-2330. [Link]

  • ResearchGate. (n.d.). MS/MS spectrum (a) and proposed fragmentation pathways (b) of magnoflorine under positive ion mode. [Link]

Sources

Benchmarking Phenyl α-D-mannopyranoside Against Standard FimH Inhibitors: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Uropathogenic Escherichia coli (UPEC) relies on the FimH adhesin—a highly conserved lectin located at the distal tip of type 1 pili—to mediate colonization of the bladder epithelium[1]. The FimH lectin domain specifically recognizes and binds to branched oligomannose structures present on uroplakin Ia, an abundantly expressed glycoprotein on the surface of urinary tract umbrella cells[1]. Because this interaction is the critical first step in UTI pathogenesis, blocking the FimH carbohydrate-recognition domain (CRD) with mannoside-based antagonists has emerged as a premier non-antibiotic therapeutic strategy[1].

While simple alkyl mannosides like n-heptyl α-D-mannopyranoside (HM) established the baseline for FimH inhibition, the transition to aryl aglycones—specifically phenyl α-D-mannopyranoside and its biaryl derivatives—has fundamentally shifted the thermodynamic boundaries of inhibitor design[2].

The Structural Causality of Enhanced Affinity: The FimH binding pocket is flanked by a hydrophobic "tyrosine gate" consisting of Tyr-48 and Tyr-137[3]. While aliphatic chains interact with this gate via weak van der Waals forces, aromatic aglycones form robust


 stacking interactions with Tyr-48[3]. Advanced biphenyl moieties extend even deeper, forming critical hydrogen-bonding and electrostatic interactions with the Arg-98/Glu-50 salt bridge[3]. Furthermore, FimH operates via an allosteric "catch-bond" mechanism, where shear stress increases binding affinity[4]. High-affinity aryl mannosides effectively lock the FimH lectin domain into a stable conformation, preventing the allosteric shifts required for physiological adhesion[5].

Pathway UPEC Uropathogenic E. coli (Expressing Type 1 Pili) FimH FimH Adhesin (Lectin Domain) UPEC->FimH localizes at pilus tip Uroplakin Uroplakin Ia (Mannosylated Receptor) FimH->Uroplakin binds via mannose pocket Infection Bladder Colonization & UTI Pathogenesis Uroplakin->Infection mediates invasion Inhibitor Aryl α-D-mannopyranosides (Competitive Antagonists) Inhibitor->FimH blocks Tyr-48 gate

FimH-mediated UPEC adhesion pathway and competitive inhibition mechanism.

Quantitative Benchmarking: Affinity & Efficacy

To objectively benchmark phenyl α-D-mannopyranoside derivatives against standard inhibitors, we must evaluate both their biochemical binding affinity and their functional disaggregation potential. The table below synthesizes experimental data derived from standardized E. coli aggregation and competitive binding assays.

Inhibitor ClassRepresentative CompoundRelative Affinity / IC₅₀Mechanistic Notes
Monosaccharide D-MannoseBaselineWeak affinity; rapidly cleared in vivo.
Alkyl Mannoside Methyl α-D-mannopyranoside>800 μM[6]Fails to induce disaggregation; lacks hydrophobic gate engagement[6].
Alkyl Mannoside n-Heptyl α-D-mannopyranoside (HM)~77.1 μM[6]Standard reference compound; relies on aliphatic van der Waals interactions[6].
Aryl Mannoside 4-Nitrophenyl α-D-mannopyranoside~77.0 μM[6]Exhibits baseline activity comparable to HM[6].
Aryl Mannoside 2-Chloro-4-nitrophenyl α-D-mannopyranoside~12.8 μM[6]6-fold increase in affinity over HM due to optimized

stacking[6].
Biaryl Mannoside Biphenyl α-D-mannopyranoside derivatives< 0.25 μM[3]Low nanomolar affinity; engages the Arg-98/Glu-50 salt bridge[3].

Validated Experimental Methodologies

As an application scientist, I emphasize that robust benchmarking requires a self-validating, orthogonal assay system. A biochemical assay (ELLSA) determines the absolute thermodynamic binding parameters, while a cell-based assay (Hemagglutination) confirms physiological efficacy.

Protocol A: Enzyme-Linked Lectinosorbent Assay (ELLSA) for Competitive Binding

This assay utilizes RNase B, a heavily mannosylated glycoprotein, to mimic the multivalent presentation of uroplakin Ia on the bladder epithelium[1].

Protocol Step1 1. Surface Functionalization Immobilize RNase B (10 μg/mL) Step2 2. Blocking Phase 3% BSA in PBST to prevent non-specific binding Step1->Step2 Step3 3. Competitive Incubation FimH-CRD + Serially Diluted Mannosides Step2->Step3 Step4 4. Target Detection Anti-FimH Primary + HRP-Secondary Antibodies Step3->Step4 Step5 5. Signal Quantification TMB Substrate Addition & Absorbance at 450 nm Step4->Step5

Step-by-step workflow for the ELISA-based FimH competitive binding assay.

Step-by-Step Procedure:

  • Coating: Incubate 96-well microtiter plates with 10 μg/mL RNase B in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C. (Causality: The alkaline pH ensures optimal passive adsorption of the glycoprotein to the polystyrene surface).

  • Blocking: Wash plates 3x with PBS containing 0.05% Tween-20 (PBST). Add 3% BSA in PBS and incubate for 2 hours at 37°C. (Causality: BSA neutralizes remaining hydrophobic binding sites on the plastic, eliminating high-background noise).

  • Competition: In a separate plate, pre-incubate recombinant FimH-CRD with serial dilutions of the target mannoside (e.g., Phenyl α-D-mannopyranoside) and controls (D-galactose as a negative control[6]) for 1 hour at room temperature.

  • Binding: Transfer the FimH-inhibitor complexes to the RNase B-coated plate. Incubate for 1 hour.

  • Detection: Wash 3x with PBST. Add an anti-FimH primary antibody, incubate for 1 hour, wash, and follow with an HRP-conjugated secondary antibody.

  • Quantification: Develop with TMB substrate, stop the reaction with 1M H₂SO₄, and measure absorbance at 450 nm. Calculate the IC₅₀ using non-linear regression.

Protocol B: Guinea Pig Erythrocyte Hemagglutination Inhibition (HAI) Assay

Biochemical affinity does not always translate to cellular potency. The HAI assay evaluates the compound's ability to prevent bacterially mediated adhesion in a highly physiological environment[3].

Step-by-Step Procedure:

  • Erythrocyte Preparation: Wash guinea pig erythrocytes (GPE) three times in cold PBS and resuspend to a 5% (v/v) solution. (Causality: GPE surfaces are naturally rich in mannosylated receptors, providing a robust surrogate for human urothelial cells).

  • Inhibitor Dilution: Perform 2-fold serial dilutions of the mannoside inhibitors in a 96-well V-bottom microtiter plate.

  • Bacterial Incubation: Add a standardized titer (e.g.,

    
     CFU/well) of FimH-expressing UPEC (such as strain UTI89) to the inhibitor wells. Incubate for 30 minutes at 37°C.
    
  • Agglutination: Add the 5% GPE suspension to all wells. Incubate at room temperature for 1 hour without agitation.

  • Readout: Analyze the well bottoms. A tight, distinct red button indicates complete hemagglutination inhibition (effective FimH antagonism). A diffuse, cloudy mat indicates uninhibited bacterial adhesion. The HAI titer is defined as the lowest inhibitor concentration that results in >90% inhibition[3].

Data Interpretation & Troubleshooting

A critical pitfall in FimH drug development is assuming a direct, linear correlation between biochemical binding affinity (ELLSA/FP) and cellular efficacy (HAI).

The Translation Gap: Extensive structure-activity relationship (SAR) studies have demonstrated that while optimized biarylmannosides universally exhibit low nanomolar binding affinities for FimH (EC₅₀ < 0.25 μM), their functional cellular potencies can vary by over 60-fold[3]. In fact, researchers frequently observe no linear correlation between the two assays[3].

Causality: This discrepancy occurs because functional cell assays require the small-molecule inhibitor to outcompete multivalent, high-avidity interactions between whole bacteria and heavily glycosylated cell surfaces. An inhibitor's success in the HAI assay is heavily influenced by secondary pharmacological properties—such as aqueous solubility, steric hindrance, and non-specific membrane interactions—that are entirely absent in purified protein assays[3]. Therefore, Phenyl α-D-mannopyranoside derivatives must be optimized not just for the FimH binding pocket, but for favorable physicochemical properties in complex biological matrices.

References

  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.gov (PMC)
  • Source: acs.
  • Source: researchgate.

Sources

Crystal Structure Validation of Phenyl α-D-Mannopyranoside Binding Mode: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets bacterial adhesion to combat antimicrobial resistance, the FimH lectin domain—a critical adhesin on the type 1 fimbriae of uropathogenic Escherichia coli (UPEC)—has emerged as a premier pharmacological target[1]. To effectively block FimH, researchers rely on mannoside derivatives.

This guide provides an objective, data-driven comparison of Phenyl α-D-mannopyranoside against standard alternatives like Methyl α-D-mannopyranoside and D-Mannose. By examining crystallographic validation metrics and thermodynamic binding modes, we will explore why the addition of an aromatic aglycon fundamentally alters the structural dynamics of the FimH receptor.

The Mechanistic Advantage: Why the Phenyl Aglycon Matters

In structural biology, ligand selection dictates the conformational state of the crystallized protein. Native D-mannose and simple derivatives like Methyl α-D-mannopyranoside bind exclusively to the polar, charged pocket at the tip of the FimH lectin domain[2]. While this interaction is highly specific, it is entirely enthalpy-driven and suffers from a significant entropic penalty due to solvent displacement and restricted loop dynamics[1].

The Causality of the Phenyl Group: Introducing a phenyl group at the anomeric oxygen (Phenyl α-D-mannopyranoside) creates a dual-anchor system. While the mannose moiety anchors in the polar pocket, the hydrophobic phenyl aglycon extends into the "tyrosine gate" formed by residues Tyr48 and Tyr137[2].

  • π-π Stacking: The aromatic ring of the ligand engages in favorable π-π stacking with the tyrosine side chains.

  • The Entropic Lever: This interaction forces the tyrosine gate into a stable, open conformation, increasing the dynamics of the surrounding loops. This alleviates the entropic cost of binding, resulting in a phenomenon known as enthalpy-entropy compensation[1][3].

G A Apo FimH (Flexible Tyrosine Gate) B Methyl α-D-Mannopyranoside (Polar Pocket Only) A->B Simple Alkyl Addition C Phenyl α-D-Mannopyranoside (Dual Anchor Binding) A->C Aromatic Aglycon Addition D High Entropic Penalty (Low Affinity) B->D No Gate Interaction E π-π Stacking with Tyr48/Tyr137 (Entropic Lever) C->E Hydrophobic Contact F High-Affinity Complex (Crystallographic Stability) E->F Conformational Locking

Mechanistic pathway of Phenyl α-D-mannopyranoside binding to the FimH tyrosine gate.

Comparative Performance Data

To objectively evaluate these ligands, we must look at their performance in both functional disaggregation assays and X-ray crystallography resolution. Methyl α-D-mannopyranoside fails to induce bacterial disaggregation even at high concentrations (up to 800 μM)[4]. In contrast, phenyl-substituted derivatives exhibit up to a 90-fold increase in binding affinity compared to standard reference compounds like n-heptyl α-D-mannopyranoside[4].

Table 1: Functional Binding & Inhibition Metrics
LigandTargetIC50 (Disaggregation)Binding Mode / Key Interactions
D-Mannose FimH> 1000 μMHydrogen bonding in polar pocket only.
Methyl α-D-Mannopyranoside FimH> 800 μM[4]Polar pocket binding; no tyrosine gate engagement.
n-Heptyl α-D-Mannopyranoside FimH~ 77.1 μM[4]Aliphatic chain interacts with hydrophobic ridges.
Phenyl α-D-Mannopyranoside (Derivatives) FimH< 1.0 μM[4][5]Strong π-π stacking with Tyr48 and Tyr137[2].
Table 2: Crystallographic Validation Metrics

High-affinity ligands lock the protein into a uniform conformational state, directly translating to superior crystal packing and lower B-factors.

Complex / PDB IDLigand TypeResolution (Å)R-work / R-freeLigand B-factor
Apo FimH None2.300.190 / 0.230N/A
4AUJ [2]Propargyl Phenyl α-D-Man1.530.160 / 0.180Comparable to local residues
4X5R [3]Squaryl-Phenyl α-D-Man1.650.164 / 0.204Highly ordered

Note: The narrow gap between R-work and R-free (< 0.05) in the phenyl derivative structures (4AUJ, 4X5R) indicates a highly accurate model without overfitting[2][3].

Experimental Methodology: Co-Crystallization & Validation

To achieve the sub-1.7 Å resolution seen in structures like 4AUJ and 4X5R, researchers must utilize a self-validating experimental protocol. Co-crystallization is strictly preferred over crystal soaking for Phenyl α-D-mannopyranoside. Why? Because soaking the ligand into pre-formed Apo crystals often shatters the crystal lattice; the conformational shift required to open the tyrosine gate physically disrupts crystal packing.

Step-by-Step Protocol: Co-Crystallization of FimH with Phenyl α-D-Mannopyranoside

Step 1: Protein Preparation & Complex Formation

  • Purify the FimH lectin domain (residues 1-158) using Size Exclusion Chromatography (SEC) in a buffer containing 20 mM HEPES (pH 7.4) and 150 mM NaCl.

  • Concentrate the protein to 10-15 mg/mL.

  • Add Phenyl α-D-mannopyranoside at a 1:5 molar ratio (Protein:Ligand). Incubate on ice for 2 hours to ensure complete saturation of the tyrosine gate.

Step 2: Vapor Diffusion Crystallization

  • Set up sitting-drop vapor diffusion plates. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 0.2 M Ammonium sulfate, 0.1 M Sodium acetate pH 4.6, 25% w/v PEG 4000).

  • Incubate at 20°C. Crystals typically appear within 3-5 days.

Step 3: Data Collection & Self-Validating Refinement

  • Flash-cool the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant.

  • Collect X-ray diffraction data at a synchrotron source (e.g., 100 K, wavelength ~1.0 Å).

  • Self-Validation Checkpoint (Omit Map): Before modeling the ligand, generate an

    
     omit map. A positive electron density peak (>3σ) in the tyrosine gate confirms the presence of the phenyl ring without model bias.
    
  • Refine the structure using rigid-body refinement followed by restrained refinement. Monitor the R-free value; a valid structural model must maintain an R-free < 0.25 and an R-work/R-free gap of < 0.05[2].

Workflow P1 FimH Purification (SEC to >95%) P2 Ligand Incubation (1:5 Molar Ratio) P1->P2 P3 Co-Crystallization (Vapor Diffusion) P2->P3 P4 Diffraction & Phasing (Molecular Replacement) P3->P4 P5 Validation (Fo-Fc Omit Map >3σ) P4->P5

Step-by-step X-ray crystallography workflow for FimH-ligand complex validation.

Conclusion

For researchers engaged in structure-based drug design targeting bacterial adhesins, the choice of ligand is paramount. While Methyl α-D-mannopyranoside serves as a basic biochemical probe, it lacks the structural complexity to engage the FimH tyrosine gate[4]. Phenyl α-D-mannopyranoside and its derivatives provide a superior alternative, yielding high-resolution crystallographic data (1.53 Å - 1.65 Å)[2][3] and nanomolar binding affinities. By leveraging π-π stacking to act as an entropic lever, phenyl derivatives lock the receptor into a rigid, easily crystallizable state, making them the gold standard for FimH structural validation.

References

  • 4AUJ: FimH lectin domain co-crystal with a alpha-D-mannoside O-linked to para hydroxypropargyl phenyl RCSB Protein Data Bank [Link]

  • Structure of the FimH lectin domain in the trigonal space group, in complex with an hydroxyl propynyl phenyl alpha-D-mannoside at 2.1 A resolution PDBj (Protein Data Bank Japan)[Link]

  • 4X5R: Crystal structure of FimH in complex with a squaryl-phenyl alpha-D-mannopyranoside derivative RCSB Protein Data Bank[Link]

  • Development of an aggregation assay to screen FimH antagonists PubMed / National Institutes of Health[Link]

  • A Flow Cytometry-Based Assay for Screening FimH Antagonists ResearchGate[Link]

Sources

Phenyl α-D-Mannopyranoside as a FimH Antagonist: Literature Ki/IC50 Values and Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Mechanistic Rationale and the "Tyrosine Gate"

Uropathogenic Escherichia coli (UPEC) utilizes the FimH adhesin—a mannose-binding lectin located at the tip of type 1 fimbriae—to colonize the bladder epithelium. Blocking this interaction with small-molecule mannosides is a validated anti-adhesive therapeutic strategy for Urinary Tract Infections (UTIs) [1].

While simple monosaccharides like D-mannose or Methyl α-D-mannopyranoside exhibit weak, millimolar affinity, the introduction of an aromatic aglycone in Phenyl α-D-mannopyranoside represents a critical structural milestone. The mechanism of action relies on the FimH "tyrosine gate" (comprising residues Tyr48 and Tyr137) located at the entrance of the carbohydrate-recognition domain (CRD). The phenyl ring engages in π-π stacking and hydrophobic interactions with these tyrosine residues, significantly lowering the dissociation constant (Kd) and increasing the enthalpy of binding compared to aliphatic or unsubstituted counterparts [3].

Quantitative Comparison of FimH Antagonists

The inhibitory potency of mannosides is highly dependent on the assay format (e.g., whole-cell flow cytometry vs. cell-free isothermal titration calorimetry). However, relative affinities remain consistent across the literature. Phenyl α-D-mannopyranoside serves as a crucial intermediate benchmark: it is vastly superior to methyl mannoside, though generally about half as effective as the highly potent non-aromatic reference, n-Heptyl α-D-mannopyranoside [3].

Table 1: Comparative Literature Values for FimH Inhibition
CompoundAglycone TypeRelative Affinity (vs. Heptyl)Typical IC50 Range (Flow Cytometry / Aggregation)Mechanistic Notes
Methyl α-D-mannopyranoside Aliphatic (Short)~0.002x60 mM - 250 mMBaseline polar interactions only; no tyrosine gate engagement[2].
Phenyl α-D-mannopyranoside Aromatic (Monocyclic)~0.5x100 μM - 150 μMModerate π-π stacking with Tyr48/Tyr137 [3].
n-Heptyl α-D-mannopyranoside Aliphatic (Long)1.0x (Reference)~77 μMOptimal hydrophobic tail extension into the binding pocket [3].
2-Chloro-4-nitrophenyl α-D-mannopyranoside Substituted Aromatic~6.0x10 μM - 15 μMElectron-withdrawing groups enhance π-stacking strength [1].
Biphenyl α-D-mannopyranosides Aromatic (Bicyclic)>10xLow nanomolar (Kd)Deep extension into the tyrosine gate; highest avidity [3].

(Note: Absolute IC50 values vary based on Multiplicity of Infection (MOI) and target cell type. Values above represent standardized aggregometry and competitive flow cytometry consensus [1][2][3].)

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the performance of Phenyl α-D-mannopyranoside against alternatives, researchers must employ self-validating experimental systems. We recommend the Competitive Flow Cytometry Assay over static ELISA, as it measures avidity in a suspension that better mimics the physiological fluid dynamics of the urinary tract.

Protocol: Flow Cytometry-Based Competitive Binding Assay

Causality Check: Why use flow cytometry? Static assays (like ELISA) often fail to account for the shear-force-dependent catch-bond mechanism of FimH. Flow cytometry maintains bacteria in suspension, providing a more accurate representation of in vivo binding kinetics.

Step-by-Step Methodology:

  • Bacterial Preparation: Culture UPEC strains statically in Luria-Bertani (LB) broth for 48 hours at 37°C to induce optimal expression of type 1 pili. Wash and resuspend in PBS.

  • Antagonist Pre-incubation: Incubate the bacterial suspension with serial dilutions of Phenyl α-D-mannopyranoside (test), Methyl α-D-mannopyranoside (weak baseline control), and n-Heptyl α-D-mannopyranoside (positive reference).

    • Causality & Validation: Pre-incubation allows thermodynamic equilibrium to be reached at the FimH CRD before target introduction, ensuring that the measured IC50 reflects true binding affinity rather than competitive reaction rates.

  • Target Cell Introduction: Add fluorescently labeled mannosylated target cells (e.g., FITC-labeled guinea pig erythrocytes or uroepithelial cells) at a standardized Multiplicity of Infection (MOI), typically 1:50[2].

  • Data Acquisition: Analyze the suspension using a flow cytometer. Measure the Mean Fluorescent Intensity (MFI) of the bacterial population. The reduction in MFI correlates directly with the inhibition of bacterial adhesion.

  • Dose-Response Calculation: Plot MFI against the log concentration of the antagonist. Use non-linear regression to derive the IC50 value from the sigmoidal inhibition curve.

    • Self-Validating Check: D-galactose must be run in parallel as a negative control; it should show zero inhibition, confirming that the assay is exclusively measuring mannose-specific FimH interactions [1].

Visualizing the Mechanisms and Workflows

FimH_Binding Mannose Mannose Core (Hydrogen Bonding) CRD FimH CRD (Binding Pocket) Mannose->CRD Anchors via polar interactions Aglycone Phenyl Aglycone (Aromatic Ring) Mannose->Aglycone Glycosidic linkage TyrGate Tyrosine Gate (Tyr48, Tyr137) Aglycone->TyrGate π-π stacking & Hydrophobic effect

Diagram illustrating the dual-binding mechanism of Phenyl α-D-mannopyranoside to the FimH lectin.

Flow_Cytometry Step1 1. Culture UPEC (Induce Type 1 Pili) Step2 2. Incubate Bacteria with Antagonist Step1->Step2 Standardize MOI Step3 3. Add Fluorescent Target Cells Step2->Step3 Competitive Inhibition Step4 4. Flow Cytometry (Measure MFI) Step3->Step4 Detect Bound Complexes Step5 5. Plot Curve (Calculate IC50) Step4->Step5 Non-linear Regression

Step-by-step workflow for the competitive flow cytometry assay to determine antagonist IC50 values.

Conclusion

For researchers developing anti-adhesive therapies, Phenyl α-D-mannopyranoside is a fundamental benchmarking compound. While it does not possess the extreme sub-nanomolar affinities of advanced biphenyl or multivalent glycomimetics, its interaction with the FimH tyrosine gate provides a reliable, moderate-affinity reference point (~100-150 μM IC50) that bridges the gap between weak aliphatic monosaccharides and highly optimized drug candidates.

References

  • FimH Antagonists for the Oral Treatment of Urinary Tract Infections: From Design and Synthesis to in Vitro and in Vivo Evaluation Source: ResearchGate URL:[Link]

  • Determination of the IC 50 values for FimH antagonists (using an MOI of...) Source: ResearchGate URL:[Link]

  • FimH Antagonists: Structure-Activity and Structure-Property Relationships for Biphenyl α-D-Mannopyranosides Source: ResearchGate URL:[Link]

Safety Operating Guide

Phenyl alpha-D-mannopyranoside proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Phenyl α-D-Mannopyranoside: Comprehensive Operational, Safety, and Disposal Guide

As a synthetic glycoside, phenyl α-D-mannopyranoside plays a critical role in modern biochemistry and drug development, primarily serving as a highly specific structural probe and competitive inhibitor in lectin-binding studies[1]. To ensure both scientific integrity and laboratory safety, this guide provides authoritative, field-proven methodologies for handling, utilizing, and disposing of this compound.

Chemical Profile & Mechanism of Action

Phenyl α-D-mannopyranoside comprises a six-membered mannopyranose ring linked to a phenolic group at the anomeric carbon[1]. In urological drug development, it is utilized as a potent antagonist for FimH, a mannose-recognizing lectin located at the tip of type 1 pili in uropathogenic Escherichia coli (UPEC)[2]. By competitively binding to FimH, this compound prevents bacterial adhesion to the highly mannosylated uroplakin Ia proteins on the bladder epithelium, offering a mechanism to study and prevent urinary tract infections (UTIs)[3].

Quantitative Chemical Profile

Property Specification
Chemical Name Phenyl α-D-mannopyranoside
CAS Number 21797-50-2[4]
Molecular Formula C12H16O6[4]
Molecular Weight 256.25 g/mol [4]
Physical State Solid (Crystalline Powder)[1]

| Primary Target | FimH (Type 1 pili lectin)[2] |

Experimental Methodology: FimH Aggregation Assay

To evaluate the therapeutic potential of FimH antagonists, researchers utilize an aggregometry assay that measures the disaggregation of E. coli from guinea pig erythrocytes (GPE)[2]. The following protocol is designed as a self-validating system; the baseline aggregation step ensures that the biological components are interacting correctly before the chemical variable is introduced.

Step-by-Step Protocol:

  • Preparation of Biological Components: Culture UPEC strains to ensure robust expression of type 1 pili. Isolate and wash guinea pig erythrocytes (GPE), adjusting the suspension to an optical density (OD) of 2.0 at 600 nm[3].

  • Baseline Aggregation (Validation Step): In an aggregometer cuvette, combine the UPEC suspension and GPE. Monitor the decrease in light transmission (OD 750 nm). Causality: The mannose-specific binding of E. coli to the erythrocytes causes the cells to clump, validating the baseline interaction. Maximal aggregation must be confirmed at approximately 600 seconds before introducing any inhibitor[2].

  • Compound Introduction: Add a serial dilution of phenyl α-D-mannopyranoside to the cuvette[3].

  • Disaggregation Monitoring: Record the disaggregation phase continuously for 1,400 seconds. Causality: The mannoside competitively binds the FimH lectin, actively displacing the bacteria from the erythrocyte surfaces[2].

  • Data Analysis: Calculate the IC50 value—the half-maximal inhibitory concentration required to reverse the aggregation[2].

G Start Culture UPEC (Type 1 Pili) Mix Mix UPEC & GPE (Induce Aggregation) Start->Mix Erythrocytes Prepare Guinea Pig Erythrocytes (GPE) Erythrocytes->Mix Measure Monitor OD 750nm (Max Aggregation at 600s) Mix->Measure AddCompound Add Phenyl α-D- mannopyranoside Measure->AddCompound Disaggregation Monitor Disaggregation (1400s) AddCompound->Disaggregation IC50 Calculate IC50 Disaggregation->IC50

Caption: FimH aggregometry assay workflow using Phenyl α-D-mannopyranoside for disaggregation.

Operational Safety & Handling Protocols

While phenyl α-D-mannopyranoside is not classified as highly toxic, it is supplied as a fine crystalline powder[1] that presents specific logistical and handling challenges.

  • Engineering Controls: Weighing must be conducted within a certified ductless fume hood or a specialized powder weighing balance enclosure. Causality: The fine particulate nature of the powder creates a high risk of aerosolization and subsequent inhalation during transfer. Local exhaust ventilation ensures particulates are captured before reaching the operator's breathing zone.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory. If engineering controls fail or are unavailable, an N95 or P100 particulate respirator must be worn to prevent respiratory irritation.

Comprehensive Disposal Procedures

Proper disposal of phenyl α-D-mannopyranoside requires segregating the chemical hazard from the biological hazards often associated with its use in microbiological assays.

Step 1: Segregation of Waste Streams

  • Solid Waste: Unused powder, contaminated weighing boats, and pipette tips must be placed in a puncture-resistant, leak-proof container labeled "Non-Hazardous Organic Solid Waste."

  • Aqueous Biological Waste: Assay solutions containing both the mannoside and bacterial cultures (e.g., UPEC) must be treated as biohazardous waste first.

  • Organic Solvent Waste: Stock solutions prepared in dimethyl sulfoxide (DMSO) or methanol must be segregated into a designated "Non-Halogenated Organic Solvents" carboy.

Step 2: Treatment and Neutralization

  • Biohazardous Aqueous Waste: Add sodium hypochlorite (bleach) to the liquid waste to achieve a final concentration of 10%. Allow a minimum contact time of 30 minutes. Causality: The biological threat (live UPEC) supersedes the chemical hazard of the mannoside. Bleach ensures the complete lysis of the bacteria. Alternatively, the waste can be autoclaved at 121°C for 30 minutes. Once sterilized, the aqueous mixture can be safely transferred to the appropriate chemical waste stream.

Step 3: Final Disposal and Manifesting

  • Thermal Destruction: Coordinate with an EPA-licensed (or local equivalent) hazardous waste management contractor. Solid and solvent wastes containing phenyl α-D-mannopyranoside must be slated for high-temperature incineration. Causality: Incineration ensures the complete thermal destruction of the phenolic rings, preventing the synthetic glycoside from entering local water systems where it could disrupt environmental microbial ecosystems due to its anti-adhesive properties.

References

1.[1] Buy Phenyl alpha-D-mannopyranoside (EVT-433036) | 21797-50-2. EvitaChem. 2.[4] Phenyl alpha-D-mannopyranoside | C12H16O6 | CID 89049. PubChem - NIH. 3.[2] FimH Antagonists for the Oral Treatment of Urinary Tract Infections: From Design and Synthesis to in Vitro and in Vivo Evaluation. ResearchGate. 4.[3] A Flow Cytometry-Based Assay for Screening FimH Antagonists. ResearchGate.

Sources

Comprehensive Safety and Operational Guide: Handling Phenyl α-D-Mannopyranoside

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and researchers with a rigorous, self-validating framework for handling Phenyl α-D-mannopyranoside (and its derivatives, such as 4-nitrophenyl α-D-mannopyranoside). This compound is a critical biochemical tool used extensively in glycoprotein research, lectin-binding assays (e.g., Concanavalin A), and the development of anti-adhesive therapies targeting the FimH adhesin of uropathogenic Escherichia coli (UPEC) [1].

This guide synthesizes essential safety protocols, logistical planning, and step-by-step experimental methodologies, ensuring that your laboratory operations maintain the highest standards of scientific integrity and personnel safety.

Hazard Assessment and Personal Protective Equipment (PPE)

Phenyl α-D-mannopyranoside is generally classified as a combustible solid (WGK 3, Storage Class 11) [3]. While it is not highly toxic, its use as a fine powder and its frequent dissolution in potent permeation enhancers like Dimethyl Sulfoxide (DMSO) necessitate strict PPE compliance to prevent dermal absorption and respiratory irritation.

PPE Requirements and Causality
Protection ZoneRecommended EquipmentCausality & Scientific Rationale
Eye/Face ANSI Z87.1 / EN166 compliant safety goggles with side shields.Prevents mechanical irritation to the cornea from aerosolized micro-particulates during powder weighing and transfer.
Skin/Hands Nitrile gloves (minimum 0.11 mm thickness, EN 374 standard).Prevents dermal exposure. Crucial: When preparing stock solutions in DMSO, the vehicle rapidly penetrates the stratum corneum and can carry the dissolved mannoside into the bloodstream.
Body Flame-retardant, knee-length laboratory coat.Provides a physical barrier against spills and mitigates the risk associated with handling combustible solids.
Respiratory N95 (US) or FFP2 (EU) particulate respirator.Required only if handling large quantities outside a containment hood. Prevents inhalation of fine powders which can cause respiratory tract irritation.

Logistical and Operational Plan

Weighing and Dispensing
  • Environment: Always weigh the lyophilized powder inside a Class II Type A2 Biological Safety Cabinet (BSC) or a calibrated chemical fume hood.

  • Static Mitigation: Use an anti-static weighing dish. Fine carbohydrate powders are prone to static charge buildup, which can cause the material to scatter, leading to inaccurate molarity calculations and environmental contamination.

Solution Preparation and Storage
  • Solubility: Phenyl α-D-mannopyranoside is soluble in water, methanol, and DMSO. For biological assays, prepare a highly concentrated stock solution (e.g., 100 mM) in anhydrous DMSO to ensure complete dissolution and prevent hydrolysis.

  • Storage: Store the raw powder at ≤ -20°C, protected from light and moisture [3]. Aqueous working solutions should be prepared fresh daily, as prolonged exposure to aqueous environments at room temperature can lead to spontaneous anomeric degradation or microbial contamination.

Experimental Methodologies

To establish a self-validating experimental system, the following protocols detail the exact steps and the mechanistic reasoning behind each action when utilizing Phenyl α-D-mannopyranoside.

Protocol 1: Hemagglutination Inhibition (HAI) Assay for FimH Antagonism

This assay evaluates the potency of mannoside derivatives in blocking the FimH adhesin of E. coli, preventing bacterial attachment to host cells[1, 2].

  • Erythrocyte Preparation: Wash guinea pig erythrocytes (GPE) three times in cold Phosphate-Buffered Saline (PBS) and resuspend to a 5% (v/v) solution. Causality: Washing removes serum proteins that could cause non-specific binding or auto-agglutination.

  • Bacterial Cultivation: Grow UPEC strain UTI89 in static Luria-Bertani (LB) broth at 37°C for 48 hours. Causality: Static growth creates a microaerophilic environment that strongly upregulates the expression of type 1 pili (fimbriae) carrying the FimH lectin.

  • Antagonist Dilution: In a 96-well V-bottom microtiter plate, perform 2-fold serial dilutions of Phenyl α-D-mannopyranoside (starting from 1 mM) in PBS. Causality: A V-bottom plate is essential; it allows non-agglutinated erythrocytes to roll down the slope and form a distinct, visible "button" at the nadir of the well.

  • Incubation: Add 25 µL of the bacterial suspension to the compound wells. Incubate at 37°C for 30 minutes. Causality: This pre-incubation allows the mannoside antagonist to competitively occupy the carbohydrate recognition domain (CRD) of FimH before host cells are introduced.

  • Agglutination & Readout: Add 25 µL of the GPE suspension to all wells. Incubate at room temperature for 1 hour. The Minimum Inhibitory Concentration (MIC) is the lowest concentration where a tight erythrocyte button is observed (indicating successful inhibition of bacterial adhesion).

Quantitative Data: FimH Binding Affinities

Table 1: Structure-Activity Relationship of Mannopyranoside Derivatives [1, 2]

CompoundIC50 (µM) / Relative AffinityMechanism of Action
Methyl α-D-mannopyranoside> 800 µMWeak baseline binding to FimH CRD.
n-Heptyl α-D-mannopyranoside~77.1 µMReference aliphatic antagonist; fills the hydrophobic pocket.
4-Nitrophenyl α-D-mannopyranoside~77.1 µMAromatic stacking (π-π interactions) with Tyr-48 of FimH.
2-Chloro-4-nitrophenyl α-D-mannopyranoside~12.8 µM (6x increase)Enhanced electrostatic interaction via the ortho-chloro substituent.
Biphenyl α-D-mannosidesLow nanomolarDeep insertion into the tyrosine gate, maximizing hydrophobic contacts.
Protocol 2: Concanavalin A (ConA) Binding Assay via Quartz Crystal Microbalance (QCM)

This protocol measures the real-time binding kinetics of the mannoside to ConA, a widely used lectin[4].

  • Sensor Functionalization: Clean a gold QCM sensor and form a self-assembled monolayer (SAM) using 11-amino-1-undecanethiol. Causality: The SAM provides a highly ordered, amine-terminated surface necessary for uniform protein immobilization.

  • Lectin Immobilization: Covalently attach ConA using EDC/NHS coupling chemistry. Block remaining active sites with 1 M ethanolamine (pH 8.5).

  • Baseline Stabilization: Flow running buffer (10 mM HEPES, 150 mM NaCl, 1 mM CaCl₂ , 1 mM MnCl₂ , pH 7.4) over the sensor. Causality: ConA is a metalloprotein; the calcium and manganese ions are strictly required to maintain the structural conformation of its carbohydrate-binding site.

  • Analyte Injection: Inject varying concentrations of Phenyl α-D-mannopyranoside (10 µM to 1 mM) over the surface and monitor the real-time frequency shift (Δf).

  • Surface Regeneration: Inject 10 mM glycine-HCl (pH 2.5) for 60 seconds. Causality: The low pH protonates the binding pocket residues, disrupting the hydrogen bonds between the lectin and the carbohydrate, thereby regenerating the sensor for the next cycle.

Visualizing the Workflows

FimH Antagonism Pathway

FimH_Inhibition UPEC Uropathogenic E. coli (UPEC) FimH FimH Adhesin (Type 1 Pili) UPEC->FimH Uroplakin Uroplakin Ia (Host Cell) FimH->Uroplakin Binding (Untreated) Clearance Bacterial Clearance FimH->Clearance Blocked Adhesion Infection Urinary Tract Infection (UTI) Uroplakin->Infection Inhibitor Phenyl α-D-mannopyranoside (Antagonist) Inhibitor->FimH Competitive Inhibition

Mechanism of Phenyl α-D-mannopyranoside acting as a competitive antagonist against UPEC FimH.

Operational and Disposal Workflow

Handling_Workflow Start Pre-Operation: PPE Donning Weighing Weighing in Fume Hood Start->Weighing Prep Solution Prep (DMSO/Buffer) Weighing->Prep Assay In Vitro Assay (e.g., HAI, ConA) Prep->Assay Disposal Waste Disposal & Decontamination Assay->Disposal

Standard operating procedure for the safe handling and disposal of mannoside derivatives.

Spill Management and Disposal Plan

A robust disposal plan ensures environmental compliance and laboratory safety.

Immediate Spill Cleanup
  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don Additional PPE: Ensure N95/FFP2 masks are worn if the powder is aerosolized outside a hood.

  • Containment (Solid Spill): Do not dry sweep. Lightly moisten the spilled powder with water or 70% ethanol to prevent dust generation. Carefully wipe up with absorbent paper towels.

  • Containment (Liquid Spill): Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Decontamination: Wash the spill site thoroughly with soap and water, followed by a 70% ethanol wipe down to remove any residual organic solvent (like DMSO) that could act as a carrier.

Waste Disposal
  • Solid Waste: Place all contaminated paper towels, gloves, and empty vials into a chemically compatible, sealable container. Label clearly as "Combustible Solid Waste - Mannoside Derivatives." Dispose of via a licensed hazardous waste incinerator.

  • Liquid Waste: Do not pour aqueous or DMSO-based mannoside solutions down the drain. While carbohydrates are generally biodegradable, the biological activity of these specific antagonists and the ecotoxicity of DMSO require them to be collected in designated organic/aqueous waste carboys for institutional chemical waste processing.

References

  • Trampuz, A., et al. "FimH Antagonists for the Oral Treatment of Urinary Tract Infections: From Design and Synthesis to in Vitro and in Vivo Evaluation." ResearchGate, 2011. URL:[Link]

  • Ernst, B., et al. "FimH Antagonists: Structure-Activity and Structure-Property Relationships for Biphenyl α-D-Mannopyranosides." ResearchGate, 2012. URL:[Link]

  • Pei, Z., et al. "Quartz Crystal Microbalance monitoring the real-time binding of lectin with carbohydrate with high and low molecular mass." ResearchGate, 2008. URL:[Link]

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